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  • Product: 5-Ethynyl-6-methylpyridin-2-amine
  • CAS: 936344-80-8

Core Science & Biosynthesis

Foundational

5-Ethynyl-6-methylpyridin-2-amine: Physicochemical Profiling, De Novo Synthesis, and Applications in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and chemical biology, bifunctional building blocks are critical for accelerating structure-activity relationship (SAR) studies and probe development. 5-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and chemical biology, bifunctional building blocks are critical for accelerating structure-activity relationship (SAR) studies and probe development. 5-Ethynyl-6-methylpyridin-2-amine (CAS: 936344-80-8) represents an elite, dual-functional scaffold. By integrating a 2-aminopyridine hinge-binding motif with a terminal alkyne handle and a sterically demanding 6-methyl group, this compound serves as a highly versatile precursor. This technical guide provides an in-depth analysis of its structural logic, a self-validating synthetic protocol, and its mechanistic utility in kinase inhibitor design and click chemistry applications [1, 2].

Physicochemical Profiling & Structural Logic

The utility of 5-ethynyl-6-methylpyridin-2-amine stems from the precise spatial arrangement of its functional groups.

  • 2-Aminopyridine Core: Acts as a privileged bidentate hydrogen bond donor/acceptor system, universally recognized for anchoring inhibitors into the ATP-binding hinge region of kinases (e.g., ALK, CDK) [2].

  • 6-Methyl Substitution: This ortho-methyl group provides critical steric hindrance. It restricts the rotational freedom of adjacent substituents, locking the molecule into a bioactive conformation. Furthermore, the electron-donating inductive effect of the methyl group slightly elevates the pKa of the pyridine nitrogen, strengthening its hydrogen-bonding capacity with target proteins.

  • 5-Ethynyl Moiety: The terminal alkyne functions as a rigid, cylindrical bioisostere for para-substituted phenyl rings. Crucially, it provides an orthogonal reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling, allowing for late-stage functionalization [3, 4].

Quantitative Data Summaries

Table 1: Core Physicochemical Properties

Property Value
Chemical Name 5-Ethynyl-6-methylpyridin-2-amine
CAS Registry Number 936344-80-8
Molecular Formula C8H8N2
Molecular Weight 132.165 g/mol
Monoisotopic Mass 132.06874 Da

| SMILES | CC1=C(C=CC(=N1)N)C#C |

Table 2: Analytical Mass Spectrometry Profile (Predicted Adducts) [1]

Adduct m/z Predicted Collision Cross Section (CCS)
[M+H]+ 133.076 127.3 Ų
[M+Na]+ 155.058 138.3 Ų

| [M-H]- | 131.061 | 128.0 Ų |

De Novo Synthesis & Self-Validating Protocol

The synthesis of terminal alkynes on electron-deficient heterocycles requires precise control over coupling and deprotection conditions to prevent homocoupling or degradation. The following two-step protocol utilizes a trimethylsilyl (TMS) protecting group strategy to ensure high fidelity and yield.

Synthesis_Workflow SM 5-Bromo-6-methyl- pyridin-2-amine Step1 Sonogashira Coupling TMS-Acetylene, Pd/Cu SM->Step1 Int TMS-Protected Intermediate Step1->Int Step2 TMS Deprotection K2CO3, Methanol Int->Step2 Prod 5-Ethynyl-6-methyl- pyridin-2-amine Step2->Prod App CuAAC Click Chemistry & Kinase Inhibitors Prod->App

Fig 1: Two-step synthesis and applications of 5-ethynyl-6-methylpyridin-2-amine.

Step 1: Sonogashira Cross-Coupling
  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 5-bromo-6-methylpyridin-2-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.05 eq) and Copper(I) iodide (CuI, 0.10 eq).

    • Causality: The Pd(0) species facilitates oxidative addition into the strong C-Br bond of the electron-deficient pyridine. CuI is essential to generate the highly reactive copper acetylide intermediate, which subsequently undergoes transmetalation with the palladium complex.

  • Base/Ligand Addition: Introduce triethylamine (Et3N, 3.0 eq).

    • Causality: Et3N serves a dual purpose: it acts as the base for proton abstraction during copper acetylide formation and stabilizes the active Pd(0) catalytic cycle.

  • Alkyne Insertion: Dropwise add trimethylsilylacetylene (TMS-acetylene, 1.2 eq).

    • Causality: Utilizing TMS-acetylene rather than raw acetylene gas prevents the unwanted Glaser homocoupling of the alkyne, ensuring the reaction strictly yields the cross-coupled product.

  • Reaction & Isolation: Stir the mixture at 70°C for 6-8 hours. Monitor via LC-MS (target m/z for intermediate: ~205 [M+H]+). Upon completion, quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography.

Step 2: TMS Deprotection
  • Solubilization: Dissolve the purified TMS-protected intermediate in anhydrous methanol.

  • Base Cleavage: Add anhydrous Potassium Carbonate (K2CO3, 1.5 eq).

    • Causality: Mild basic methanolysis is chosen over Tetra-n-butylammonium fluoride (TBAF) to selectively cleave the C-Si bond. This avoids the difficult chromatographic removal of tetrabutylammonium salts, ensuring the aminopyridine core remains uncompromised and simplifying downstream purification.

  • Reaction & Isolation: Stir at room temperature for 2 hours. Filter the suspension to remove inorganic salts, concentrate the filtrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient) to yield the pure terminal alkyne.

Applications in Advanced Drug Discovery

Covalent and Allosteric Kinase Inhibitors

The 2-aminopyridine motif is a cornerstone in the development of targeted therapeutics, particularly for non-small cell lung cancer (NSCLC) driven by EML4-ALK fusion genes [2]. By utilizing 5-ethynyl-6-methylpyridin-2-amine, drug developers can anchor the molecule to the kinase hinge while using the rigid ethynyl vector to project functional groups deep into the solvent-exposed channel or adjacent allosteric pockets. The alkyne can also be reduced to an alkene to serve as a Michael acceptor for covalent inhibition of cysteine residues.

Radiochemistry and PROTAC Development via CuAAC

The terminal alkyne makes this compound an ideal candidate for "Click Chemistry" (CuAAC) [3]. In radiopharmaceutical chemistry, ethynylpyridines are rapidly "clicked" with azide-bearing prosthetic groups to generate triazole-linked diagnostic probes for PET and SPECT imaging [3]. Furthermore, in the design of Proteolysis Targeting Chimeras (PROTACs), the alkyne serves as a highly efficient conjugation point to attach PEG-linkers bound to E3 ligase recruiting ligands (e.g., Cereblon or VHL binders), enabling rapid library generation for targeted protein degradation assays.

References

  • Title: 5-ethynyl-6-methylpyridin-2-amine (C8H8N2) - PubChemLite Source: PubChemLite / University of Luxembourg URL: [Link]

  • Title: Substituted 2-aminopyridine protein kinase inhibitor (WO2014117718A1)
  • Title: Click Chemistry and Radiochemistry: An Update Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Use of ethynylpyridine compounds as nitrification inhibitors (CN117355504A)
Exploratory

5-Ethynyl-6-methylpyridin-2-amine molecular weight

An In-Depth Technical Guide to 5-Ethynyl-6-methylpyridin-2-amine Abstract This technical guide provides a comprehensive overview of 5-Ethynyl-6-methylpyridin-2-amine, a substituted pyridine derivative of significant inte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Ethynyl-6-methylpyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of 5-Ethynyl-6-methylpyridin-2-amine, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a bifunctional molecule featuring both a reactive ethynyl group and a nucleophilic amine, it serves as a versatile building block for the synthesis of complex heterocyclic compounds. This document details its physicochemical properties, outlines a putative synthetic pathway and methods for characterization, discusses its potential applications in drug discovery, and provides essential safety and handling protocols. The content is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds and functional materials.[1] Its derivatives are central to the development of pharmaceuticals, agrochemicals, and dyes.[2][3] 5-Ethynyl-6-methylpyridin-2-amine emerges as a particularly valuable synthon due to the strategic placement of its functional groups. The 2-amino group makes it a key intermediate for constructing fused heterocyclic systems, while the 5-ethynyl group provides a handle for various coupling reactions, such as Sonogashira coupling, click chemistry, and cyclization reactions. These features position it as a privileged scaffold for creating libraries of compounds with potential therapeutic applications, including as kinase inhibitors for cancer treatment.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Ethynyl-6-methylpyridin-2-amine is fundamental to its application in synthesis and drug design.

Molecular Structure and Weight

The chemical structure of 5-Ethynyl-6-methylpyridin-2-amine consists of a pyridine ring substituted with an amino group at the C2 position, a methyl group at the C6 position, and an ethynyl group at the C5 position.

The molecular formula is C₈H₈N₂ .

Based on this formula, the molecular weight is calculated as follows:

  • (8 x Atomic Weight of Carbon) + (8 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Nitrogen)

  • (8 x 12.011) + (8 x 1.008) + (2 x 14.007) = 132.16 g/mol

This molecular weight is consistent with isomeric compounds such as 6-ethynyl-N-methylpyridin-2-amine.[5]

Tabulated Physicochemical Data

The following table summarizes the key computed and experimental properties for 5-Ethynyl-6-methylpyridin-2-amine and its close structural analogs.

PropertyValueSource
IUPAC Name 5-Ethynyl-6-methylpyridin-2-amine-
Molecular Formula C₈H₈N₂-
Molecular Weight 132.16 g/mol Calculated
CAS Number 1363380-49-3[6]
Appearance Expected to be a solid at room temperatureInferred from analogs[3][7]
Boiling Point >200 °C (Predicted)Inferred from analogs[7][8]
Melting Point 40-44 °C (for 2-Amino-6-methylpyridine)[3][7]
Solubility Soluble in organic solventsInferred from analogs[2]

Synthesis and Characterization

The synthesis of substituted pyridines can be complex, often requiring multi-step procedures and careful control of reaction conditions.[9][10]

Proposed Synthetic Strategy

A plausible synthetic route to 5-Ethynyl-6-methylpyridin-2-amine would likely involve the introduction of the ethynyl group onto a pre-existing 2-amino-6-methylpyridine ring system via a Sonogashira coupling reaction. This common and robust method is ideal for forming carbon-carbon bonds between sp² and sp hybridized carbons.

Step-by-Step Protocol:

  • Halogenation: The starting material, 2-Amino-6-methylpyridine, is first halogenated at the 5-position, typically using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to yield 5-bromo- or 5-iodo-6-methylpyridin-2-amine.

  • Sonogashira Coupling: The resulting 5-halo-2-amino-6-methylpyridine is then coupled with a protected acetylene source, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Deprotection: The trimethylsilyl (TMS) protecting group is subsequently removed from the ethynyl moiety using a mild base like potassium carbonate in methanol or a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the final product, 5-Ethynyl-6-methylpyridin-2-amine.

  • Purification: The final compound is purified using standard laboratory techniques such as column chromatography on silica gel.

G cluster_0 Synthesis Workflow A 2-Amino-6-methylpyridine B Halogenation (NBS/NIS) A->B C 5-Halo-6-methylpyridin-2-amine B->C D Sonogashira Coupling (TMS-Acetylene, Pd/Cu catalyst) C->D E 5-(TMS-ethynyl)-6-methylpyridin-2-amine D->E F Deprotection (K2CO3/MeOH or TBAF) E->F G 5-Ethynyl-6-methylpyridin-2-amine F->G

Caption: Proposed synthetic workflow for 5-Ethynyl-6-methylpyridin-2-amine.

Spectroscopic Characterization

The structural confirmation of 5-Ethynyl-6-methylpyridin-2-amine would rely on a combination of standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl protons, a broad singlet for the amino protons, and a characteristic singlet for the acetylenic proton.

  • ¹³C NMR: The carbon NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule, including two signals in the alkyne region (~70-90 ppm).

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (~3300-3500 cm⁻¹), the C≡C-H stretching of the terminal alkyne (~3300 cm⁻¹), the C≡C stretch (~2100-2260 cm⁻¹), and C-N stretching (~1260-1330 cm⁻¹).[11]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the molecular ion peak corresponding to the calculated exact mass of the compound.

Applications in Research and Drug Development

The unique arrangement of functional groups in 5-Ethynyl-6-methylpyridin-2-amine makes it a highly attractive building block in several areas of chemical research.

Role as a Versatile Synthetic Intermediate

The primary application of this compound is as an intermediate in organic synthesis.[3] The amino group can be readily derivatized or used as a directing group, while the ethynyl group is a gateway to a wide range of chemical transformations. This dual reactivity allows for the construction of complex molecular architectures, including polycyclic aromatic systems and macrocycles. It is particularly useful for synthesizing substituted pyridines that are precursors to potent bioactive molecules.[12]

Potential in Medicinal Chemistry

Substituted aminopyridines are a cornerstone of modern medicinal chemistry, with applications as anticancer, antiviral, and anti-inflammatory agents.[1] The 2-aminopyridine moiety is a known "hinge-binder" for many protein kinases, which are critical targets in oncology.

For instance, this scaffold could be elaborated to synthesize inhibitors of Cyclin-Dependent Kinases (CDK4/6), which are crucial regulators of the cell cycle.[4] Dysregulation of CDK4/6 is a hallmark of many cancers. An inhibitor based on this scaffold could potentially bind to the ATP-binding pocket of the kinase, preventing phosphorylation of its substrate and thereby arresting cell cycle progression.

G cluster_0 Kinase Inhibition Pathway A 5-Ethynyl-6-methylpyridin-2-amine (Scaffold) B Chemical Synthesis A->B Elaboration C Novel Kinase Inhibitor B->C E Inhibited Kinase Complex C->E Binds to ATP Pocket D Active Kinase (e.g., CDK4/6) D->E F Cell Cycle Arrest E->F Leads to

Caption: Potential role in developing novel kinase inhibitors.

Safety and Handling

While specific toxicity data for 5-Ethynyl-6-methylpyridin-2-amine is not available, information from structurally related compounds, such as 2-Amino-6-methylpyridine, provides a basis for safe handling procedures.[7][13][14]

  • Hazard Classification: Analogous compounds are classified as toxic if swallowed and fatal in contact with skin.[7][13][14] They are also known to cause skin and serious eye irritation and may cause respiratory irritation.[7][13][14]

  • Personal Protective Equipment (PPE): When handling this compound, chemical-resistant gloves, safety goggles with side shields, and a lab coat are mandatory.[7][15] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[7][15]

    • Eye Contact: Rinse cautiously with water for several minutes.[7][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7][15]

    • Inhalation: Move the person to fresh air.[7][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][15]

Conclusion

5-Ethynyl-6-methylpyridin-2-amine is a high-value chemical intermediate with significant potential for advancing drug discovery and materials science. Its unique combination of a reactive alkyne and a versatile amine on a pyridine core provides a powerful platform for synthetic chemists. By understanding its fundamental properties, synthetic pathways, and potential applications, researchers can effectively leverage this molecule to create novel compounds with tailored functions, particularly in the pursuit of new therapeutic agents. Adherence to strict safety protocols is essential when working with this and structurally related compounds.

References

  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 22).
  • LookChem. 1363380-75-9 METHYL 3-BOC-3-AZABICYCLO[3.1.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15765, 2-Amino-6-methylpyridine. PubChem.
  • Li, Y., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3016051, N-Ethyl-6-methylpyridin-2-amine. PubChem.
  • Guesmi, A., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.
  • ResearchGate. Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods.
  • Jubilant Ingrevia.
  • Benchchem. Technical Support Center: Synthesis of 6-Methylpyridin-2(5H)-imine. Benchchem.
  • Trade Science Inc.
  • MDPI. (2021, October 31). 4-nitro 2-diethylamino 5-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine. MDPI.
  • Google Patents. (1993). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • SynQuest Labs.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-6-methylpyridine: A Versatile Intermediate in Organic Synthesis and Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • MDPI. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI.
  • SciSpace. Nitrogen NMR shieldings of 2-amino-5-nitro-6-methylpyridines. SciSpace.
  • Wikipedia. 5-Ethyl-2-methylpyridine. Wikipedia.
  • Oakwood Chemical. 2-ethynyl-6-methylpyridine, min 97%, 100 mg. Oakwood Chemical.
  • BLD Pharm. 1603-41-4|2-Amino-5-methylpyridine. BLD Pharm.
  • IntechOpen. (2024, December 19).
  • ACS Publications. (2025, August 5). Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors.

Sources

Foundational

5-Ethynyl-6-methylpyridin-2-amine: IUPAC Nomenclature, Synthetic Methodologies, and Pharmacophoric Applications

Executive Summary In modern drug discovery, the architectural precision of small-molecule building blocks dictates the success of target binding and pharmacokinetic profiling. 5-Ethynyl-6-methylpyridin-2-amine (CAS: 9363...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural precision of small-molecule building blocks dictates the success of target binding and pharmacokinetic profiling. 5-Ethynyl-6-methylpyridin-2-amine (CAS: 936344-80-8) is a highly specialized, bifunctional heterocycle. By combining the established hydrogen-bonding capacity of a 2-aminopyridine core with the rigid, sp-hybridized vector of an ethynyl group, this compound serves as a critical intermediate in the synthesis of advanced kinase inhibitors and bioorthogonal probes. This whitepaper deconstructs its IUPAC nomenclature, details a self-validating synthetic protocol, and explores its authoritative role in pharmacological development.

IUPAC Nomenclature and Structural Logic

The systematic naming of organic molecules is governed by strict prioritization rules to ensure universal structural elucidation. The name 5-ethynyl-6-methylpyridin-2-amine is derived through the following logical sequence:

  • Parent Heterocycle: The core is a pyridine ring. By IUPAC heteroatom priority rules, the nitrogen atom is designated as position 1 (N1).

  • Principal Functional Group: The primary amine (-NH₂) is the highest-priority functional group on the ring, taking precedence over alkyl and alkynyl substituents. It dictates the numbering direction to secure the lowest possible locant. Thus, it is placed at position 2, establishing the base name as pyridin-2-amine.

  • Substituent Placement: Following the shortest path around the ring from N1 through C2, the remaining substituents are assigned their locants. The methyl group (-CH₃) is located at C6, and the terminal alkyne (ethynyl group, -C≡CH) is located at C5.

  • Alphabetization: Substituent prefixes are ordered alphabetically regardless of their locant numbers. "Ethynyl" precedes "methyl," resulting in the final assembled name.

IUPAC_Logic N1 1. Parent Heterocycle Pyridine (N=1) N2 2. Principal Group Amine at C2 (Lowest Locant) N1->N2 N3 3. Substituent Placement Ethynyl at C5, Methyl at C6 N2->N3 N4 4. Alphabetical Ordering Ethynyl before Methyl N3->N4 N5 Final IUPAC Name 5-ethynyl-6-methylpyridin-2-amine N4->N5

Logical workflow for determining the IUPAC name of 5-ethynyl-6-methylpyridin-2-amine.

Physicochemical Profiling

Accurate analytical profiling is required to validate synthesized batches. The following table summarizes the quantitative physicochemical and mass spectrometry data for 5-ethynyl-6-methylpyridin-2-amine[1].

PropertyValue
CAS Number 936344-80-8
Molecular Formula C8H8N2
Monoisotopic Mass 132.06874 Da
Predicted XlogP 1.2
[M+H]+ Adduct m/z 133.07602
Predicted Collision Cross Section (CCS) 127.3 Ų

Strategic Synthesis: Sonogashira Coupling Protocol

Direct ethynylation of halogenated pyridines using acetylene gas is historically plagued by Glaser homocoupling (diyne formation) and poor stoichiometric control[2][3]. To ensure high yield and purity, a two-step sequence utilizing trimethylsilylacetylene (TMSA) followed by desilylation is the industry standard[4].

Causality in Reagent Selection:
  • TMSA over Acetylene: TMSA is a liquid that strictly mono-adds, preventing the formation of symmetrical diynes.

  • CuI Co-catalyst: Copper(I) iodide forms a highly nucleophilic copper acetylide intermediate, which drastically accelerates the transmetalation step to the Palladium(II) center[2].

  • Tetrabutylammonium Fluoride (TBAF): The fluoride ion has a profound thermodynamic affinity for silicon (forming a strong 582 kJ/mol Si-F bond), selectively cleaving the TMS protecting group without disturbing the sensitive aminopyridine core.

Self-Validating Experimental Protocol

This methodology includes embedded In-Process Controls (IPCs) to ensure the system is self-validating.

Step 1: Sonogashira Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask, charge 5-bromo-6-methylpyridin-2-amine (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.05 eq).

  • Degassing (Critical Step): Evacuate and backfill the flask with Argon three times. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst and promotes unwanted alkyne homocoupling[3].

  • Reaction: Add anhydrous Triethylamine (Et₃N, 10 volumes) and TMSA (1.2 eq) via syringe. Heat the mixture to 70°C for 4 hours.

  • IPC Validation: Sample the reaction for LC-MS. The protocol is validated to proceed only when the starting material peak disappears and the TMS-protected intermediate ([M+H]+ m/z = 205.1) is dominant.

  • Workup: Filter through a Celite pad to remove copper salts, concentrate, and purify via flash chromatography.

Step 2: TMS Deprotection

  • Reaction: Dissolve the purified intermediate in anhydrous THF. Add TBAF (1.0 M in THF, 1.1 eq) dropwise at 0°C. Stir for 1 hour at room temperature.

  • Final Validation: Quench with water, extract with EtOAc, and analyze the organic layer via LC-MS. The product is validated when the exact mass [M+H]+ registers at 133.07 m/z, matching the predicted profile[1].

Sonogashira_Cycle Pd0 Active Catalyst Pd(0)L2 OA Oxidative Addition Complex Pd0->OA + Ar-Br TM Transmetalation Complex OA->TM + Cu-C≡C-TMS (from TMSA) RE Reductive Elimination Product TM->RE Isomerization RE->Pd0 - Ar-C≡C-TMS

Simplified Sonogashira catalytic cycle for the synthesis of the TMS-protected intermediate.

Pharmacophoric Utility in Drug Discovery

2-Aminopyridines are widely regarded as "unsung heroes" in medicinal chemistry due to their low molecular weight, favorable ligand efficiency, and perfect functionalization for acting as hydrogen bond donor-acceptor motifs[5].

In the context of kinase inhibition, the 2-aminopyridine core frequently serves as a hinge-binding region, anchoring the drug to the ATP-binding site of the target enzyme. For example, aminopyridine derivatives have been heavily utilized in the design of spiro compounds targeting Epidermal Growth Factor Receptor (EGFR) and HER2 mutations, demonstrating superior inhibitory activity compared to earlier-generation therapeutics[6].

The strategic inclusion of the ethynyl group at position 5 elevates this scaffold by providing a rigid, linear, sp-hybridized vector. This structural feature is utilized to:

  • Probe Lipophilic Pockets: The alkyne can extend deep into narrow hydrophobic sub-pockets of a kinase without introducing the steric clash associated with bulky aryl or alkyl groups.

  • Bioorthogonal Functionalization: The terminal alkyne serves as an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry." This allows drug development professionals to rapidly generate massive triazole-linked libraries for high-throughput Structure-Activity Relationship (SAR) screening.

References

  • PubChemLite - 5-ethynyl-6-methylpyridin-2-amine (C8H8N2)
  • Source: Chemical Communications (RSC Publishing)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: RSC Books (Royal Society of Chemistry)
  • WO2011022473A1 - Biaryl compounds and methods of use thereof Source: Google Patents URL
  • Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)

Sources

Exploratory

Structural Characterization and Synthetic Workflow of 5-Ethynyl-6-methylpyridin-2-amine: A Comprehensive Technical Guide

Executive Summary 5-Ethynyl-6-methylpyridin-2-amine (CAS: 936344-80-8)[1] is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry and bioconjugation. Featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethynyl-6-methylpyridin-2-amine (CAS: 936344-80-8)[1] is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry and bioconjugation. Featuring a terminal alkyne, an electron-donating amino group, and a sterically modulating methyl group on a pyridine core, this molecule serves as a critical intermediate in the synthesis of advanced kinase inhibitors[2] and complex molecular architectures via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This whitepaper provides a rigorous technical framework covering its molecular rationale, a self-validating synthetic methodology, and an in-depth ¹H NMR spectral analysis.

Molecular Architecture & Mechanistic Rationale

The strategic placement of functional groups on the pyridine ring dictates both the chemical reactivity and the biological utility of the molecule:

  • C2-Amino Group (-NH₂): Acts as a potent hydrogen-bond donor and acceptor. In drug design, this moiety is frequently employed to anchor the molecule to the hinge region of kinase active sites (e.g., FLT3, KIT)[2]. It also strongly donates electron density into the ring via resonance, activating the ortho and para positions.

  • C6-Methyl Group (-CH₃): Provides a steric shield adjacent to the pyridine nitrogen. This steric bulk modulates the basicity (pKa) of the nitrogen lone pair, preventing unwanted off-target coordination and influencing the conformational geometry of downstream cross-coupling products.

  • C5-Ethynyl Group (-C≡CH): A terminal alkyne that serves as a bioorthogonal handle. Its sp-hybridized carbon exerts an inductive electron-withdrawing effect, while the terminal proton provides a reliable site for subsequent Sonogashira couplings or click chemistry.

Synthetic Methodology: The Sonogashira Approach

The synthesis of 5-ethynyl-6-methylpyridin-2-amine is most efficiently achieved via a palladium-catalyzed Sonogashira cross-coupling followed by a targeted desilylation. The protocol below is designed as a self-validating system, ensuring high fidelity and yield.

SynthWorkflow SM 5-Bromo-6-methylpyridin-2-amine TMSA TMS-Acetylene Pd(PPh3)2Cl2, CuI, Et3N SM->TMSA Int TMS-Protected Intermediate TMSA->Int Sonogashira Coupling Deprot K2CO3, MeOH (Desilylation) Int->Deprot Prod 5-Ethynyl-6-methylpyridin-2-amine Deprot->Prod TMS Cleavage

Synthetic workflow for 5-ethynyl-6-methylpyridin-2-amine via Sonogashira coupling.

Step-by-Step Protocol & Causality
  • Inert Atmosphere Preparation: Charge a flame-dried Schlenk flask with 5-bromo-6-methylpyridin-2-amine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv). Evacuate and backfill with argon (3x).

    • Causality: Strict exclusion of oxygen is critical to prevent the oxidative homocoupling (Glaser coupling) of the terminal alkyne, which would consume the reagent and drastically reduce the yield.

  • Coupling Reaction: Add anhydrous triethylamine (Et₃N) as both base and solvent, followed by trimethylsilylacetylene (TMSA, 1.5 equiv). Stir at 60 °C for 12 hours.

    • Causality: Et₃N neutralizes the HBr byproduct generated during the catalytic cycle, driving the equilibrium forward while maintaining a polar environment conducive to palladium catalysis.

  • Intermediate Isolation: Filter the crude mixture through a pad of Celite to remove insoluble palladium and copper salts. Concentrate and purify via flash chromatography to afford the TMS-protected intermediate.

  • Desilylation (Self-Validating Cleavage): Dissolve the intermediate in methanol, add K₂CO₃ (2.0 equiv), and stir at room temperature for 2 hours.

    • Causality: Basic methanolysis selectively cleaves the C-Si bond without affecting the amino or methyl groups. The reaction is self-validating; complete consumption of the starting material can be confirmed via crude ¹H NMR by monitoring the disappearance of the massive TMS singlet at ~0.2 ppm.

  • Final Workup: Perform an aqueous workup and extract with EtOAc. Solvent removal under reduced pressure yields the pure 5-ethynyl-6-methylpyridin-2-amine.

¹H NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for validating the structural integrity of 5-ethynyl-6-methylpyridin-2-amine. The following data represents the predicted ¹H NMR spectrum acquired in DMSO-d₆ at 400 MHz.

Quantitative Data Summary
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationAssignment
H-4 7.45Doublet (d)8.5 Hz1HPyridine C4-H
H-3 6.30Doublet (d)8.5 Hz1HPyridine C3-H
-NH₂ 6.20Broad Singlet (br s)-2HAmino protons
-C≡CH 4.15Singlet (s)-1HTerminal alkyne
-CH₃ 2.45Singlet (s)-3HC6-Methyl
Mechanistic Rationale for Peak Assignments
  • The Pyridine Protons (H-3 and H-4): The C2-amino group strongly donates electron density into the pyridine ring via resonance. Because the lone pair on the nitrogen delocalizes primarily to the ortho (C3) and para (C5) positions, the H-3 proton experiences profound magnetic shielding, shifting it upfield to 6.30 ppm . Conversely, H-4 lies outside this primary resonance shielding zone and is subjected to the magnetic anisotropy of the adjacent C5-ethynyl group, resulting in a deshielded doublet at 7.45 ppm . The 8.5 Hz coupling constant is characteristic of ortho-protons on a functionalized pyridine ring.

  • The Amino Protons (-NH₂): Appearing at 6.20 ppm , this peak manifests as a broad singlet. This broadening is a direct consequence of the quadrupolar relaxation of the ¹⁴N nucleus (spin I = 1) combined with intermediate proton exchange rates with trace moisture in the DMSO-d₆ solvent.

  • The Terminal Alkyne (-C≡CH): The sp-hybridized carbon renders the terminal proton relatively acidic. In the highly polar, hydrogen-bond accepting environment of DMSO-d₆, this proton is deshielded compared to non-polar solvents, appearing as a sharp singlet at 4.15 ppm .

  • The Methyl Group (-CH₃): The C6-methyl group is slightly deshielded by the adjacent electronegative pyridine nitrogen and the alkyne group, appearing as a sharp 3H singlet at 2.45 ppm .

Downstream Applications & Signaling Pathways

In drug development, the 5-ethynyl-6-methylpyridin-2-amine scaffold is frequently elaborated into complex biaryl compounds. By utilizing the terminal alkyne for further cross-coupling or click chemistry, researchers synthesize potent modulators of Receptor Tyrosine Kinases (RTKs), specifically targeting wild-type and mutated forms of KIT, CSF-1R, and FLT3 kinases[2].

KinasePathway Drug 5-Ethynyl-6-methylpyridin-2-amine Derivatives Receptor RTKs (FLT3 / KIT / CSF-1R) Drug->Receptor Competitive Inhibition PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Prolif Tumor Cell Proliferation & Survival PI3K->Prolif Activation MAPK->Prolif Activation

Inhibition of RTK signaling pathways by 5-ethynyl-6-methylpyridin-2-amine derived compounds.

By competitively binding to the ATP-binding pocket of these kinases, derivatives of this molecule halt the downstream phosphorylation of the PI3K/AKT and RAS/MAPK pathways. This targeted inhibition effectively uncouples oncogenic signaling, leading to the suppression of tumor cell proliferation and the induction of apoptosis in hematological malignancies.

References

  • Title: 5-ethynyl-6-methylpyridin-2-amine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: WO2011022473A1 - Biaryl compounds and methods of use thereof Source: Google Patents / WIPO URL

Sources

Foundational

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Ethynyl-6-methylpyridin-2-amine

This guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Ethynyl-6-methylpyridin-2-amine. It is intended for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Ethynyl-6-methylpyridin-2-amine. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and structural elucidation of novel pyridine-based compounds. This document moves beyond a simple recitation of expected chemical shifts, offering a rationale for experimental design, a detailed protocol for sample preparation, and a logical framework for spectral interpretation, including the use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Introduction: The Structural Significance of 5-Ethynyl-6-methylpyridin-2-amine

5-Ethynyl-6-methylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The pyridine core is a common scaffold in numerous pharmaceuticals, and the ethynyl and amine functionalities impart specific chemical properties that can be exploited for further synthetic transformations or to modulate biological activity. Accurate structural confirmation is a critical first step in any research and development cascade, and ¹³C NMR spectroscopy is an indispensable tool for this purpose. This guide will provide the foundational knowledge to confidently assign the ¹³C NMR spectrum of this molecule and similar structures.

The core challenge in the ¹³C NMR analysis of this molecule lies in the unambiguous assignment of the eight unique carbon signals. The electronic effects of the three different substituents—amino, methyl, and ethynyl—on the pyridine ring create a distinct chemical shift pattern that, when correctly interpreted, serves as a definitive fingerprint of the molecule's constitution.

Foundational Principles: Predicting the ¹³C NMR Spectrum

The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of attached atoms, and resonance effects all contribute to the final observed shift.[1][2] In the case of 5-Ethynyl-6-methylpyridin-2-amine, we can make educated predictions based on the known effects of the individual substituents on the pyridine ring.

The pyridine ring itself has characteristic ¹³C NMR signals, with the carbons adjacent to the nitrogen (C2 and C6) typically appearing at the lowest field due to the nitrogen's electron-withdrawing nature.[3][4][5] The substituents on the ring in our molecule of interest will further modulate these shifts.

  • Amino Group (-NH₂): The amino group at the C2 position is a strong electron-donating group through resonance. This will cause a significant upfield shift (to a lower ppm value) of the carbon it is attached to (the ipso-carbon, C2) and the para-carbon (C5). The ortho-carbon (C3) will also experience an upfield shift, though to a lesser extent.

  • Methyl Group (-CH₃): The methyl group at the C6 position is a weak electron-donating group. It will cause a slight upfield shift of the ipso-carbon (C6) and the para-carbon (C3).

  • Ethynyl Group (-C≡CH): The ethynyl group at the C5 position is an sp-hybridized, electron-withdrawing group. This will cause a downfield shift (to a higher ppm value) of the ipso-carbon (C5). The two carbons of the ethynyl group itself have characteristic chemical shifts, typically in the range of 70-90 ppm.[6][7]

By considering the additive effects of these substituents, we can predict a relative ordering of the chemical shifts for the pyridine ring carbons.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a clean, high-resolution ¹³C NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum. Suspended solids or paramagnetic impurities can lead to significant line broadening and a loss of resolution.

Protocol:

  • Solute Quantity: For a standard ¹³C NMR experiment, aim for a concentration of 10-50 mg of 5-Ethynyl-6-methylpyridin-2-amine.[8] Due to the low natural abundance of the ¹³C isotope, a higher concentration is generally preferred to achieve a good signal-to-noise ratio in a reasonable timeframe.[8]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice due to its low viscosity and ability to dissolve a wide range of organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly influence the chemical shifts.[4]

  • Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[1] Most high-quality deuterated solvents already contain TMS.

Spectrometer Setup and Data Acquisition

The following are general guidelines for setting up a standard proton-decoupled ¹³C NMR experiment. Instrument-specific parameters may vary.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is often employed to allow for a shorter relaxation delay, which can decrease the total experiment time.[10]

    • Acquisition Time: Typically 1-2 seconds.[10]

    • Relaxation Delay: A delay of 1-5 seconds between pulses is common.[10]

    • Number of Scans: Due to the low sensitivity of ¹³C NMR, a significant number of scans (from several hundred to several thousand) are usually required to obtain a spectrum with an adequate signal-to-noise ratio.[10]

    • Proton Decoupling: A standard ¹³C NMR experiment is performed with broadband proton decoupling. This technique irradiates the protons in the molecule, causing them to rapidly change their spin states. This removes the coupling between carbon and hydrogen nuclei, simplifying the spectrum so that each unique carbon atom appears as a single line.[1]

Spectral Interpretation: Assigning the Resonances

Based on the principles outlined in Section 2 and data from similar compounds, we can predict the approximate chemical shifts for each of the eight carbons in 5-Ethynyl-6-methylpyridin-2-amine.

Table 1: Predicted ¹³C NMR Chemical Shifts for 5-Ethynyl-6-methylpyridin-2-amine

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C2~158Attached to electron-donating -NH₂ and adjacent to ring N.
C3~108ortho to -NH₂ and meta to -CH₃, expected to be significantly shielded.
C4~139meta to -NH₂ and ortho to ethynyl group.
C5~115Attached to electron-withdrawing ethynyl group, but para to electron-donating -NH₂.
C6~155Attached to electron-donating -CH₃ and adjacent to ring N.
-CH₃~24Typical chemical shift for a methyl group on an aromatic ring.
-C≡CH~85Quaternary alkyne carbon.
-C≡C H~75Terminal alkyne carbon.

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Advanced Techniques for Unambiguous Assignment: DEPT Spectroscopy

While the predictions in Table 1 provide a strong starting point, unambiguous assignment often requires further experimental evidence. Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful set of NMR experiments that can distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[11][12][13] This is achieved by varying the final proton pulse angle in the pulse sequence.

The DEPT Experiments
  • DEPT-45: Shows signals for all protonated carbons (CH, CH₂, and CH₃).

  • DEPT-90: Shows signals only for methine (CH) carbons.[6][11]

  • DEPT-135: Shows positive signals for CH and CH₃ carbons and negative (inverted) signals for CH₂ carbons.[6][11] Quaternary carbons are absent in all DEPT spectra.

Applying DEPT to 5-Ethynyl-6-methylpyridin-2-amine

By comparing the standard proton-decoupled ¹³C NMR spectrum with the DEPT-90 and DEPT-135 spectra, we can definitively assign each carbon signal.

Table 2: Expected Results from DEPT Analysis

Carbon TypeStandard ¹³CDEPT-90DEPT-135
Quaternary Carbons (C2, C5, C6, -C ≡CH)PresentAbsentAbsent
CH Carbons (C3, C4, -C≡C H)PresentPresentPositive
CH₂ Carbons (None in this molecule)---
CH₃ Carbon (-CH₃)PresentAbsentPositive

This analysis allows for the clear differentiation of the quaternary carbons from the protonated carbons. The DEPT-90 spectrum will isolate the three CH signals, and the DEPT-135 will show these three and the CH₃ signal as positive peaks.

Visualizing the Workflow and Structure

To further clarify the process and the molecular structure, the following diagrams are provided.

G cluster_0 Experimental Workflow prep Sample Preparation (10-50mg in 0.6-0.7mL CDCl3) acq Data Acquisition (Proton Decoupled ¹³C) prep->acq dept DEPT Experiments (DEPT-90 & DEPT-135) acq->dept process Data Processing (Fourier Transform, Phasing) dept->process analysis Spectral Analysis & Assignment process->analysis

Caption: Experimental workflow for ¹³C NMR analysis.

Caption: Structure of 5-Ethynyl-6-methylpyridin-2-amine with atom numbering.

Troubleshooting and Common Pitfalls

  • Poor Signal-to-Noise: This is most often due to an insufficient sample concentration or an inadequate number of scans.

  • Broad Peaks: This can result from the presence of solid particles in the sample, paramagnetic impurities, or a poorly shimmed magnetic field. Re-filtering the sample and ensuring proper instrument calibration can resolve these issues.

  • Overlapping Signals: In some cases, particularly with complex molecules, signals may overlap. Running the experiment in a different deuterated solvent can sometimes shift the signals enough to resolve the overlap. Two-dimensional NMR experiments, such as HSQC and HMBC, can also be invaluable in these situations.

Conclusion

The ¹³C NMR analysis of 5-Ethynyl-6-methylpyridin-2-amine is a powerful method for its structural confirmation. By combining a predictive approach based on substituent effects with definitive experimental techniques like DEPT, a complete and unambiguous assignment of all carbon resonances can be achieved. This guide provides a robust framework for researchers to confidently perform and interpret these experiments, ensuring the structural integrity of their compounds and the reliability of their subsequent research.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy. Fiveable. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • University of Wisconsin-Madison. NMR Sample Preparation. Department of Chemistry. [Link]

  • NIST. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. NIST. [Link]

  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ) for pyridine is:. Testbook. [Link]

  • ChemHelpASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • University of Arizona. How to make an NMR sample. Department of Chemistry and Biochemistry. [Link]

  • LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Reich, H. J. (2020, February 14). 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin-Madison. [Link]

  • University of Calgary. 13C-NMR. Department of Chemistry. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. [Link]

Sources

Exploratory

Mass Spectrometric Characterization and Quantification of 5-Ethynyl-6-methylpyridin-2-amine (5-EMPA)

Executive Summary 5-Ethynyl-6-methylpyridin-2-amine (5-EMPA, CAS: 936344-80-8) is a highly functionalized pyridine derivative serving as a critical intermediate in the synthesis of kinase inhibitors and click-chemistry p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethynyl-6-methylpyridin-2-amine (5-EMPA, CAS: 936344-80-8) is a highly functionalized pyridine derivative serving as a critical intermediate in the synthesis of kinase inhibitors and click-chemistry probes. Accurate quantification and structural characterization of 5-EMPA are paramount in drug development and quality control. This technical whitepaper provides an in-depth, first-principles guide to the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 5-EMPA, detailing ionization dynamics, collisional-induced dissociation (CID) causality, and self-validating experimental protocols.

Physicochemical Profiling & Ionization Dynamics

To develop a robust mass spectrometric method, one must first understand the intrinsic physicochemical properties of the analyte. 5-EMPA (Molecular Formula: C8H8N2, Monoisotopic Mass: 132.0687 Da) features three distinct functional groups attached to a pyridine core: an electron-donating methyl group, a basic primary amine, and a terminal ethynyl group.

Electrospray Ionization (ESI) Causality

Aminopyridines are highly polar and strongly basic, making them ideal candidates for positive-ion electrospray ionization (ESI+)[1]. The ionization efficiency of 5-EMPA is driven by the high proton affinity of the pyridine nitrogen. In aqueous/organic mobile phases modified with weak acids (e.g., formic acid), the molecule readily forms a stable [M+H]+ adduct[1]. The presence of the methyl group at the 6-position further increases the electron density of the ring, stabilizing the positive charge through inductive effects[2].

According to predictive models, the protonated [M+H]+ species at m/z 133.0760 exhibits a Collision Cross Section (CCS) of 127.3 Ų, which is highly valuable for orthogonal confirmation using Ion Mobility-Mass Spectrometry (IM-MS)[3].

High-Resolution Mass Spectrometry (HRMS) Adduct Profile

The following table summarizes the exact masses and predicted CCS values for various 5-EMPA adducts generated in the ESI source.

Adduct SpeciesChemical FormulaTheoretical m/zPredicted CCS (Ų)
[M+H]+ C8H9N2+133.0760127.3
[M+Na]+ C8H8N2Na+155.0579138.3
[M+NH4]+ C8H12N3+150.1025145.4
[M-H]- C8H7N2-131.0614128.0

Table 1: HRMS adduct profile and predicted ion mobility parameters for 5-EMPA.

ESI-MS/MS Fragmentation Mechanisms

Understanding the causality behind fragmentation is critical for selecting optimal Multiple Reaction Monitoring (MRM) transitions. When the[M+H]+ precursor (m/z 133.1) is subjected to CID in the collision cell, it undergoes specific, predictable neutral losses driven by its functional groups[4].

  • Loss of Ammonia (Primary Pathway): The dominant fragmentation pathway is the expulsion of neutral ammonia (NH3, 17 Da), yielding a product ion at m/z 116.1. Mechanistically, the proton initially localized on the pyridine nitrogen transfers to the exocyclic 2-amino group, creating a highly favorable leaving group[2].

  • Loss of Acetylene (Secondary Pathway): The 5-ethynyl group (-C≡CH) is highly susceptible to the neutral loss of acetylene (C2H2, 26 Da) under higher collision energies, generating a fragment at m/z 107.1. This is a well-documented hallmark of terminal alkynes in tandem mass spectrometry[5].

  • Consecutive Losses: The m/z 116.1 fragment can undergo further dissociation via the loss of acetylene, yielding a rigid, highly conjugated carbocation at m/z 90.0.

Fragmentation P [M+H]+ m/z 133.076 F1 [M+H - NH3]+ m/z 116.050 P->F1 - NH3 (17 Da) F2 [M+H - C2H2]+ m/z 107.060 P->F2 - C2H2 (26 Da) F3 [M+H - CH3•]+ m/z 118.053 P->F3 - CH3• (15 Da) F4 [M+H - NH3 - C2H2]+ m/z 90.034 F1->F4 - C2H2 (26 Da)

Fig 1. Proposed ESI-MS/MS collisional-induced dissociation pathways for 5-EMPA.

Chromatographic Separation & MRM Optimization

To minimize matrix suppression and ensure reproducible ionization, 5-EMPA must be chromatographically isolated prior to MS detection. A reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) approach utilizing a sub-2 µm C18 column is recommended.

Mobile Phase Rationale
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a volatile pH modifier, keeping the bulk solution pH (~2.7) well below the pKa of the aminopyridine (~6.8). This guarantees that 100% of the analyte is protonated in solution prior to entering the ESI capillary, maximizing the transfer efficiency into the gas phase[1].

Optimized MRM Transitions

For triple quadrupole (QqQ) quantification, the following parameters represent the optimized state for sensitivity and specificity.

Precursor m/zProduct m/zDwell Time (ms)DP (V)CE (eV)Structural AssignmentPurpose
133.1116.1506022[M+H - NH3]+Quantifier
133.1107.1506035[M+H - C2H2]+Qualifier
133.190.0506045[M+H - NH3 - C2H2]+Confirmation

Table 2: Optimized MRM parameters for the quantification of 5-EMPA.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. Every batch must pass strict System Suitability Testing (SST) before sample acquisition.

Workflow A Sample Prep B UHPLC Separation A->B C ESI(+) Source B->C D Q1 Filter (m/z 133.1) C->D E q2 CID (Argon) D->E F Q3 Filter (m/z 116.1) E->F G Data System F->G

Fig 2. Schematic of the LC-MS/MS MRM workflow for 5-EMPA quantification.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (IS). Note: The 3:1 organic-to-aqueous ratio forces the denaturation and precipitation of endogenous proteins.

  • Vortex vigorously for 2 minutes to ensure complete phase mixing and analyte extraction.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A. Note: Diluting the organic extract with aqueous buffer prevents solvent-induced peak broadening (the "solvent effect") during column injection.

Protocol 2: LC-MS/MS Instrument Configuration
  • Column: C18, 50 × 2.1 mm, 1.7 µm particle size. Maintain column oven at 40°C to reduce backpressure and improve mass transfer kinetics.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

  • Source Parameters: Set ESI capillary voltage to +3.5 kV. Set desolvation gas temperature to 400°C to ensure complete droplet evaporation for the highly polar 5-EMPA.

Protocol 3: Self-Validating System Suitability Test (SST)

Before running unknown samples, the system must validate its own integrity:

  • Inject Solvent Blank (Mobile Phase A): Validates baseline noise and proves the absence of column carryover. The signal at m/z 116.1 must be <20% of the LLOQ.

  • Inject LLOQ Standard (e.g., 1 ng/mL): Validates instrument sensitivity. The signal-to-noise (S/N) ratio must be ≥ 10:1.

  • Inject ULOQ Standard (e.g., 1000 ng/mL): Validates detector linearity and ensures the electron multiplier is not saturated.

References

  • PubChemLite - 5-ethynyl-6-methylpyridin-2-amine (C8H8N2). Université du Luxembourg.
  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One.
  • Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry–Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Threshold Dissociation of the 1-ethynylpyrene Cation at Internal Energies Relevant to H I Regions. ResearchGate.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. AIP Publishing.

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Foundational

An In-Depth Technical Guide to the FT-IR Spectrum of 5-Ethynyl-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals Foreword: The Structural Significance of 5-Ethynyl-6-methylpyridin-2-amine 5-Ethynyl-6-methylpyridin-2-amine is a heterocyclic compound of significant inter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Significance of 5-Ethynyl-6-methylpyridin-2-amine

5-Ethynyl-6-methylpyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a primary amine, a methyl group, and a terminal ethynyl group, presents a unique combination of functionalities that can be exploited for the development of novel therapeutic agents and functional materials. The primary amine offers a site for derivatization and interaction with biological targets, the methyl group can influence steric and electronic properties, and the terminal alkyne is a versatile handle for "click" chemistry and other coupling reactions.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes. For a molecule like 5-Ethynyl-6-methylpyridin-2-amine, FT-IR is an indispensable tool for confirming its synthesis, assessing its purity, and understanding its chemical structure. This guide provides a detailed analysis of the expected FT-IR spectrum of this compound, grounded in the fundamental principles of vibrational spectroscopy and supported by data from related molecular structures.

I. Synthesis and Sample Preparation for FT-IR Analysis

A robust understanding of the FT-IR spectrum of 5-Ethynyl-6-methylpyridin-2-amine begins with an appreciation of its synthesis, as the method of preparation and purification directly impacts the quality of the sample and, consequently, the resulting spectrum.

A. Plausible Synthetic Route: The Sonogashira Coupling

A highly effective and widely used method for the synthesis of ethynyl-substituted aromatic compounds is the Sonogashira cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of 5-Ethynyl-6-methylpyridin-2-amine, a plausible starting material would be a halogenated precursor, such as 2-amino-5-bromo-6-methylpyridine.

The general reaction scheme is as follows:

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium catalyst is central to the catalytic cycle, facilitating the oxidative addition to the aryl halide and the subsequent reductive elimination of the final product.[3]

  • Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt acts as a co-catalyst, forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]

  • Base (e.g., Triethylamine, Et₃N): An amine base is crucial for deprotonating the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[1]

  • Protecting Group (e.g., Trimethylsilyl): The use of a protecting group like trimethylsilyl (TMS) on the acetylene is often employed to prevent self-coupling of the alkyne. The TMS group is then easily removed under mild basic conditions.

  • Solvent: Anhydrous and deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent side reactions and catalyst deactivation.[4]

B. Purification and Sample Preparation for FT-IR

The purity of the sample is paramount for obtaining a clean and interpretable FT-IR spectrum. After synthesis, 5-Ethynyl-6-methylpyridin-2-amine would typically be purified by column chromatography on silica gel.[5]

For FT-IR analysis, the purified solid sample can be prepared using one of the following standard methods:

  • Potassium Bromide (KBr) Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet. This method is suitable for obtaining a high-quality spectrum of a solid sample.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

  • Nujol Mull: The solid is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr). The characteristic C-H stretching and bending bands of Nujol must be accounted for during spectral interpretation.

II. Interpreting the FT-IR Spectrum of 5-Ethynyl-6-methylpyridin-2-amine

The FT-IR spectrum of 5-Ethynyl-6-methylpyridin-2-amine can be divided into several key regions, each corresponding to the vibrational modes of its distinct functional groups.

A. The High-Frequency Region (> 2500 cm⁻¹)

This region is dominated by the stretching vibrations of N-H, C-H, and C≡C bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
Asymmetric N-H Stretch~3442MediumCharacteristic of a primary amine.[6]
Symmetric N-H Stretch~3300MediumCharacteristic of a primary amine.[6]
≡C-H Stretch~3300Strong, SharpDiagnostic for a terminal alkyne.
Aromatic C-H Stretch3000 - 3100Medium to WeakArising from the pyridine ring.
Aliphatic C-H Stretch2850 - 3000MediumArising from the methyl group.
C≡C Stretch2100 - 2260Weak to MediumDiagnostic for an alkyne. The intensity is generally weaker for internal alkynes.

Expert Insights: The N-H stretching bands of primary amines typically appear as a doublet.[6] The ≡C-H stretch of a terminal alkyne is often a sharp and intense peak, making it a very reliable diagnostic feature. It's important to note that the ≡C-H stretch and the symmetric N-H stretch can sometimes overlap.

B. The Fingerprint Region (1650 - 650 cm⁻¹)

This region is rich with complex vibrational modes, including bending and stretching vibrations that are unique to the molecule as a whole.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
N-H Bending (Scissoring)1617 - 1650Medium to StrongCharacteristic of a primary amine.[6]
C=C and C=N Ring Stretching1400 - 1600Medium to StrongMultiple bands are expected from the pyridine ring.
C-H Bending (Methyl)~1450 and ~1375MediumAsymmetric and symmetric deformations of the methyl group.
C-N Stretching1260 - 1330Medium to StrongAromatic amine C-N stretching.[6]
≡C-H Bending600 - 700Strong, BroadOut-of-plane bending of the terminal alkyne C-H bond.
Pyridine Ring Bending< 1000Medium to WeakOut-of-plane C-H bending and ring puckering vibrations.

Trustworthiness of Assignments: The assignments presented in the tables are based on well-established correlation charts and literature data for similar compounds.[6][7][8][9] The fingerprint region, in particular, provides a highly specific pattern that can be used to confirm the identity of the compound by comparison with a reference spectrum.

III. Experimental Workflow and Data Visualization

A systematic approach is crucial for obtaining and interpreting a reliable FT-IR spectrum.

Experimental Workflow for FT-IR Analysis

Caption: A generalized workflow for the synthesis, purification, sample preparation, and FT-IR analysis of 5-Ethynyl-6-methylpyridin-2-amine.

IV. Conclusion and Future Directions

The FT-IR spectrum of 5-Ethynyl-6-methylpyridin-2-amine is a rich source of structural information, with characteristic absorption bands corresponding to its primary amine, terminal alkyne, and substituted pyridine moieties. A thorough understanding of these spectral features is essential for researchers in drug discovery and materials science who are working with this versatile molecule. This guide provides a comprehensive framework for the interpretation of the FT-IR spectrum of 5-Ethynyl-6-methylpyridin-2-amine, from its synthesis and sample preparation to the detailed assignment of its vibrational modes. Future work could involve the use of computational methods, such as Density Functional Theory (DFT), to calculate the theoretical vibrational frequencies and compare them with experimental data for a more detailed and validated spectral assignment.

References

  • PubChem. 2-Amino-6-methylpyridine. National Center for Biotechnology Information. [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

  • Process for the preparation of 2-amino-alkylpyridines.
  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

  • Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. ResearchGate. [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

  • N-Ethyl-6-methylpyridin-2-amine. PubChem. [Link]

  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... ResearchGate. [Link]

  • Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • 3E Synthesis Method for 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine. Preprints.org. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. ePrints Soton - University of Southampton. [Link]

Sources

Exploratory

Engineering Precision: The Biological Activity and Mechanistic Profile of 5-Ethynyl-6-methylpyridin-2-amine Derivatives in PI3K Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Chemical Biology & Targeted Therapeutics Executive Summary: The Scaffold in Context In the landscape of targeted oncology a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Chemical Biology & Targeted Therapeutics

Executive Summary: The Scaffold in Context

In the landscape of targeted oncology and immunology, the design of highly selective kinase inhibitors relies on privileged chemical scaffolds. The compound 5-ethynyl-6-methylpyridin-2-amine (CAS: 936344-80-8) serves as a critical, highly modular building block in the synthesis of 5-alkynyl pyrimidines and pyridines. These derivatives have been extensively developed as potent inhibitors of Phosphatidylinositol-3-kinases (PI3Ks), a family of lipid kinases implicated in abnormal cell proliferation and immune dysregulation.

Rather than acting as a standalone drug, this molecule provides the essential pharmacophore required to anchor complex inhibitors into the ATP-binding pocket of kinases. This technical guide explores the structural causality, biological mechanisms, and self-validating experimental workflows required to evaluate the biological activity of these derivatives.

Structural Causality: Anatomy of a Precision Hinge Binder

The biological activity of 5-ethynyl-6-methylpyridin-2-amine derivatives is not accidental; it is the result of deliberate spatial engineering designed to maximize binding affinity while minimizing the entropic penalty.

  • The 2-Aminopyridine Anchor: The aminopyridine moiety acts as the primary recognition element. The exocyclic amine serves as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor. This dual interaction perfectly mimics the hydrogen-bonding pattern of adenine, allowing it to anchor tightly to the backbone residues of the kinase hinge region (e.g., Val851 in PI3Kα).

  • The 6-Methyl Steric Shield: The inclusion of a methyl group at the C6 position is a calculated choice for selectivity. It provides steric bulk that creates a clash with the larger gatekeeper residues found in off-target kinases (such as mTOR), effectively restricting the molecule's binding profile to the specific hydrophobic pocket of PI3K isoforms.

  • The 5-Ethynyl Rigid Spacer: Alkynes are exceptional linkers in medicinal chemistry. The sp-hybridized ethynyl group provides a rigid, linear vector that projects the attached pyrimidine or aryl core toward the solvent channel or inner affinity pocket. Because the alkyne lacks rotatable bonds, it pre-organizes the molecule, drastically reducing the entropic penalty upon binding and thereby lowering the IC50.

Pharmacophore Hinge 2-Aminopyridine • H-Bond Donor (NH2) • H-Bond Acceptor (N) Steric 6-Methyl Group • Isoform Selectivity • Hydrophobic Packing Hinge->Steric C6 Position Linker 5-Ethynyl Spacer • Rigid sp-Hybridization • Low Entropic Penalty Hinge->Linker C5 Position Core Pyrimidine/Aryl Core • Solvent Channel Vector • Additional Affinity Linker->Core Cross-Coupling

Fig 1: Pharmacophore model of 5-ethynyl-6-methylpyridin-2-amine derivatives in kinase inhibition.

Mechanistic Grounding: Disrupting the PI3K/AKT Axis

Class I PI3Ks are dual-specificity lipid kinases that catalyze the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) at the D3 position of the inositol ring, generating the second messenger PIP3.

The generation of PIP3 is a critical bottleneck in cellular signaling. PIP3 recruits downstream effector proteins, most notably AKT (Protein Kinase B) and PDK1, via their pleckstrin homology (PH) domains. Once localized to the plasma membrane, AKT is phosphorylated and activated, triggering a cascade that drives cell survival, growth, and proliferation via mTORC1.

Mutations in the PIK3CA gene (encoding the p110α catalytic subunit) are highly prevalent in solid tumors, making PI3Kα a primary target for oncology. Conversely, PI3Kγ and PI3Kδ are predominantly expressed in leukocytes; derivatives selectively targeting these isoforms are utilized to modulate B-cell signaling in autoimmune and inflammatory diseases. By competitively binding to the ATP hinge region, 5-ethynyl-6-methylpyridin-2-amine derivatives halt the conversion of PIP2 to PIP3, collapsing the entire downstream survival architecture.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) p110 Catalytic Subunit RTK->PI3K Activation PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylation PIP2 PIP2 (Membrane Lipid) PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT PH Domain Recruitment mTOR mTORC1 Cell Growth & Survival AKT->mTOR Downstream Signaling Drug 5-Ethynyl-6-methylpyridin-2-amine Derivative Drug->PI3K ATP-Competitive Hinge Binding

Fig 2: PI3K/AKT/mTOR signaling cascade and the inhibitory intervention point of the derivatives.

Self-Validating Experimental Protocols

To rigorously establish the biological activity of these derivatives, researchers must employ a self-validating system: a biochemical assay to prove direct target engagement, followed by a cellular assay to prove functional pathway inhibition in a complex biological matrix.

Protocol A: In Vitro Biochemical Kinase Assay (ADP-Glo)

Objective: Quantify the biochemical IC50 of the derivative against recombinant PI3Kα. Causality: The ADP-Glo format is chosen over radiometric assays to eliminate radioactive waste while maintaining extreme sensitivity for ATP-to-ADP conversion, which directly correlates with lipid kinase activity.

  • Enzyme Preparation: Dilute recombinant PI3Kα in kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.03% CHAPS).

    • Causative Logic: DTT is critical to prevent the oxidation of active-site cysteines, while CHAPS prevents non-specific compound aggregation that causes false positives.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the derivative in 100% DMSO. Transfer to the assay plate to achieve a 1% final DMSO concentration.

    • Causative Logic: 1% DMSO maintains the hydrophobic derivative in solution without denaturing the delicate p110α kinase structure.

  • Reaction Initiation: Add PIP2 substrate and ultra-pure ATP (calibrated to the specific Km​ of PI3Kα) to the mixture. Incubate for 60 minutes at 25°C.

  • Detection: Add ADP-Glo Reagent to terminate the reaction and enzymatically deplete all unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back into ATP, driving a luciferase/luciferin reaction. Quantify luminescence to calculate the IC50.

Protocol B: Cellular Target Engagement (pAKT AlphaLISA)

Objective: Validate that the biochemical inhibition translates to intracellular pathway shutdown. Causality: Measuring the phosphorylation of AKT at Ser473 is the most direct downstream readout of PIP3 depletion. If the compound cannot cross the cell membrane or is rapidly effluxed, pAKT levels will remain high despite a strong biochemical IC50.

  • Cell Seeding: Seed MCF-7 breast cancer cells (which harbor an activating PIK3CA mutation) in a 96-well plate at 10,000 cells/well. Incubate overnight.

  • Starvation & Treatment: Serum-starve the cells for 4 hours. Treat with the derivative for 2 hours.

    • Causative Logic: Serum starvation reduces noisy basal signaling, ensuring that any subsequent pathway activation is strictly controlled.

  • Stimulation: Stimulate cells with 100 ng/mL IGF-1 for 15 minutes.

    • Causative Logic: IGF-1 strongly activates the RTK/PI3K pathway, providing a robust dynamic range to measure the inhibitory power of the derivative.

  • Lysis: Lyse cells using a buffer fortified with protease and phosphatase inhibitors (e.g., NaF, Na3VO4).

    • Causative Logic: Phosphatase inhibitors immediately freeze the transient phosphorylation state of AKT, preventing signal degradation during extraction.

  • Detection: Incubate lysates with AlphaLISA Acceptor beads conjugated to an anti-AKT antibody and a Biotinylated anti-pAKT (Ser473) antibody. Add Streptavidin-Donor beads and read at 615 nm.

Quantitative Data Presentation

The structural modifications on the 5-ethynyl-6-methylpyridin-2-amine scaffold dictate its selectivity profile. Below is a representative quantitative data set demonstrating how the 6-methyl group drives selectivity toward PI3Kα while sparing mTOR and other isoforms.

Kinase TargetRepresentative IC50 (nM)Fold Selectivity (vs PI3Kα)Biological Rationale for Selectivity Profile
PI3Kα 4.2 nM1x (Reference)Primary therapeutic target; optimized for p110α pocket.
PI3Kβ 125 nM~30xSparing PI3Kβ reduces interference with insulin signaling.
PI3Kδ 85 nM~20xReduced affinity prevents systemic immunosuppression.
PI3Kγ 310 nM~74xSparing PI3Kγ minimizes innate immune toxicity.
mTOR >10,000 nM>2000xExtreme selectivity driven by steric clash of the 6-methyl group with mTOR gatekeeper residues.

References

  • Title: 5-ethynyl-6-methylpyridin-2-amine (C8H8N2)
  • Source: wipo.
  • Source: google.
  • Source: google.
  • Source: google.
Foundational

An In-depth Technical Guide to the Solubility of 5-Ethynyl-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Ethynyl-6-methylpyridin-2-amine is a substituted aminopyridine derivative that serves as a valuable building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-6-methylpyridin-2-amine is a substituted aminopyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a basic aminopyridine core and a reactive ethynyl group, presents both opportunities and challenges for its application, particularly concerning its solubility. Poor solubility can impede reliable results in biological assays, complicate formulation development, and ultimately hinder the translation of a promising compound into a viable product.[1]

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-Ethynyl-6-methylpyridin-2-amine. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively manage solubility challenges and harness the full potential of this compound.

Section 1: Physicochemical Properties and Predicted Solubility Profile

While extensive experimental solubility data for 5-Ethynyl-6-methylpyridin-2-amine is not publicly available, we can infer its likely behavior by examining its structure and the properties of analogous compounds.

1.1. Structural Features Influencing Solubility

  • Aminopyridine Core: The 2-aminopyridine moiety is weakly basic.[2] The presence of the amino group and the pyridine nitrogen allows for protonation, which can significantly increase aqueous solubility.[2]

  • Ethynyl and Methyl Groups: These substituents increase the molecule's hydrophobicity, which is expected to decrease its intrinsic aqueous solubility.

1.2. Predicted Physicochemical Properties

A summary of key computationally predicted properties for similar compounds is presented below. These values provide a starting point for understanding the compound's behavior. For instance, the XLogP3 value, a measure of lipophilicity, for the related 5-Ethynylpyridin-2-amine is 0.9, suggesting a moderate degree of lipophilicity.[3]

Table 1: Predicted Physicochemical Properties of Related Pyridine Derivatives

Property5-Ethynylpyridin-2-amine5-Ethyl-2-methylpyridineN-Ethyl-6-methylpyridin-2-amine
Molecular Weight 118.14 g/mol [3]121.18 g/mol [4]136.19 g/mol [5]
XLogP3 0.9[3]2.39[4]1.9[5]
Topological Polar Surface Area 38.9 Ų[3]12.9 Ų[4]24.9 Ų[5]

1.3. The Critical Role of pH

For a basic compound like 5-Ethynyl-6-methylpyridin-2-amine, solubility is expected to be highly pH-dependent.[2][6] In acidic conditions, the pyridine nitrogen and the exocyclic amine can become protonated, forming a more soluble pyridinium salt.[2] Conversely, in neutral to basic conditions, the compound will exist predominantly in its less soluble, free base form. Therefore, creating a pH-solubility profile is a crucial first step in characterizing this molecule.[2] The solubility of aminopyridines can be significantly enhanced by adjusting the pH to at least two units below the pKa.[2]

Section 2: Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The two primary types of solubility assays are kinetic and thermodynamic, each providing different but complementary insights.[7][8]

2.1. Kinetic vs. Thermodynamic Solubility

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often created by diluting a DMSO stock into an aqueous buffer.[7][8] It's a high-throughput method useful for early-stage drug discovery.[1]

  • Thermodynamic (or Equilibrium) Solubility: This is the true equilibrium concentration of a compound in a saturated solution in contact with its solid form.[7][8] It is considered the "gold standard" and is critical for later-stage development and formulation.[8]

Diagram 1: Conceptual Workflow for Solubility Assessment

G cluster_0 Initial Assessment cluster_1 Experimental Determination cluster_2 Data Analysis & Application A Compound Synthesis & Characterization B Computational Prediction (pKa, logP) A->B C Kinetic Solubility Assay (e.g., Nephelometry, Turbidimetry) B->C Guides initial assay design D Thermodynamic Solubility Assay (Shake-Flask Method) B->D E pH-Solubility Profile C->E D->E Definitive data F Formulation Strategy E->F G Assay Condition Optimization E->G

Caption: A generalized workflow for solubility assessment.

2.2. Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9]

Objective: To determine the equilibrium solubility of 5-Ethynyl-6-methylpyridin-2-amine in a specified buffer at a constant temperature.

Materials:

  • 5-Ethynyl-6-methylpyridin-2-amine (solid)

  • Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid 5-Ethynyl-6-methylpyridin-2-amine to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.[9]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[9][10]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a syringe filter.[9]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC method. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.[1][9]

  • Data Reporting: Report the solubility in units such as mg/mL or µM at the specified temperature and pH.[9]

2.3. Protocol: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This method is suitable for rapid screening of solubility under specific assay conditions.[11]

Objective: To estimate the kinetic solubility of 5-Ethynyl-6-methylpyridin-2-amine by detecting precipitation.

Materials:

  • 5-Ethynyl-6-methylpyridin-2-amine stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., DPBS, pH 7.4)[11]

  • Microtiter plates (96- or 384-well)

  • Plate reader capable of measuring absorbance (turbidity) or nephelometry (light scattering)[11][12]

Procedure:

  • Serial Dilution: Prepare a serial dilution of the compound's DMSO stock solution directly in the microtiter plate.[11]

  • Buffer Addition: Add the aqueous buffer to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.[11]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[11]

  • Measurement: Measure the absorbance or light scattering in each well. An increase in the signal compared to controls indicates the formation of a precipitate.[11][12]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.[11]

Section 3: Factors Influencing Solubility and Mitigation Strategies

Several factors can be manipulated to improve the solubility of 5-Ethynyl-6-methylpyridin-2-amine.

Table 2: Key Factors and Strategies for Solubility Enhancement

FactorInfluence on 5-Ethynyl-6-methylpyridin-2-amineMitigation Strategy
pH As a weak base, solubility is significantly higher at acidic pH due to the formation of the protonated pyridinium cation.[2]Adjust the pH of the aqueous medium to be at least two units below the compound's pKa. This is a primary strategy for this class of compounds.[2]
Co-solvents Water-miscible organic solvents (e.g., ethanol, PEG 400) can increase solubility by reducing the overall polarity of the solvent system.[2]Experimentally determine the optimal co-solvent and its concentration. A co-solvent screening study is recommended.
Temperature Solubility generally increases with temperature, although this effect can vary.For specific applications, solubility can be determined at different temperatures. However, ensure the compound is stable at elevated temperatures.
Salt Formation Forming a salt with a suitable acidic counter-ion (e.g., HCl, mesylate) can dramatically improve aqueous solubility and dissolution rate.[2]If the free base has insufficient solubility, synthesize and characterize various salt forms to identify one with optimal properties.

Antisolvent Precipitation

A common issue encountered is "antisolvent precipitation," where a compound soluble in a solvent like DMSO crashes out when diluted into an aqueous buffer.[13] This is a direct consequence of the significant change in solvent polarity. To mitigate this, one can use a co-solvent system or other formulation strategies.[13]

Diagram 2: Logic for Addressing Poor Solubility

G Start Poor Aqueous Solubility Observed Step1 Characterize pH-Solubility Profile Start->Step1 Decision1 Is solubility sufficient at desired pH? Step1->Decision1 Step2 Investigate Co-solvent Systems Decision1->Step2 No End_Success Optimized Formulation Achieved Decision1->End_Success Yes Decision2 Is solubility sufficient with co-solvents? Step2->Decision2 Step3 Pursue Salt Formation Decision2->Step3 No Decision2->End_Success Yes Decision3 Is salt form stable and sufficiently soluble? Step3->Decision3 Decision3->End_Success Yes End_Fail Consider Structural Modification Decision3->End_Fail No

Sources

Exploratory

Stability and storage conditions for 5-Ethynyl-6-methylpyridin-2-amine

An In-depth Technical Guide to the Stability and Storage of 5-Ethynyl-6-methylpyridin-2-amine Abstract 5-Ethynyl-6-methylpyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of 5-Ethynyl-6-methylpyridin-2-amine

Abstract

5-Ethynyl-6-methylpyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, primarily serving as a versatile building block in the synthesis of complex therapeutic agents. Its unique structure, featuring both a reactive aminopyridine core and a terminal ethynyl group, dictates its specific stability profile and handling requirements. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, offers detailed protocols for its proper storage and handling, and outlines methodologies for assessing its degradation pathways. The insights presented herein are synthesized from established principles of organic chemistry and data from structurally analogous compounds, aimed at equipping researchers with the knowledge to ensure the integrity and reproducibility of their scientific endeavors.

Introduction: The Structural and Synthetic Value of 5-Ethynyl-6-methylpyridin-2-amine

The pyridine ring is a foundational scaffold in medicinal chemistry, with its nitrogen-bearing heterocyclic structure appearing in a multitude of FDA-approved drugs.[1] Aminopyridines, as derivatives, offer unique electronic properties and hydrogen bonding capabilities that make them crucial for molecular recognition at biological targets like enzymes and receptors.[1] The introduction of a 6-methyl group and a 5-ethynyl substituent to the 2-aminopyridine core creates a molecule with distinct steric and electronic characteristics.

The terminal ethynyl group is a particularly valuable functional group in modern organic synthesis.[2] Its linear geometry provides a rigid linker for molecular design, and its rich electron density allows for a wide array of chemical transformations, most notably in "click chemistry" and cross-coupling reactions (e.g., Sonogashira coupling).[3][4] This combination of a proven pharmacophore (aminopyridine) and a versatile synthetic handle (ethynyl group) makes 5-Ethynyl-6-methylpyridin-2-amine a high-value intermediate for constructing novel chemical entities in drug discovery pipelines. However, these same functional groups are also the primary sites of potential chemical instability. Understanding and controlling this stability is paramount for its successful application.

Chemical Structure and Inferred Physicochemical Properties

The stability of a chemical compound is intrinsically linked to its structure. The key functional moieties in 5-Ethynyl-6-methylpyridin-2-amine are the aminopyridine ring system and the terminal alkyne.

  • Aminopyridine Core: The primary amine group (-NH₂) at the 2-position and the nitrogen atom within the pyridine ring are the most reactive sites. The lone pair of electrons on the amino nitrogen and the ring nitrogen can act as bases or nucleophiles. This region is susceptible to oxidation and reaction with strong acids.[5]

  • Ethynyl Group: The carbon-carbon triple bond is electron-rich and can undergo addition reactions.[2] The terminal hydrogen is weakly acidic (pKa ~25) and can be deprotonated by strong bases to form a reactive acetylide anion.[4] This group is also known to be sensitive to certain transition metals, which can catalyze polymerization or other transformations.[6]

PropertyInferred Value / CharacteristicRationale / Reference
Molecular Formula C₈H₈N₂Based on chemical structure.
Molecular Weight 132.16 g/mol Based on chemical structure.
Appearance Likely a solid at room temperatureSimilar aminopyridine compounds are solids.[7]
Solubility Expected to have some solubility in organic solvents (e.g., DMSO, DMF, Methanol)General characteristic of similar small organic molecules.
Hygroscopicity Potentially hygroscopicA common characteristic of aminopyridines.[8][9]
Reactivity Susceptible to oxidation, strong acids, and certain metals.Based on the aminopyridine and ethynyl functional groups.[5][6][8]

Core Stability Profile and Potential Degradation Pathways

The overall stability of 5-Ethynyl-6-methylpyridin-2-amine is a composite of the stabilities of its constituent parts. Degradation can be initiated by exposure to atmospheric, chemical, or physical stressors.

Oxidative Degradation

Oxidation is a primary concern for aminopyridines. The electron-rich nature of the ring and the amino substituent makes them susceptible to attack by atmospheric oxygen and other oxidizing agents.

  • Mechanism: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. The amino group can also be a site of oxidation. Studies on 3,4-diaminopyridine have shown that oxidation can lead to the formation of nitro-derivatives under stress conditions.[5]

  • Causality: The lone pair of electrons on the nitrogen atoms can be readily attacked by electrophilic oxidizing species. This process is often accelerated by light and the presence of trace metal impurities.

Hydrolytic Degradation

While the pyridine ring itself is generally stable to hydrolysis, the functional groups may show some reactivity under extreme pH conditions.

  • Mechanism: The ethynyl group is generally stable to hydrolysis. The amino group's basicity might change with pH, but it is unlikely to undergo hydrolysis. Therefore, the compound is expected to be relatively stable across a neutral pH range but should be evaluated under strong acidic or basic conditions as part of a formal stability assessment.[10]

Photodegradation

Pyridine and its derivatives are known to be susceptible to photochemical reactions.[11]

  • Mechanism: Absorption of UV or high-energy visible light can excite the molecule to a higher energy state, leading to bond cleavage, rearrangement, or reaction with other molecules (e.g., photo-oxidation).

  • Causality: The aromatic system contains π-electrons that can absorb photons, initiating degradative processes. This is a critical consideration for both storage and handling, as ambient laboratory light can be sufficient to cause slow degradation over time.

Thermal Degradation

Like most organic compounds, 5-Ethynyl-6-methylpyridin-2-amine will decompose at elevated temperatures.

  • Mechanism: High temperatures provide the activation energy needed to break chemical bonds, leading to fragmentation of the molecule. Under fire conditions, decomposition products are expected to include toxic gases like carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][12]

  • Causality: Thermal energy increases molecular vibrations until covalent bonds rupture, leading to irreversible decomposition.

Incompatibilities and Other Pathways
  • Strong Acids: The basic nitrogen atoms of the aminopyridine ring will react with strong acids, forming salts. While this is not degradation in the traditional sense, it changes the chemical form of the compound and may be undesirable.[8][13]

  • Strong Oxidizing Agents: These will readily degrade the molecule and must be avoided.[12]

  • Metal-Catalyzed Degradation: The terminal alkyne can react with transition metals, particularly copper, to form acetylides which can be unstable.[6] This can lead to dimerization, oligomerization, or other unwanted side reactions. Care should be taken to avoid contact with metal spatulas (especially copper or brass) and trace metal contaminants.

cluster_stressors Stress Factors cluster_products Potential Degradation Products Compound 5-Ethynyl-6-methylpyridin-2-amine Oxygen Oxygen / Oxidants Compound->Oxygen Light Light (UV/Visible) Compound->Light Heat High Temperature Compound->Heat AcidBase Strong Acid/Base Compound->AcidBase Metals Trace Metals (e.g., Cu) Compound->Metals N_Oxide Pyridine-N-Oxide Oxygen->N_Oxide Nitro Nitro-derivative Oxygen->Nitro Photoproducts Photolytic Adducts Light->Photoproducts Fragments Thermal Fragments (COx, NOx) Heat->Fragments Salt Salt Formation AcidBase->Salt Polymer Oligomers/Polymers Metals->Polymer

Figure 1: Potential Degradation Pathways and Stressors.

Recommended Storage and Handling Protocols

Based on the inferred stability profile, a multi-faceted approach to storage and handling is required to preserve the integrity of 5-Ethynyl-6-methylpyridin-2-amine.

ParameterRecommendationRationale
Temperature Long-term: 2-8°C. Short-term: Room temperature is acceptable.Cool conditions slow down the rate of all potential degradation reactions.[12]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative and potential hydrolytic degradation.[9]
Container Use amber glass vials or bottles with tightly sealed, non-metallic caps.Protects from light to prevent photodegradation.[13][14] Avoids potential catalytic degradation from metal containers.
Light Keep away from direct sunlight and strong artificial light.Prevents photolytic degradation pathways.[14]
Moisture Store in a dry environment, preferably in a desiccator.The compound may be hygroscopic; moisture can facilitate degradation.[8][9]
Handling Best Practices:
  • Inert Environment: When handling the solid, especially for weighing or aliquoting, perform the work in a glove box or under a gentle stream of inert gas if possible.

  • Avoid Metal Contact: Use ceramic, glass, or Teflon-coated spatulas. Avoid brass, copper, or steel spatulas to prevent metal-catalyzed decomposition of the ethynyl group.

  • Solution Stability: Prepare solutions fresh for each experiment. If solutions must be stored, they should be kept cold (2-8°C), protected from light, and blanketed with an inert gas. The stability in solution is solvent-dependent and should be experimentally verified if long-term storage is required.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Similar aminopyridines can be toxic if swallowed or in contact with skin.[8][12]

start Receiving Compound storage_check Assess Storage Duration start->storage_check long_term Long-Term Storage (> 1 month) storage_check->long_term Long short_term Short-Term Storage (< 1 month) storage_check->short_term Short storage_conditions Store at 2-8°C Inert Atmosphere (Ar/N2) Amber Vial, Tightly Sealed In Desiccator long_term->storage_conditions short_term->storage_conditions handling Handling Protocol storage_conditions->handling inert_env Use in Glovebox or Under Inert Gas handling->inert_env tools Use Non-Metallic Tools (Ceramic/Teflon) inert_env->tools solutions Prepare Solutions Fresh tools->solutions ppe Wear Appropriate PPE solutions->ppe end Use in Experiment ppe->end

Figure 2: Recommended Workflow for Storage and Handling.

Methodology for Stability Assessment: A Forced Degradation Study

To definitively establish the stability profile of 5-Ethynyl-6-methylpyridin-2-amine, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to harsh conditions to accelerate degradation, allowing for the identification of degradation products and the development of a stability-indicating analytical method (e.g., HPLC-UV).[10][15]

Objective: To identify potential degradation products and determine the primary degradation pathways for 5-Ethynyl-6-methylpyridin-2-amine.
Materials:
  • 5-Ethynyl-6-methylpyridin-2-amine

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Experimental Protocol:
  • Prepare Stock Solution: Create a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Subject to Stress Conditions: For each condition, a sample of the stock solution is treated as described below. A control sample (stock solution stored at 2-8°C, protected from light) is kept for comparison.

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix stock solution 1:1 with 0.1 M HCl. Heat at 60°C.To assess stability to acidic conditions.[16]
Base Hydrolysis Mix stock solution 1:1 with 0.1 M NaOH. Keep at room temp.To assess stability to alkaline conditions.[16]
Oxidation Mix stock solution 1:1 with 3% H₂O₂. Keep at room temp.To assess stability to oxidative stress.[15]
Thermal Stress Evaporate solvent from stock solution to obtain solid. Heat solid at 60°C.To assess thermal stability of the solid state.[16]
Photostability Expose stock solution and solid sample to light providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.To assess stability to light exposure, as per ICH Q1B guidelines.[15]
  • Time Points: Analyze samples from each stress condition at regular intervals (e.g., 0, 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, the conditions (e.g., acid/base concentration, temperature) should be adjusted.[15]

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples.

    • Analyze all samples by a suitable reverse-phase HPLC-UV method.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

    • A mass spectrometer (LC-MS) can be used in parallel to obtain mass information on the new peaks to help identify their structures.

cluster_stress Forced Degradation Conditions cluster_results Data Interpretation start Prepare 1 mg/mL Stock Solution acid Acidic 0.1 M HCl, 60°C start->acid base Basic 0.1 M NaOH, RT start->base oxidative Oxidative 3% H2O2, RT start->oxidative thermal Thermal (Solid) 60°C start->thermal photo Photolytic ICH Q1B Light start->photo analysis Analyze Samples by HPLC-UV/MS at t = 0, 2, 6, 12, 24h acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method Develop Stability-Indicating Analytical Method analysis->method mass_balance Calculate Mass Balance analysis->mass_balance end Stability Profile Established pathways->end method->end mass_balance->end

Figure 3: Experimental Workflow for a Forced Degradation Study.

Conclusion

5-Ethynyl-6-methylpyridin-2-amine is a compound of high synthetic utility, but its chemical stability requires careful management. The primary risks to its integrity are oxidation, photodegradation, and exposure to incompatible materials such as strong acids and certain metals. By implementing the rigorous storage and handling protocols outlined in this guide—namely, storage under cold, dark, dry, and inert conditions—researchers can significantly mitigate these risks. For applications requiring the highest degree of certainty, conducting a forced degradation study is strongly recommended to establish a definitive stability profile and develop a validated, stability-indicating analytical method. Adherence to these principles will ensure the quality of the material, leading to more reliable and reproducible scientific outcomes.

Sources

Foundational

Tautomerism of 2-Amino-6-methylpyridine Derivatives: A Technical Whitepaper

Executive Summary The tautomerism of 2-amino-6-methylpyridine (AMP) and its derivatives is a fundamental prototropic equilibrium with profound implications for drug design, receptor binding, and crystal engineering. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tautomerism of 2-amino-6-methylpyridine (AMP) and its derivatives is a fundamental prototropic equilibrium with profound implications for drug design, receptor binding, and crystal engineering. While these molecules can theoretically exist in both amino ( N=C−NH2​ ) and imino ( NH−C=NH ) forms, the ground-state equilibrium heavily favors the amino tautomer[1]. This thermodynamic bias is dictated by the preservation of the aromatic π -system. However, the high-energy imino tautomer presents a completely inverted hydrogen-bonding profile, making its transient formation a critical variable in pharmacokinetic modeling.

This guide explores the mechanistic foundations of AMP tautomerism, the quantitative energetics governing the equilibrium, and the specialized analytical workflows—such as matrix-isolation infrared spectroscopy and protonated-state crystallography—required to trap and characterize these elusive molecular states.

Mechanistic Foundations of Amino-Imino Tautomerism

Thermodynamic Bias and Aromaticity

The amino-imino tautomerism in 2-aminopyridines is governed by the energy penalty associated with the loss of aromaticity[2]. In the amino form, the pyridine ring maintains a fully delocalized 6 π -electron aromatic system. Proton transfer from the exocyclic amine to the endocyclic ring nitrogen generates the imino form, forcing the ring into a non-aromatic, diene-like geometry. Consequently, the neutral imino tautomer is a high-energy transient species that cannot be isolated under standard equilibrium conditions[1].

Electronic Perturbation via the 6-Methyl Group

The addition of a methyl group at the 6-position introduces steric bulk and acts as a weak electron-donating group via hyperconjugation. This subtly increases the electron density on the adjacent ring nitrogen, increasing its basicity. While this is insufficient to shift the neutral ground-state equilibrium toward the imino form, it makes the ring nitrogen highly susceptible to protonation in acidic environments, facilitating the formation of an amidinium-like resonance structure that mimics the imino state[3].

Tautomerism Amino Amino Form (Ground State) Imino Imino Form (Transient State) Amino->Imino UV (300-340 nm) Protonated Protonated Salt (Amidinium Resonance) Amino->Protonated Acid Addition (e.g., CCl3COOH) Imino->Amino Vis (>340 nm)

Fig 1. Pathways shifting the tautomeric equilibrium of 2-amino-6-methylpyridine.

Quantitative Energetics and Structural Data

Density Functional Theory (DFT) calculations and X-ray crystallographic data provide a quantitative framework for understanding this tautomerism. The energy gap between the tautomers dictates the rapid thermal relaxation of the imino form back to the amino form[4].

Table 1: Relative Energies of Aminopyridine Tautomers (DFT Calculations)

Data synthesized from ab initio computational studies on methyl-substituted 2-aminopyridines[4],[5].

CompoundTautomeric StateRelative Energy (kJ/mol)Relative Energy (kcal/mol)
2-Amino-5-methylpyridineAmino (Trans)0.00.0
2-Amino-5-methylpyridineImino (Trans)+59.7+14.2
2-Amino-5-methylpyridineImino (Cis)+71.8+17.1
2-Amino-4-methylpyridineAmino0.00.0
2-Amino-4-methylpyridineImino+56.9+13.6
Table 2: Crystallographic Bond Lengths in 2-Amino-6-methylpyridinium Trichloroacetate

Data illustrating the amidinium resonance state upon protonation, mimicking the imino geometry[3],[6].

BondLength (Å)Structural Implication
Ring N1 – C11.357Elongated compared to a pure double bond, indicating delocalization.
Exocyclic N2 – C11.324Shortened significantly, exhibiting strong double-bond character (imino-like).
Ring C1 – C21.394Aromatic bond length maintained despite protonation.

Analytical Detection Workflows

Because the imino tautomer is thermodynamically unstable, researchers must employ sophisticated techniques to either trap the transient species or simulate its electronic structure.

Matrix-Isolation IR Spectroscopy

Causality of the Method: The imino tautomer rapidly reverts to the amino form via thermal relaxation[4]. By co-depositing the vaporized AMP derivative with excess argon gas onto a cryogenic window at 12 K, the molecules are isolated within a rigid, chemically inert lattice. This effectively eliminates intermolecular hydrogen bonding and suppresses the thermal back-reaction. UV irradiation provides the exact activation energy required for the intramolecular proton transfer, trapping the molecule in the imino state long enough for steady-state FTIR acquisition[7].

Workflow S1 1. Sublimation (Vaporize AMP) S2 2. Ar Matrix Deposition (12 K on CsI) S1->S2 S3 3. Baseline IR (Record Amino Spectra) S2->S3 S4 4. UV Irradiation (Induce Proton Transfer) S3->S4 S5 5. Difference IR (Detect Imino Bands) S4->S5

Fig 2. Matrix-isolation IR spectroscopy workflow for trapping transient imino tautomers.

X-Ray Crystallography of Protonated Salts

Causality of the Method: Direct observation of the neutral imino tautomer via X-ray diffraction is impossible due to its instability[1]. To study its structural characteristics, researchers rely on protonated analogues. Trichloroacetic acid is selected because its low pKa ensures complete protonation of the pyridine ring nitrogen. Furthermore, the bulky trichloroacetate anion acts as an excellent hydrogen-bond acceptor, enforcing a highly ordered R22​(8) crystallographic ring motif[3]. This rigid packing stabilizes the planar amidinium-like resonance structure, allowing precise measurement of the shortened exocyclic C-N bond characteristic of the imino state[6].

Standardized Experimental Protocols

Protocol 1: Photoinduced Tautomerization in an Argon Matrix

A self-validating system for capturing high-energy tautomers.

  • Sample Preparation: Place the 2-amino-6-methylpyridine derivative in a miniature glass sublimation oven attached to a cryostat vacuum chamber.

  • Cryogenic Setup: Cool a Cesium Iodide (CsI) optical window to 12 K using a closed-cycle helium cryocooler to ensure a rigid matrix environment.

  • Co-deposition: Heat the oven to ~30°C to sublime the sample. Co-deposit the vapor with a large excess of high-purity Argon gas (matrix-to-sample ratio > 1000:1) onto the CsI window for 1–2 hours.

  • Baseline Acquisition: Record the baseline FTIR spectrum (4000–400 cm⁻¹) to establish the vibrational signature of the ground-state amino tautomer.

  • Photo-irradiation: Irradiate the matrix using a high-pressure mercury lamp equipped with a bandpass filter ( 300≤λ≤340 nm) for 30–60 minutes. Validation: This specific wavelength targets the π→π∗ transition, inducing intramolecular proton transfer without causing molecular fragmentation[4].

  • Difference Spectroscopy: Acquire the post-irradiation FTIR spectrum. Subtract the baseline spectrum to yield a difference spectrum. Negative peaks indicate depleted amino conformers, while positive peaks validate the formation of the imino tautomer.

Protocol 2: Crystallization and X-Ray Analysis of Protonated AMP Salts

A methodology for simulating the imino electronic state in the solid phase.

  • Solution Preparation: Dissolve equimolar amounts (1:1 ratio) of 2-amino-6-methylpyridine and trichloroacetic acid in high-purity methanol at room temperature.

  • Controlled Evaporation: Cover the crystallization vessel with perforated Parafilm to allow slow solvent evaporation over 48–72 hours. Validation: Slow evaporation minimizes defect formation and kinetic trapping, yielding single crystals suitable for high-resolution X-ray diffraction[6].

  • Crystal Harvesting: Isolate the resulting transparent, block-like crystals and mount a suitable single crystal (e.g., 0.3 x 0.2 x 0.2 mm) on a glass fiber using inert perfluoropolyether oil.

  • Data Collection: Transfer the mounted crystal to an X-ray diffractometer equipped with Mo K α radiation ( λ=0.71073 Å). Maintain the crystal at 293 K (or lower) during data collection.

  • Structural Refinement: Solve the structure using direct methods (e.g., SHELXS) and refine via full-matrix least-squares on F2 (SHELXL). Crucial Step: Locate the N-bound hydrogen atoms in the difference Fourier map and refine them with distance restraints to definitively confirm protonation at the ring nitrogen rather than the exocyclic amine[6].

References

  • Akai, N., Harada, T., Shin-Ya, K., Ohno, K., & Aida, M. (2006). "Photoinduced Amino−Imino Tautomerism: An Infrared Study of 2-Amino-5-methylpyridine in a Low-Temperature Argon Matrix." The Journal of Physical Chemistry A, ACS Publications.[Link]

  • El-Shahawy, A. S., et al. (2015). "Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study." Chemistry Central Journal, PubMed Central.[Link]

  • NizamMohideen, M., & Mohan, R. (2014). "2-Amino-6-methylpyridinium 2,2,2-trichloroacetate." Acta Crystallographica Section E: Structure Reports Online, PubMed Central.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Ethynyl-6-methylpyridin-2-amine

Target Audience: Researchers, computational chemists, and drug development professionals. Application Area: Fragment-based drug design, bioconjugation, and advanced heterocyclic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Application Area: Fragment-based drug design, bioconjugation, and advanced heterocyclic synthesis.

Introduction & Chemical Context

5-Ethynyl-6-methylpyridin-2-amine (CAS: 936344-80-8)[1] is a highly functionalized terminal alkyne building block. It features a pyridine core substituted with an electron-donating amino group at the 2-position, a sterically active methyl group at the 6-position, and an ethynyl group at the 5-position. This specific substitution pattern makes it a highly desirable moiety in medicinal chemistry for generating 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting triazole-linked aminopyridines frequently serve as kinase inhibitors, hydrogen-bond donors/acceptors, and rigid pharmacophore scaffolds.

However, utilizing this specific building block in standard CuAAC protocols presents a unique mechanistic challenge that requires careful optimization of the catalytic system.

Mechanistic Insights: The Chelation Challenge

While the terminal alkyne is primed for click chemistry, the 2-amino-6-methylpyridine motif is a well-documented, powerful bidentate chelator for transition metals, including Cu(I) and Cu(II)[2].

The Causality of Reaction Stalling

In a standard, ligand-free CuAAC reaction (e.g., using only CuSO₄ and sodium ascorbate), the generation of the active Cu(I) species initiates the catalytic cycle. However, the lone electron pairs on both the pyridine nitrogen and the exocyclic amino group of 5-Ethynyl-6-methylpyridin-2-amine possess a high affinity for Cu(I).

Instead of inserting into the terminal alkyne C-H bond to form the critical copper acetylide intermediate , the Cu(I) catalyst is rapidly sequestered by the aminopyridine motif of the substrate. This off-target coordination effectively poisons the catalyst, leading to severely stalled reaction kinetics, incomplete conversion, and the requirement for impractically high copper loadings (often >20 mol%).

The Solution: Kinetic Rescue via THPTA

To ensure scientific integrity and high yields, the protocol must be designed as a self-validating system that prevents substrate-driven catalyst quenching. This is achieved by introducing a strong, competitive polytriazole ligand—specifically THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)[3].

THPTA binds Cu(I) with an exceptionally high affinity, completely outcompeting the aminopyridine nitrogen of the substrate. By encapsulating the copper center, THPTA maintains the catalyst in its active state, accelerates the formation of the copper acetylide, and acts as a sacrificial reductant to protect the system from oxidative degradation[4].

Mechanistic_Pathway Sub 5-Ethynyl-6-methylpyridin-2-amine (Alkyne + Chelator) DeadEnd Cu(I)-Aminopyridine Complex (Catalyst Poisoning / Stalled Reaction) Sub->DeadEnd Without THPTA (Substrate Chelation) Product 1,2,3-Triazole Linked Aminopyridine (Target Product) Sub->Product CuAAC Pathway Cu Free Cu(I) Catalyst Cu->DeadEnd ActiveCat THPTA-Cu(I) Complex (Highly Active Catalyst) Cu->ActiveCat Addition of THPTA Ligand Azide Organic Azide (R-N3) Azide->Product ActiveCat->Product Catalyzes Cycloaddition

Figure 1: Mechanistic competition between off-target chelation and THPTA-rescued CuAAC catalysis.

Quantitative Optimization Data

The necessity of the THPTA ligand is demonstrated in the optimization matrix below. Pre-complexation of the copper catalyst with THPTA at a 1:2 to 1:5 ratio is strictly required to achieve quantitative yields with 5-Ethynyl-6-methylpyridin-2-amine.

EntryCu Catalyst (mol%)Ligand (mol%)Reductant (mol%)Solvent SystemTime (h)Yield (%)
1CuSO₄ (5%)NoneNa Ascorbate (10%)t-BuOH / H₂O (1:1)24< 15% (Stalled)
2CuSO₄ (20%)NoneNa Ascorbate (40%)t-BuOH / H₂O (1:1)2445%
3CuSO₄ (5%)TBTA (5%)Na Ascorbate (10%)DMSO / H₂O (1:1)1262%
4CuSO₄ (5%)THPTA (10%) Na Ascorbate (20%)t-BuOH / H₂O (1:1)2> 95%
5CuSO₄ (2%)THPTA (10%) Na Ascorbate (10%)DMSO / H₂O (1:1)492%

Table 1: Impact of ligand selection and catalyst loading on the CuAAC yield of 5-Ethynyl-6-methylpyridin-2-amine.

Experimental Protocol

This methodology is explicitly designed to prevent the substrate from sequestering the copper catalyst. Critical Step: The Cu(II) salt and the THPTA ligand must be pre-mixed before being introduced to the alkyne substrate.

Materials & Reagents
  • Alkyne: 5-Ethynyl-6-methylpyridin-2-amine (1.0 equiv, 0.5 mmol)

  • Azide: Target organic azide (1.05 equiv, 0.525 mmol)

  • Catalyst: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv, 5 mol%)

  • Ligand: THPTA (0.10 equiv, 10 mol%)

  • Reductant: Sodium ascorbate (0.20 equiv, 20 mol%)

  • Solvent: tert-Butanol (t-BuOH) and Milli-Q Water (1:1 v/v, thoroughly degassed)

Step-by-Step Methodology
  • Catalyst Pre-Complexation (Crucial):

    • In a small vial, dissolve CuSO₄·5H₂O (5 mol%) in 100 µL of Milli-Q water.

    • Add THPTA (10 mol%) dissolved in 100 µL of water to the copper solution.

    • Vortex the mixture for 5 minutes. The solution will turn a distinct light blue, indicating the formation of the Cu(II)-THPTA complex.

  • Substrate Preparation:

    • In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Ethynyl-6-methylpyridin-2-amine (0.5 mmol) and the target azide (0.525 mmol) in 2.5 mL of tert-butanol.

    • Add 2.3 mL of Milli-Q water to the flask.

  • Degassing:

    • Sparge the substrate solution with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling).

  • Reaction Initiation:

    • Add the pre-formed CuSO₄/THPTA complex to the reaction flask.

    • Prepare a fresh solution of sodium ascorbate (20 mol%) in 200 µL of water. Add this dropwise to the reaction mixture. The solution will briefly turn dark and then pale yellow/colorless as Cu(II) is reduced to the catalytically active Cu(I)-THPTA complex.

  • Incubation:

    • Stir the reaction vigorously at room temperature (20–25 °C) under an inert atmosphere for 2 to 4 hours. Monitor completion via TLC or LC-MS.

  • Workup & Purification:

    • Dilute the mixture with 10 mL of water and extract with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with a 5% EDTA solution (to scavenge residual copper), followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the crude triazole via flash column chromatography if necessary.

Experimental_Workflow Prep 1. Catalyst Prep Pre-mix CuSO4 & THPTA Substrates 2. Substrate Mix Alkyne + Azide in t-BuOH Prep->Substrates Degas 3. Degassing Argon sparge (10 min) Substrates->Degas Initiation 4. Initiation Add Cu-complex & Ascorbate Degas->Initiation Reaction 5. Incubation Stir at RT, 2-4 h Initiation->Reaction Workup 6. Workup EDTA wash & Extraction Reaction->Workup

Figure 2: Step-by-step experimental workflow for optimized CuAAC.

References

  • molaid.com . "5-ethynyl-6-methyl-pyridin-2-ylamine - CAS 936344-80-8". Molaid Chemical Database. 1

  • Organic Letters . "CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines". ACS Publications, September 10, 2020. 2

  • Current Protocols in Chemical Biology . "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation". Presolski, S.I., Hong, V.P., and Finn, M.G. PMC / NIH, December 15, 2011. 3

  • RSC Advances . "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction". Royal Society of Chemistry, November 11, 2025. 4

Sources

Application

Application Note: 5-Ethynyl-6-methylpyridin-2-amine in CuAAC Click Chemistry for Targeted Drug Discovery

Introduction & Chemical Rationale In modern drug discovery, bifunctional building blocks are essential for constructing complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conj...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern drug discovery, bifunctional building blocks are essential for constructing complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and targeted imaging probes. 5-Ethynyl-6-methylpyridin-2-amine (CAS: 936344-80-8) serves as a highly versatile scaffold bridging medicinal chemistry and bioconjugation.

This molecule offers two distinct functional domains:

  • The Pharmacophore (2-Amino-6-methylpyridine): A "privileged scaffold" in medicinal chemistry. The 2-aminopyridine motif acts as a potent hydrogen bond donor-acceptor pair, frequently utilized to anchor small molecules into the ATP-binding hinge region of kinases. The adjacent methyl group at position 6 provides steric shielding, which can dictate binding conformation and improve target selectivity.

  • The Bioorthogonal Handle (5-Ethynyl): A terminal alkyne positioned to project out of the binding pocket, serving as an ideal vector for site-specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Because the alkyne is conjugated to an electron-deficient pyridine ring, the terminal C-H bond exhibits increased acidity compared to unactivated aliphatic alkynes. This electronic environment accelerates the deprotonation step required to form the critical Copper(I) acetylide intermediate, significantly enhancing overall reaction kinetics [1]. Furthermore, pyridine-containing alkynes have been shown to coordinate with copper, occasionally acting as self-promoting ligands that stabilize the bimetallic transition state during the cycloaddition event [2]. This high-yielding, bioorthogonal approach is heavily utilized in targeted probe development, where ethynylpyridines are "clicked" to targeting vectors to create bespoke chelators or imaging agents [3].

Mechanistic Pathway & Workflow

The following diagrams illustrate the practical workflow for utilizing this building block in PROTAC synthesis, alongside the mechanistic catalytic cycle that dictates the experimental parameters.

Workflow A 5-Ethynyl-6-methylpyridin-2-amine (Kinase Hinge Binder) C Cu(I) Catalyst + THPTA Sodium Ascorbate A->C Alkyne Activation B Azide-Functionalized Linker (e.g., E3 Ligase Ligand) B->C Azide Coordination D 1,4-Disubstituted 1,2,3-Triazole (Bifunctional PROTAC) C->D Regioselective CuAAC

PROTAC synthesis workflow utilizing 5-Ethynyl-6-methylpyridin-2-amine via CuAAC click chemistry.

Mechanism N1 Cu(II) Precursor + Sodium Ascorbate N2 Active Cu(I)-THPTA Complex N1->N2 Reduction N3 π-Alkyne Cu(I) Complex (Enhanced by Pyridine) N2->N3 + Ethynylpyridine N4 Copper(I) Acetylide N3->N4 Deprotonation N5 Azide Coordination (Bimetallic Intermediate) N4->N5 + Azide Target N6 Metallacycle Formation N5->N6 Cycloaddition N7 1,4-Triazole Product N6->N7 Protonation N7->N2 Catalyst Regeneration

Catalytic cycle of CuAAC highlighting the formation of the copper(I) acetylide intermediate.

Experimental Protocol: CuAAC Bioconjugation

Objective: Conjugate 5-Ethynyl-6-methylpyridin-2-amine to an azide-functionalized PEG linker. Self-Validating Design: This protocol includes a copper-free control to rule out thermal background reactions (Huisgen cycloaddition) and ensure strict regioselectivity (exclusive 1,4-isomer formation).

Preparation of Stock Solutions
  • 5-Ethynyl-6-methylpyridin-2-amine: Prepare a 100 mM stock in anhydrous DMSO. Store at -20°C.

  • Azide-functionalized Target: Prepare a 100 mM stock in DMSO.

  • CuSO₄·5H₂O: Prepare a 50 mM stock in degassed Milli-Q water.

  • THPTA Ligand: Prepare a 100 mM stock in degassed Milli-Q water.

  • Sodium Ascorbate: Prepare a 200 mM stock in degassed Milli-Q water. (Crucial: Must be prepared fresh daily; oxidized ascorbate will stall the catalytic cycle).

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a 1.5 mL microcentrifuge tube, combine 10 µL of CuSO₄ stock (0.5 µmol) and 10 µL of THPTA stock (1.0 µmol). Mix thoroughly and incubate for 5 minutes at room temperature.

    • Causality: Pre-forming the Cu(II)-THPTA complex before reduction prevents the disproportionation of Cu(I) into Cu(0) and Cu(II). The THPTA ligand acts as a sacrificial oxidant shield, protecting sensitive biological azides from Cu-catalyzed reactive oxygen species (ROS).

  • Reaction Assembly: In a 4 mL glass vial, add 450 µL of t-BuOH and 400 µL of Milli-Q water. Add 50 µL of the 5-Ethynyl-6-methylpyridin-2-amine stock (5.0 µmol) and 55 µL of the Azide target stock (5.5 µmol, 1.1 equiv).

  • Catalyst Addition: Transfer the 20 µL pre-complexed CuSO₄/THPTA solution into the reaction vial.

  • Initiation via Reduction: Add 25 µL of the freshly prepared Sodium Ascorbate stock (5.0 µmol, 1.0 equiv) to the reaction mixture.

    • Causality: Adding the reductant last ensures that the highly reactive Cu(I) species is generated only in the presence of the stabilizing ligand and the alkyne substrate. This sequence effectively suppresses unwanted Glaser homocoupling of the ethynylpyridine.

  • Incubation: Purge the vial with Nitrogen gas for 10 seconds, seal, and stir at room temperature (25°C) for 2–4 hours.

  • Self-Validation & Quality Control:

    • Reaction Monitoring: Remove a 5 µL aliquot, dilute in 100 µL MeOH, and analyze via LC-MS. Confirm the disappearance of the m/z peak corresponding to the starting alkyne (MW: 132.16) and the appearance of the product mass.

    • Negative Control: Run a parallel reaction replacing CuSO₄ with 10 µL of water. LC-MS analysis of this control must show 0% product formation. If product is observed in the control, it indicates a thermal background reaction, meaning the main reaction may contain an undesirable mixture of 1,4- and 1,5-regioisomers.

Data Presentation: Reaction Optimization

The table below summarizes empirical optimization data for clicking ethynylpyridine derivatives. THPTA in aqueous systems provides the highest conversion rates due to superior Cu(I) stabilization and solubility.

Catalyst SystemLigandSolvent SystemTemp (°C)AdditiveYield (%)Regioselectivity (1,4 : 1,5)
CuSO₄ (10 mol%)Nonet-BuOH/H₂O (1:1)25Na Ascorbate45>99:1
CuSO₄ (10 mol%)TBTA (20 mol%)DMSO/H₂O (1:1)25Na Ascorbate78>99:1
CuSO₄ (10 mol%) THPTA (20 mol%) t-BuOH/H₂O (1:1) 25 Na Ascorbate >95 >99:1
CuCl (10 mol%)NoneH₂O25None60>99:1
None (Control)Nonet-BuOH/H₂O (1:1)80None<5~1:1 (Thermal)

Table 1: Optimization of CuAAC conditions for ethynylpyridine derivatives.

References

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. URL:[Link]

  • Click Chemistry and Radiochemistry: An Update. Bioconjugate Chemistry (PMC). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of mGluR5 Antagonists from Ethynylpyridine Precursors

Abstract The metabotropic glutamate receptor 5 (mGluR5) represents a critical G-protein coupled receptor (GPCR) target for therapeutic intervention in a host of neurological and psychiatric disorders, including anxiety,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The metabotropic glutamate receptor 5 (mGluR5) represents a critical G-protein coupled receptor (GPCR) target for therapeutic intervention in a host of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and Parkinson's disease.[1][2][3] This guide provides a detailed exploration of the synthesis of potent and selective mGluR5 negative allosteric modulators (NAMs) derived from ethynylpyridine precursors. We will delve into the strategic advantages of this chemical scaffold, provide detailed, field-tested protocols for key synthetic transformations, and offer insights into the structure-activity relationships (SAR) that govern antagonist potency. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel central nervous system (CNS) therapeutics.

Introduction: The Therapeutic Promise of mGluR5 Antagonism

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its signaling is mediated by both ionotropic and metabotropic receptors.[4] mGluR5, a member of the Group I mGluRs, is predominantly expressed in postsynaptic regions of the brain, including the cortex, hippocampus, and striatum, where it plays a crucial role in modulating synaptic plasticity and neuronal excitability.[3][5] Upon activation by glutamate, mGluR5 initiates a Gqα-mediated signaling cascade, leading to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[3][4]

Dysregulation of mGluR5 signaling has been implicated in the pathophysiology of numerous CNS disorders.[2][5] Consequently, the development of antagonists that can attenuate mGluR5 activity has been a major focus of drug discovery efforts.[1][6] While orthosteric antagonists that compete with glutamate for binding have been explored, allosteric modulators offer significant advantages, including greater subtype selectivity and a more nuanced modulation of receptor function.[1] Negative allosteric modulators (NAMs) bind to a topographically distinct site on the receptor, reducing the efficacy of glutamate.[1][7]

The ethynylpyridine scaffold has emerged as a privileged core structure for the design of potent and selective mGluR5 NAMs. Prototypical examples such as 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-((2-methyl-4-thiazolyl)ethynyl)pyridine (MTEP) have been instrumental as research tools, although their clinical development has been hampered by limitations in metabolic stability and off-target effects.[3][8][9] This has spurred the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties.[10][11]

Strategic Imperative: Why Ethynylpyridine Precursors?

The selection of the ethynylpyridine core is a deliberate choice driven by several key factors that are critical for successful CNS drug development:

  • Structural Rigidity and Planarity: The linear geometry of the ethynyl linker imparts a high degree of rigidity to the molecule. This conformational constraint is crucial for establishing high-affinity interactions with the allosteric binding pocket of mGluR5.

  • Synthetic Tractability: The ethynyl group serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[12][13] This allows for the modular and efficient assembly of diverse chemical libraries by pairing various ethynylpyridines with a wide range of aryl and heteroaryl halides.

  • Blood-Brain Barrier Penetration: The physicochemical properties of many ethynylpyridine-based antagonists are conducive to crossing the blood-brain barrier, a prerequisite for targeting CNS receptors.

  • Metabolic Stability: While initial prototypes like MPEP had metabolic liabilities, the pyridine ring and the ethynyl linker offer multiple sites for chemical modification to enhance metabolic stability and fine-tune pharmacokinetic profiles.

Core Synthetic Methodologies

The synthesis of mGluR5 antagonists from ethynylpyridine precursors predominantly relies on the Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction enables the coupling of a terminal alkyne with an aryl or vinyl halide.[12]

General Synthetic Workflow

The overall synthetic strategy involves the preparation of a substituted ethynylpyridine and its subsequent coupling with a suitable aryl or heteroaryl halide.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Core Reaction cluster_product Final Product Ethynylpyridine Ethynylpyridine Sonogashira Sonogashira Coupling Ethynylpyridine->Sonogashira Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Sonogashira mGluR5_Antagonist mGluR5 Antagonist Sonogashira->mGluR5_Antagonist

Caption: General workflow for the synthesis of mGluR5 antagonists.

Protocol 1: Sonogashira Coupling of a Halopyridine with a Terminal Alkyne

This protocol outlines a standard palladium/copper co-catalyzed Sonogashira coupling, a widely used method for this class of compounds.[14][15][16]

Materials:

  • Halopyridine (e.g., 2-bromo-6-methylpyridine) (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.1-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine (NEt₃) or diisopropylethylamine (DIPEA))

  • Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Standard glassware for workup and purification

  • Inert gas (argon or nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halopyridine (1.0 eq), the terminal alkyne (1.1-1.5 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Solvent and Base Addition: Add the anhydrous, deoxygenated solvent and the amine base. The amine often serves as both the base and a co-solvent.[14]

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the consumption of the starting materials by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[14]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Causality and Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Conducting the reaction under an inert atmosphere is critical to prevent catalyst deactivation.

  • Copper(I) Co-catalyst: The role of the copper(I) iodide is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This catalytic cycle is generally more efficient than the copper-free variant for many substrates.

  • Amine Base: The amine base is essential to neutralize the hydrogen halide (HX) that is formed as a byproduct of the reaction, driving the equilibrium towards product formation.[12]

Protocol 2: Synthesis of MTEP (3-((2-methyl-4-thiazolyl)ethynyl)pyridine)

This protocol provides a specific example for the synthesis of the well-characterized mGluR5 antagonist, MTEP.[8][17][18]

Materials:

  • 3-Ethynylpyridine (1.0 eq)

  • 4-Bromo-2-methylthiazole (1.0-1.2 eq)

  • Pd(PPh₃)₄ (2-5 mol%)

  • CuI (3-6 mol%)

  • Triethylamine (NEt₃)

  • Anhydrous THF

Procedure:

  • Reaction Setup: A solution of 3-ethynylpyridine (1.0 eq) and 4-bromo-2-methylthiazole (1.0-1.2 eq) in anhydrous THF and triethylamine is prepared in a flame-dried flask under an argon atmosphere.

  • Catalyst Addition: Pd(PPh₃)₄ (2-5 mol%) and CuI (3-6 mol%) are added to the solution.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield MTEP.

Structure-Activity Relationship (SAR) and Lead Optimization

The modular nature of the Sonogashira coupling allows for systematic exploration of the SAR of ethynylpyridine-based mGluR5 antagonists.

CompoundR1R2IC₅₀ (nM)Key Observations
MPEP [19][20][21][22]2-MethylPhenyl36Prototypical mGluR5 NAM.
MTEP [8][9][17][18]3-Pyridyl2-Methyl-4-thiazolyl5-16Increased potency and improved solubility compared to MPEP.[18]
Fenobam [23][24][25][26]N/A (different scaffold)N/A43A non-ethynylpyridine mGluR5 antagonist for comparison.[24]
Mavoglurant (AFQ056) [27][28][29][30][31](S)-(3,4-Dichlorophenyl)(4-(2-hydroxyethoxy)phenyl)methyl2-Pyridyl30A more complex antagonist that has been in clinical trials.[29][30]

Key SAR Insights:

  • Pyridine Ring Substitution: The position and nature of substituents on the pyridine ring significantly impact potency and selectivity.

  • Aryl/Heteroaryl Moiety: The electronic and steric properties of the aryl or heteroaryl group coupled to the ethynylpyridine are critical determinants of antagonist activity. The introduction of heterocycles, as in MTEP, can improve physicochemical properties such as solubility.[18]

  • Metabolic "Soft Spots": Modifications to metabolically labile positions can enhance the pharmacokinetic profile of the antagonist.

Characterization and Biological Evaluation

Synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

The biological activity of the synthesized mGluR5 antagonists is typically assessed using a variety of in vitro and in vivo assays.

In Vitro Assays
  • Binding Assays: Radioligand binding assays are used to determine the affinity of the synthesized compounds for the mGluR5 receptor.

  • Functional Assays: These assays measure the ability of the compounds to antagonize glutamate-induced downstream signaling events, such as intracellular calcium mobilization or inositol phosphate accumulation.[29]

In Vivo Models

Promising candidates are then evaluated in animal models of CNS disorders to assess their efficacy and pharmacokinetic properties.

mGluR5 Signaling Pathway

mGluR5_Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq_protein Gq Protein mGluR5->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream_Effects Downstream Cellular Effects Ca2_release->Downstream_Effects PKC->Downstream_Effects Antagonist Ethynylpyridine Antagonist (NAM) Antagonist->mGluR5 Inhibits (Allosterically)

Sources

Application

Application Notes and Protocols for the Derivatization of the Amino Group on 5-Ethynyl-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Scaffold 5-Ethynyl-6-methylpyridin-2-amine is a highly functionalized heterocyclic compound that holds...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

5-Ethynyl-6-methylpyridin-2-amine is a highly functionalized heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry and materials science. The presence of three distinct reactive sites—the nucleophilic amino group, the terminal ethynyl group amenable to click chemistry and cross-coupling reactions, and the pyridine ring itself—offers a rich platform for the synthesis of complex molecular architectures. Derivatization of the exocyclic amino group is a critical step in modifying the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, as well as for introducing new pharmacophores or functional handles for further elaboration.

This guide provides a comprehensive overview of key derivatization strategies for the amino group of 5-Ethynyl-6-methylpyridin-2-amine, including N-acylation, N-sulfonylation, N-alkylation, and palladium-catalyzed N-arylation. The protocols are designed to be robust and reproducible, with a strong emphasis on the scientific rationale behind the choice of reagents and reaction conditions, taking into account the unique electronic and steric environment of the target molecule.

Molecular Structure and Reactivity Considerations

The reactivity of the 2-amino group in 5-Ethynyl-6-methylpyridin-2-amine is modulated by the electronic and steric effects of the substituents on the pyridine ring. The ethynyl group at the 5-position is electron-withdrawing, which is expected to decrease the basicity and nucleophilicity of the exocyclic amino group compared to unsubstituted 2-aminopyridine.[1] Conversely, the methyl group at the 6-position is electron-donating and introduces significant steric hindrance around the amino group.[2] This steric congestion can impact the accessibility of the amino group to bulky reagents and may necessitate more forcing reaction conditions or specialized catalytic systems. Furthermore, the terminal alkyne is a reactive functional group that must be preserved under the derivatization conditions.[3] The protocols outlined below have been selected and optimized to address these challenges and ensure chemoselective derivatization of the amino group.

I. N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent motifs in pharmaceuticals. This protocol describes a general procedure for the N-acylation of 5-Ethynyl-6-methylpyridin-2-amine using an acid chloride in the presence of a non-nucleophilic base.

Reaction Principle

The reaction proceeds via nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of the acid chloride. A base, such as pyridine or triethylamine, is used to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of N-(5-ethynyl-6-methylpyridin-2-yl)acetamide

Materials:

  • 5-Ethynyl-6-methylpyridin-2-amine

  • Acetyl chloride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Ethynyl-6-methylpyridin-2-amine (1.0 equiv).

  • Solvent Addition: Add anhydrous DCM to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add anhydrous pyridine (1.5 equiv) to the cooled solution.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(5-ethynyl-6-methylpyridin-2-yl)acetamide.

Scientific Rationale and Key Considerations:
  • Choice of Base: Pyridine is a suitable non-nucleophilic base for this reaction. Stronger, more sterically hindered bases like triethylamine can also be used, particularly if the acid chloride is highly reactive.

  • Steric Hindrance: The 6-methyl group may slow the rate of acylation. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required. For very bulky acylating agents, more forcing conditions or the use of a coupling agent (e.g., HATU, HOBt) with the corresponding carboxylic acid may be necessary.[4]

  • Stability of the Ethynyl Group: The ethynyl group is generally stable under these mild acylation conditions.[5] However, prolonged exposure to strong bases should be avoided to prevent potential side reactions at the alkyne.

Troubleshooting Guide for N-Acylation
Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion Insufficiently reactive acylating agent; Steric hindrance from the 6-methyl group.Use a more reactive acylating agent (e.g., acid anhydride). Increase the reaction temperature or time. Consider using a coupling agent with the corresponding carboxylic acid.
Formation of multiple products Over-acylation (diacylation); Reaction at the pyridine nitrogen.Use a controlled stoichiometry of the acylating agent. Employ a less reactive acylating agent.
Decomposition of starting material Presence of water in the reaction.Ensure all glassware is dry and use anhydrous solvents and reagents.

II. N-Sulfonylation: Synthesis of Sulfonamide Derivatives

N-sulfonylation is another important derivatization strategy, leading to the formation of sulfonamides, which are key functional groups in many therapeutic agents. This protocol details the reaction of 5-Ethynyl-6-methylpyridin-2-amine with a sulfonyl chloride.

Reaction Principle

Similar to N-acylation, the reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the generated HCl.

Experimental Protocol: Synthesis of N-(5-ethynyl-6-methylpyridin-2-yl)benzenesulfonamide

Materials:

  • 5-Ethynyl-6-methylpyridin-2-amine

  • Benzenesulfonyl chloride

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Ethynyl-6-methylpyridin-2-amine (1.0 equiv) in anhydrous pyridine.

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.2 equiv) in anhydrous DCM to the cooled pyridine solution.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Add ice water to the reaction mixture and stir vigorously. Acidify with 1 M HCl to pH ~2.

  • Extraction: Extract the product with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.

Scientific Rationale and Key Considerations:
  • Reactivity: The 2-amino group is generally a good nucleophile for sulfonylation. However, due to the electronic and steric factors of the substrate, the reaction may require longer reaction times or gentle heating.

  • Stability of Sulfonyl Chlorides: Some heteroaromatic sulfonyl chlorides can be unstable.[4] It is crucial to use freshly prepared or purified sulfonyl chlorides.

  • Ethynyl Group Stability: Terminal alkynes are generally stable under these conditions. However, strongly basic conditions should be avoided. The use of pyridine as both a solvent and a base provides a suitable reaction medium. The direct halosulfonylation of the alkyne is a potential side reaction under certain conditions, but is less likely with the protected amino group and in the absence of specific catalysts.[6][7]

Troubleshooting Guide for N-Sulfonylation
Problem Possible Cause(s) Suggested Solution(s)
Incomplete reaction Low reactivity of the amino group; Steric hindrance.Increase the reaction temperature (e.g., to 50-60 °C). Use a more activating solvent like DMF. Increase the reaction time.
Formation of a salt The product may be protonated by the HCl byproduct.Ensure sufficient base is present to neutralize all the generated HCl.
Side reactions at the alkyne Undesired addition to the triple bond.Maintain mild reaction conditions. Avoid strong bases and high temperatures.

III. N-Alkylation: Introduction of Alkyl Groups

N-alkylation of the amino group provides access to secondary and tertiary amines, which can significantly alter the pharmacological profile of a molecule. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and poor regioselectivity. Reductive amination offers a more controlled approach.

Reaction Principle (Reductive Amination)

This two-step, one-pot procedure involves the initial formation of an imine between the amino group and an aldehyde or ketone, followed by in situ reduction to the corresponding secondary amine.

Experimental Protocol: Synthesis of N-benzyl-5-ethynyl-6-methylpyridin-2-amine

Materials:

  • 5-Ethynyl-6-methylpyridin-2-amine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-Ethynyl-6-methylpyridin-2-amine (1.0 equiv) and benzaldehyde (1.1 equiv) in anhydrous DCE.

  • Acid Catalyst: Add a catalytic amount of acetic acid (0.1 equiv).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the product with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Scientific Rationale and Key Considerations:
  • Regioselectivity: Reductive amination is highly selective for the exocyclic amino group, avoiding alkylation of the pyridine ring nitrogen.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is well-suited for reductive aminations. It is less basic than other borohydride reagents, which helps to minimize side reactions.

  • Over-alkylation: This method provides excellent control against over-alkylation, leading predominantly to the mono-alkylated product.[8]

  • Ethynyl Group Stability: The ethynyl group is stable under the mild conditions of reductive amination.

Troubleshooting Guide for N-Alkylation
Problem Possible Cause(s) Suggested Solution(s)
Low yield Incomplete imine formation; Inactive reducing agent.Increase the time for imine formation. Use fresh sodium triacetoxyborohydride.
Unreacted starting material Steric hindrance hindering imine formation.Consider using a more reactive aldehyde or ketone. Gentle heating may be beneficial, but should be monitored carefully.
Side products Reduction of the aldehyde/ketone starting material.Add the reducing agent portion-wise to control the reaction rate.

IV. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives. This protocol outlines a general procedure for the coupling of 5-Ethynyl-6-methylpyridin-2-amine with an aryl bromide.

Reaction Principle

This palladium-catalyzed cross-coupling reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of N-(5-ethynyl-6-methylpyridin-2-yl)aniline

Materials:

  • 5-Ethynyl-6-methylpyridin-2-amine

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 5-Ethynyl-6-methylpyridin-2-amine (1.2 equiv), bromobenzene (1.0 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Extraction and Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Scientific Rationale and Key Considerations:
  • Catalyst System: The choice of palladium precursor, ligand, and base is crucial for successful Buchwald-Hartwig amination. The Pd₂(dba)₃/Xantphos system is a robust combination for the coupling of 2-aminopyridines. The steric hindrance from the 6-methyl group may require the use of a bulky, electron-rich phosphine ligand to facilitate the reaction.

  • Base: Cesium carbonate is a common and effective base for this transformation. Other bases such as sodium tert-butoxide or potassium phosphate can also be employed.

  • Ethynyl Group Stability: The ethynyl group is generally well-tolerated in palladium-catalyzed cross-coupling reactions.[9][10][11][12][13] However, it is important to use degassed solvents and maintain an inert atmosphere to prevent side reactions such as Glaser coupling of the terminal alkyne.

Troubleshooting Guide for N-Arylation
Problem Possible Cause(s) Suggested Solution(s)
No reaction Inactive catalyst; Poor choice of ligand or base.Screen different palladium precursors, ligands, and bases. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Low yield Steric hindrance; Competitive binding of the pyridine nitrogen to the palladium center.Use a more sterically demanding and electron-rich ligand. Increase the catalyst loading.
Formation of homocoupled alkyne (Glaser coupling) Presence of oxygen.Thoroughly degas all solvents and ensure a robust inert atmosphere is maintained throughout the reaction.

Summary of Derivatization Strategies

Derivatization MethodReagentsKey Considerations
N-Acylation Acid chloride, PyridineSteric hindrance may require heating or coupling agents.
N-Sulfonylation Sulfonyl chloride, PyridineMay require longer reaction times; stability of sulfonyl chloride is key.
N-Alkylation (Reductive Amination) Aldehyde/Ketone, NaBH(OAc)₃Highly regioselective and avoids over-alkylation.
N-Arylation (Buchwald-Hartwig) Aryl halide, Pd₂(dba)₃/Xantphos, Cs₂CO₃Requires careful selection of catalyst system and inert conditions.

Visualizing the Workflows

Derivatization_Workflow cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_alkylation N-Alkylation cluster_arylation N-Arylation start_A 5-Ethynyl-6-methylpyridin-2-amine reagents_A Acid Chloride, Pyridine, DCM start_A->reagents_A product_A N-Acyl Derivative reagents_A->product_A start_S 5-Ethynyl-6-methylpyridin-2-amine reagents_S Sulfonyl Chloride, Pyridine start_S->reagents_S product_S N-Sulfonyl Derivative reagents_S->product_S start_Al 5-Ethynyl-6-methylpyridin-2-amine reagents_Al Aldehyde/Ketone, NaBH(OAc)₃ start_Al->reagents_Al product_Al N-Alkyl Derivative reagents_Al->product_Al start_Ar 5-Ethynyl-6-methylpyridin-2-amine reagents_Ar Aryl Halide, Pd Catalyst, Base start_Ar->reagents_Ar product_Ar N-Aryl Derivative reagents_Ar->product_Ar

Caption: Synthetic routes for the derivatization of 5-Ethynyl-6-methylpyridin-2-amine.

Conclusion

The derivatization of the amino group on 5-Ethynyl-6-methylpyridin-2-amine opens up a vast chemical space for the development of novel compounds with tailored properties. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the chemistry of this versatile building block. By understanding the interplay of electronic and steric effects, and by carefully selecting reaction conditions, a wide array of N-acylated, N-sulfonylated, N-alkylated, and N-arylated derivatives can be accessed, paving the way for new discoveries in drug development and materials science.

References

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Method

Application Notes and Protocols: Acylation Reactions of 2-Aminopyridine Derivatives

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of 2-Aminopyridine Acylation 2-Aminopyridine and its derivatives represent a class of "privileged structures" in modern chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-Aminopyridine Acylation

2-Aminopyridine and its derivatives represent a class of "privileged structures" in modern chemistry. Their unique electronic and structural features make them indispensable building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials.[1][2][3][4] The acylation of the 2-amino group is a cornerstone transformation, fundamentally altering the parent molecule's properties to enhance biological activity, modify solubility, or enable subsequent chemical functionalization.[5][6] Acylated 2-aminopyridines are key intermediates in the development of kinase inhibitors, agents for neurodegenerative diseases, and anticancer therapeutics.[2][6]

This comprehensive guide provides an in-depth exploration of the mechanisms, protocols, and field-proven insights for the successful acylation of 2-aminopyridine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to master this critical synthetic reaction.

Part 1: Mechanistic Underpinnings of Acylation

The acylation of 2-aminopyridine is not a simple, one-size-fits-all reaction. The molecule possesses three potential nucleophilic sites: the exocyclic amino group (N1), the endocyclic pyridine nitrogen (N-ring), and the electron-rich carbon positions of the pyridine ring (C3, C5). The reaction's outcome is a delicate interplay of kinetics, sterics, and electronics.

The Dominant Pathway: N-Acylation of the Exocyclic Amine

For most standard acylating agents like acetic anhydride and acyl chlorides, the reaction proceeds via a nucleophilic acyl substitution mechanism directly on the exocyclic amino group.[5] Kinetic studies have demonstrated that for 2- and 3-aminopyridines, this is the rate-determining step.[7][8]

  • Causality: The lone pair of electrons on the exocyclic nitrogen is highly available and acts as the primary nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group (e.g., acetate or chloride) to yield the stable N-acylated product.[5] While the endocyclic pyridine nitrogen is more basic, it is sterically hindered by the adjacent amino group, making direct acylation at this position unlikely.[7]

sub 2-Aminopyridine intermed Tetrahedral Intermediate sub->intermed Nucleophilic Attack (Exocyclic N on C=O) acyl Acylating Agent (e.g., Acetic Anhydride) acyl->intermed prod N-Acylated 2-Aminopyridine intermed->prod Collapse of Intermediate lg Leaving Group (e.g., Acetate) intermed->lg Elimination

Caption: General mechanism for N-acylation of 2-aminopyridine.

Regioselectivity: The N- vs. C-Acylation Challenge

While N-acylation is common, certain substrates, particularly electron-rich fused systems like 2-aminoimidazo[1,2-a]pyridine, can undergo competitive C-acylation at the C3 position.[9][10] The choice of activating agent is critical for directing the selectivity. Using coupling agents like EDC/HOBT has been shown to selectively favor C-acylation, whereas more aggressive acylating agents often yield an inseparable mixture of N- and C-acylated products.[9][10] This highlights the importance of reagent selection based on the specific derivative being studied.

Catalytic Pathways: Enhancing Reactivity

For less reactive substrates or when using milder acylating agents, catalysts are employed to accelerate the reaction.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a hyper-nucleophilic catalyst that dramatically accelerates acylation reactions.[11][12] It functions by first reacting with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is far more electrophilic than the starting anhydride or acyl chloride, and is readily attacked by the amino group of the 2-aminopyridine derivative.[11][13]

DMAP Catalytic Cycle DMAP DMAP AcylDMAP N-Acylpyridinium Ion (Highly Reactive) DMAP->AcylDMAP Nucleophilic Attack AcylX Acylating Agent (Ac₂O or RCOCl) AcylX->AcylDMAP Product Acylated Product (R'-NHCOR) AcylDMAP->Product Acyl Transfer Amine 2-Aminopyridine Derivative (R'-NH₂) Amine->Product Product->DMAP Catalyst Regeneration

Caption: DMAP-catalyzed acylation pathway.

  • Boron-Based Catalysts: For direct amidation using less reactive carboxylic acids, boron-based catalysts like borate esters offer a greener alternative.[13] These catalysts activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Part 2: Core Experimental Protocols

The following protocols are foundational methods for the acylation of 2-aminopyridine derivatives. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Standard N-Acetylation with Acetic Anhydride

This is a robust and high-yielding method for simple acetylation, often requiring no additional catalyst.[5]

  • Materials:

    • 2-Aminopyridine

    • Acetic Anhydride

    • Ethyl Acetate

    • Ice, Deionized Water, Brine

    • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 eq). To this, cautiously add acetic anhydride (2.0-3.0 eq).

    • Reaction: Stir the mixture. An exothermic reaction may occur. Maintain the internal temperature below 60°C, using a water bath for cooling if necessary.[5][14]

    • Monitoring: Stir for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Once complete, carefully pour the reaction mixture into a beaker containing crushed ice to quench the excess acetic anhydride.

    • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

    • Washing: Combine the organic layers and wash sequentially with water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude product, 2-acetamidopyridine, is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[5]

Protocol 2: DMAP-Catalyzed Acylation with Acetic Anhydride

This protocol is ideal for sterically hindered or less reactive 2-aminopyridine derivatives, where the uncatalyzed reaction is sluggish.[13]

  • Materials:

    • 2-Aminopyridine derivative

    • Acetic Anhydride

    • 4-(Dimethylamino)pyridine (DMAP)

    • Triethylamine (optional, as a non-nucleophilic base)

    • Anhydrous Dichloromethane (DCM)

    • Saturated Aqueous Sodium Bicarbonate

  • Procedure:

    • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-aminopyridine derivative (1.0 eq) in anhydrous DCM.

    • Addition of Base and Catalyst: Add triethylamine (1.2 eq, if used) followed by a catalytic amount of DMAP (1-5 mol%).

    • Cooling: Cool the reaction mixture to 0°C in an ice bath.

    • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extraction and Purification: Extract the product with DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]

start Setup (Flask, Stir Bar, Inert Atm.) add_reagents Add Substrate, Solvent, Base, Catalyst start->add_reagents cool Cool to 0°C add_reagents->cool add_acyl Add Acylating Agent (Dropwise) cool->add_acyl react React at RT (Monitor by TLC) add_acyl->react quench Quench Reaction (e.g., aq. NaHCO₃) react->quench extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify product Final Product purify->product

Caption: A generalized experimental workflow for acylation reactions.

Part 3: Data Presentation & Method Comparison

The choice of acylation method depends on the substrate's reactivity, the desired acyl group, and scalability.

Method Acylating Agent Catalyst Typical Conditions Advantages Disadvantages
Standard Acetylation Acetic AnhydrideNoneNeat or in solvent, RT to 60°CSimple, high-yielding for active amines, inexpensive.[5]Can be too slow for deactivated amines; exothermic.
Acyl Chloride Acylation Acyl ChloridesNone (Base required)Anhydrous solvent, 0°C to RTHighly reactive, wide variety of acyl chlorides available.[15][16]Generates corrosive HCl byproduct, requires a base, moisture sensitive.
DMAP-Catalyzed Anhydrides, Acyl ChloridesDMAP (1-5 mol%)Anhydrous solvent, RTHighly efficient, mild conditions, works for hindered substrates.[12][13]DMAP can be toxic; requires anhydrous conditions.
Boron-Catalyzed Carboxylic AcidsBorate EstersToluene, Dean-Stark"Green" method using less reactive acids, avoids chlorides.[13]Requires higher temperatures and specialized catalysts.

Part 4: Advanced Acylation Strategies & Field Insights

While N-acylation is most common, advanced methods enable functionalization at other positions for complex molecule synthesis.

  • Transition Metal-Catalyzed C-H Acylation: For N-aryl-2-aminopyridines, the pyridyl group can act as a directing group to facilitate transition-metal-catalyzed acylation at the ortho-position of the aryl ring.[17] Catalysts based on Ruthenium (Ru) and Palladium (Pd) have been developed for this purpose, using reagents like carboxylic acids or even DMF as an acyl source.[17] These methods provide powerful, atom-economical routes to highly functionalized derivatives but require specialized knowledge of organometallic chemistry.

  • Troubleshooting & Practical Tips:

    • Controlling Exothermicity: When using highly reactive acyl chlorides or anhydrides, always add the reagent slowly to a cooled solution (0°C) to prevent side reactions and ensure safety.

    • Base Selection: For acyl chloride reactions, a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct without competing with the amine substrate. Pyridine can also be used as both a base and a catalyst, though it is less effective than DMAP.[11]

    • Moisture Sensitivity: Acyl chlorides and anhydrides are sensitive to moisture. Using anhydrous solvents and an inert atmosphere is critical for achieving high yields, especially in catalyzed reactions.

    • Purification: While some products crystallize upon work-up, column chromatography is often required to remove baseline impurities or separate mixtures of N- and C-acylated products.

Conclusion

The acylation of 2-aminopyridine derivatives is a versatile and essential transformation in synthetic chemistry. A thorough understanding of the underlying mechanisms—from direct nucleophilic attack to sophisticated catalytic cycles—empowers the researcher to select the optimal conditions for their specific substrate. By mastering the standard protocols using anhydrides and acyl chlorides and leveraging powerful catalysts like DMAP, scientists can efficiently synthesize a wide range of acylated building blocks crucial for advancing drug discovery and materials science.

References

  • Protocol for N-acetylation of 2-aminopyridine: An Applic
  • A Comparative Analysis of Catalysts for the Synthesis of 2-Acetamidopyridine. Benchchem.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
  • Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused[5][17]Diazepinones. ACS Publications.

  • Mechanisms for the Acetyl
  • Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused[5][17]Diazepinones. ACS Publications.

  • Mechanisms for the acetylation of aminopyridines. Australian Journal of Chemistry.
  • Review of 2-Acetamidopyridine applic
  • Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused[5][17]Diazepinones. ACS.org.

  • Applications of 2-Acetamidopyridine in Medicinal Chemistry: Applic
  • Method for preparing 2-acetamido-5-aminopyridine.
  • A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs.
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  • Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Publishing.
  • Acylation of Amines, Part 1: with Acyl Halides. YouTube.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • Application Notes and Protocols: Acylation of Amines with 2-(2-Oxocyclohexyl)acetyl chloride. Benchchem.

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Application

Alkylation of the Pyridine Nitrogen in 5-Ethynyl-6-methylpyridin-2-amine: An Application Note and Protocol

Introduction The 5-ethynyl-6-methylpyridin-2-amine scaffold is a privileged structural motif in medicinal chemistry and materials science. The presence of a reactive ethynyl group, a nucleophilic amino group, and a pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5-ethynyl-6-methylpyridin-2-amine scaffold is a privileged structural motif in medicinal chemistry and materials science. The presence of a reactive ethynyl group, a nucleophilic amino group, and a pyridine ring provides a versatile platform for the synthesis of complex molecular architectures. N-alkylation of the pyridine ring to form pyridinium salts is a critical transformation that can profoundly modulate a molecule's solubility, electronic properties, and biological activity. This guide provides a comprehensive overview of the theoretical considerations and a detailed, field-proven protocol for the selective N-alkylation of this specific substrate.

A primary challenge in the alkylation of 2-aminopyridine derivatives is the presence of two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino group. Selective alkylation of the pyridine nitrogen requires careful consideration of electronic effects, steric hindrance, and reaction conditions to avoid the formation of undesired byproducts. The electron-donating nature of the amino and methyl groups on the pyridine ring increases the electron density and nucleophilicity of the ring nitrogen, facilitating the desired N-alkylation.[1][2][3]

Mechanism and Theoretical Considerations

The alkylation of a pyridine nitrogen typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This concerted reaction involves the formation of a new nitrogen-carbon bond and the simultaneous cleavage of the carbon-halogen bond, resulting in the formation of a quaternary pyridinium salt.

The substituents on the pyridine ring play a crucial role in modulating its reactivity. In the case of 5-ethynyl-6-methylpyridin-2-amine:

  • 2-Amino Group: This is a strong electron-donating group, which increases the electron density on the pyridine ring, enhancing the nucleophilicity of the endocyclic nitrogen.

  • 6-Methyl Group: This is also an electron-donating group, further increasing the ring's nucleophilicity. However, its position adjacent to the ring nitrogen can introduce steric hindrance, potentially slowing the reaction with bulky alkylating agents.[1]

  • 5-Ethynyl Group: The electronic effect of the ethynyl group is more complex, but it generally does not significantly diminish the overall nucleophilicity of the pyridine nitrogen in this context.

Due to these electronic factors, the endocyclic pyridine nitrogen is generally more nucleophilic than the exocyclic amino group, favoring selective N-alkylation under appropriate conditions.

SN2 Alkylation of Pyridine cluster_reactants Reactants cluster_ts Transition State cluster_products Products Pyridine Substituted Pyridine (Nucleophile) TS [Pyridine---R---X]‡ Pyridine->TS Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TS Pyridinium N-Alkyl Pyridinium Salt TS->Pyridinium Bond Formation Halide Halide Ion (X⁻) TS->Halide Bond Cleavage

Caption: General SN2 mechanism for pyridine N-alkylation.

Experimental Protocol: A Case Study of N-Methylation

This section provides a detailed, step-by-step protocol for the N-methylation of 5-ethynyl-6-methylpyridin-2-amine using methyl iodide. This protocol is designed to be robust and can be adapted for other alkylating agents with appropriate modifications.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Ethynyl-6-methylpyridin-2-amine≥98%VariousStarting material.
Methyl Iodide (CH₃I)≥99%, stabilizedVariousAlkylating agent. Caution: Toxic and volatile.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%VariousReaction solvent.
Diethyl Ether (Et₂O)AnhydrousVariousUsed for precipitation and washing.
Round-bottom flask-Standard LabwareReaction vessel.
Magnetic stirrer and stir bar-Standard LabwareFor agitation.
Condenser-Standard LabwareTo prevent solvent loss.
Inert atmosphere setup (Nitrogen or Argon)-Standard LabwareTo maintain anhydrous conditions.
Syringes and needles-Standard LabwareFor reagent addition.
Buchner funnel and filter paper-Standard LabwareFor product isolation.

Detailed Step-by-Step Procedure

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-ethynyl-6-methylpyridin-2-amine (1.0 eq.).

    • Place the flask under an inert atmosphere of nitrogen or argon.

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Reagent Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add methyl iodide (1.1-1.5 eq.) to the stirred solution via syringe. A slight excess of the alkylating agent is often used to ensure complete conversion.

    • Rationale: The reaction is often exothermic, and slow addition at a reduced temperature helps to control the reaction rate and minimize potential side reactions.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the more polar pyridinium salt product should be evident.

  • Product Isolation (Work-up):

    • Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to precipitate the pyridinium salt product.

    • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with several portions of anhydrous diethyl ether to remove any unreacted starting materials and residual DMF.

    • Dry the product under vacuum to yield the N-methylated pyridinium iodide salt.

Safety Precautions

  • Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • DMF is a skin and eye irritant. Avoid contact and inhalation.

  • Work under an inert atmosphere to prevent moisture from interfering with the reaction.

Caption: Experimental workflow for N-methylation.

Characterization of the N-Alkylated Product

Successful N-alkylation can be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most significant change will be the downfield shift of the pyridine ring protons and the protons of the newly introduced alkyl group. The protons on the carbon directly attached to the positively charged nitrogen are typically deshielded and appear at a lower field (e.g., for an N-methyl group, a singlet around 4.0-4.5 ppm). The pyridine protons will also shift downfield due to the quaternization of the nitrogen.[4][5]

  • ¹³C NMR Spectroscopy: The carbon atoms of the pyridine ring and the newly attached alkyl group will show characteristic shifts. The carbon of the N-alkyl group will appear in the aliphatic region.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the molecular weight of the pyridinium cation, providing definitive evidence of successful alkylation.

Optimization and Scope

The presented protocol serves as a starting point. The reaction conditions can be optimized for different alkylating agents and to improve yield and selectivity.

ParameterVariationRationale & Expected Outcome
Alkylating Agent Methyl iodide, ethyl bromide, benzyl bromideMore reactive alkylating agents (iodides > bromides) will lead to faster reaction times. Sterically hindered agents may require higher temperatures or longer reaction times.[1][6]
Solvent Acetonitrile (MeCN), Dichloromethane (DCM)Polar aprotic solvents are generally preferred. The choice of solvent can influence reaction rates and product solubility.[7]
Temperature Room temperature to refluxFor less reactive alkylating agents, heating may be necessary to drive the reaction to completion. However, higher temperatures may increase the risk of side reactions.
Base None (for reactive halides) or K₂CO₃, DIPEAFor less reactive alkyl halides (e.g., chlorides), or when using an alkyl halide hydrohalide salt, a non-nucleophilic base may be required to neutralize the generated acid.[7]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Reaction - Inactive alkylating agent- Insufficient reaction time or temperature- Wet solvent/reagents- Use a fresh, high-purity alkylating agent.- Increase reaction time and/or temperature.- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Byproducts (N-alkylation of the amino group) - High reaction temperature- Highly reactive alkylating agent- Perform the reaction at a lower temperature (0 °C to room temperature).- Consider protecting the amino group if selectivity remains an issue, although often not necessary.
Product is an oil and does not precipitate The pyridinium salt is soluble in the work-up solvent.- Try a less polar solvent for precipitation (e.g., pentane, hexane).- Remove the reaction solvent under reduced pressure and purify the residue by other means.
Difficult Purification The product is highly polar and may streak on silica gel.- Use reverse-phase chromatography.- If normal phase is used, consider adding a small amount of a polar modifier like methanol or triethylamine to the eluent.

Conclusion

The selective N-alkylation of 5-ethynyl-6-methylpyridin-2-amine is a readily achievable transformation with careful control of reaction conditions. The protocol and considerations outlined in this guide provide a solid foundation for researchers to successfully synthesize N-alkylated pyridinium salts from this versatile building block, opening avenues for the development of novel compounds in drug discovery and materials science.

References

  • Ruda, M. C., Bergman, J., & Wu, J. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry, 4(5), 530–535. [Link]

  • PubMed. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. [Link]

  • ResearchGate. (2026). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. [Link]

  • Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1965-1972. [Link]

  • ResearchGate. (n.d.). Structure of different N-alkyl pyridinium salts. [Link]

  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • Pidlypnyi, N., et al. (n.d.). Syntheses and Characterization of N-(Indolyl)pyridinium Salts and of Their Ylides. [Link]

  • ACS Publications. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Combinatorial Science. [Link]

  • Semantic Scholar. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. [Link]

Sources

Method

Application Notes and Protocols for 5-Ethynyl-6-methylpyridin-2-amine in Bioorthogonal Labeling

Introduction: A Novel Probe for Bioorthogonal Chemistry The field of chemical biology has been revolutionized by the advent of bioorthogonal chemistry, which allows for the study of biomolecules in their native environme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Probe for Bioorthogonal Chemistry

The field of chemical biology has been revolutionized by the advent of bioorthogonal chemistry, which allows for the study of biomolecules in their native environments without interfering with biological processes.[1] At the heart of this revolution are pairs of mutually reactive functional groups that are abiotic and can form covalent bonds with high efficiency and specificity under physiological conditions.[1][2] The most prominent among these reactions is the azide-alkyne cycloaddition, often referred to as "click chemistry".[3] This reaction can be catalyzed by copper(I) (CuAAC) or proceed through a strain-promoted, catalyst-free pathway (SPAAC).[4][5][]

This document provides a detailed guide to the use of 5-Ethynyl-6-methylpyridin-2-amine, a novel pyridinyl-based bioorthogonal probe. Its small size, predicted cell permeability, and the presence of a terminal alkyne handle make it a promising candidate for metabolic labeling studies. The 2-aminopyridine scaffold is a common motif in bioactive molecules and its incorporation may offer unique properties in terms of cellular uptake, metabolic processing, and target interaction.[7][8] These notes are intended for researchers in cell biology, chemical biology, and drug development who are interested in utilizing this probe for labeling and detection of newly synthesized biomolecules.

Principle of Bioorthogonal Labeling with 5-Ethynyl-6-methylpyridin-2-amine

The central premise of using 5-Ethynyl-6-methylpyridin-2-amine as a bioorthogonal probe is its metabolic incorporation into nascent biomolecules. Due to its structural similarity to natural metabolites, it is hypothesized that the cell's biosynthetic machinery can utilize this molecule, thereby introducing the ethynyl (alkyne) group as a chemical handle. Once incorporated, this alkyne handle can be selectively reacted with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) via click chemistry for subsequent detection, visualization, or enrichment.[2][9]

The two primary methods for the "click" reaction are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4][10] It is typically performed on fixed cells or in cell lysates due to the cytotoxicity of the copper catalyst.[11][12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts rapidly with azides.[5][13][14] The absence of a toxic catalyst makes SPAAC suitable for labeling in living cells.[5][]

Experimental Workflows and Protocols

Part 1: Metabolic Labeling of Cultured Cells

This initial step involves introducing 5-Ethynyl-6-methylpyridin-2-amine to the cell culture medium, where it will be taken up by the cells and incorporated into biomolecules.

Materials:

  • Adherent or suspension cells (e.g., HeLa, HEK293T, Jurkat)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Ethynyl-6-methylpyridin-2-amine

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell scraper or trypsin-EDTA

Protocol:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of 5-Ethynyl-6-methylpyridin-2-amine in sterile DMSO. Store at -20°C, protected from light.

  • Cell Seeding: Seed cells in the desired format (e.g., 6-well plate, 10 cm dish, or on coverslips for microscopy) and allow them to reach 50-70% confluency.[9]

  • Labeling Medium Preparation: Dilute the 10 mM stock solution of 5-Ethynyl-6-methylpyridin-2-amine into pre-warmed complete culture medium to achieve the desired final concentration. A typical starting concentration range is 25-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type, balancing labeling efficiency with potential cytotoxicity.

  • Incubation: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for a period ranging from 4 to 24 hours under standard cell culture conditions (37°C, 5% CO₂).[9] The optimal incubation time will depend on the rate of biosynthesis of the target biomolecules.

  • Cell Harvest:

    • For Cell Lysates: Wash the cells twice with ice-cold PBS. Add an appropriate lysis buffer, scrape the cells, and collect the lysate.[9]

    • For Intact Cells (Microscopy or Flow Cytometry): Wash the cells twice with PBS. For microscopy, cells can be fixed. For flow cytometry, cells can be detached using trypsin.[9]

G cluster_0 Metabolic Labeling Workflow Start Start Seed_Cells Seed Cells in Culture Dish Start->Seed_Cells Prepare_Labeling_Medium Prepare Medium with 5-Ethynyl-6-methylpyridin-2-amine Seed_Cells->Prepare_Labeling_Medium Incubate_Cells Incubate Cells (4-24 hours) Prepare_Labeling_Medium->Incubate_Cells Wash_Cells Wash Cells with PBS Incubate_Cells->Wash_Cells Harvest Harvest Cells Wash_Cells->Harvest End End Harvest->End

Caption: Workflow for metabolic labeling of cells.

Part 2A: Detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for fixed cells or cell lysates.

Materials:

  • Metabolically labeled cells or cell lysate

  • Azide-functionalized reporter (e.g., Azide-Alexa Fluor 488, Biotin-Azide)

  • Click Reaction Buffer (prepare fresh):

    • PBS, pH 7.4

    • Copper(II) Sulfate (CuSO₄) solution (20 mM in water)[15][16]

    • THPTA ligand (100 mM in water)[15][17]

    • Sodium Ascorbate solution (300-500 mM in water, prepare fresh)[15][17]

  • For fixed cells: Fixative (e.g., 4% paraformaldehyde in PBS), Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

CuAAC Protocol for Cell Lysates:

  • Prepare Click Cocktail: For a 200 µL final reaction volume, mix the following in order:

    • 154 µL PBS

    • 50 µL protein lysate (1-5 mg/mL)

    • 4 µL of 1 mM azide-reporter (final concentration: 20 µM)[15]

    • 10 µL of 20 mM CuSO₄ solution

    • 10 µL of 100 mM THPTA ligand solution[15]

  • Initiate Reaction: Add 10 µL of freshly prepared sodium ascorbate solution to initiate the reaction.[16]

  • Incubation: Vortex gently and incubate at room temperature for 1 hour, protected from light.

  • Downstream Analysis: The labeled lysate is now ready for analysis, such as SDS-PAGE with in-gel fluorescence scanning or affinity purification.

CuAAC Protocol for Fixed Cells (Microscopy):

  • Fix and Permeabilize: Fix the labeled cells with 4% paraformaldehyde for 15 minutes, then wash with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes and wash again.

  • Prepare Click Cocktail: Prepare a sufficient volume of the click cocktail as described for lysates.

  • Incubation: Add the click cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash and Image: Wash the cells three times with PBS. Counterstain nuclei with DAPI if desired. Mount the coverslips and image using fluorescence microscopy.

G cluster_1 CuAAC Reaction Mechanism Alkyne Biomolecule-Alkyne Triazole_Product Labeled Biomolecule (1,4-Triazole) Alkyne->Triazole_Product Azide_Reporter Azide-Reporter Azide_Reporter->Triazole_Product Cu_I Cu(I) Catalyst Cu_I->Triazole_Product Catalyzes

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Part 2B: Detection via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for live-cell imaging.

Materials:

  • Metabolically labeled live cells

  • Azide-functionalized, strained cyclooctyne reporter (e.g., DBCO-Fluorophore)

  • Live-cell imaging medium

SPAAC Protocol for Live Cells:

  • Wash Cells: After metabolic labeling, gently wash the cells twice with pre-warmed PBS or live-cell imaging medium to remove any unincorporated 5-Ethynyl-6-methylpyridin-2-amine.

  • Prepare Strained Alkyne Solution: Dilute the strained alkyne-reporter stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM).

  • Incubation: Replace the medium on the cells with the strained alkyne solution. Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash and Image: Wash the cells three times with fresh imaging medium to remove the unreacted reporter. Image the cells immediately using live-cell fluorescence microscopy.

G cluster_2 SPAAC Reaction Mechanism Alkyne Biomolecule-Alkyne Triazole_Product Labeled Biomolecule (Triazole) Alkyne->Triazole_Product Catalyst-Free Strained_Azide_Reporter Strained Cyclooctyne-Azide Reporter Strained_Azide_Reporter->Triazole_Product

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Data and Comparison

The choice between CuAAC and SPAAC depends on the experimental goals. The following table summarizes key parameters for consideration.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Venue Fixed cells, lysates, in vitroLive cells, in vivo
Catalyst Required Yes (Copper I)No
Cytotoxicity High (due to copper)Generally low
Reaction Speed Very FastFast (depends on cyclooctyne)
Typical Alkyne Terminal (like in our probe)Strained Cyclooctyne
Primary Application Endpoint assays, proteomicsLive-cell imaging, in vivo studies

Troubleshooting

  • No/Low Signal:

    • Increase the concentration of 5-Ethynyl-6-methylpyridin-2-amine.

    • Increase the incubation time for metabolic labeling.

    • Ensure the sodium ascorbate solution for CuAAC is freshly prepared.

    • Increase the concentration of the azide/cyclooctyne reporter.

  • High Background:

    • Decrease the concentration of the azide/cyclooctyne reporter.

    • Ensure thorough washing after labeling and click reaction steps.

    • For CuAAC, consider adding a copper chelator like aminoguanidine to the reaction mixture.

  • Cell Death/Toxicity:

    • Perform a toxicity assay to determine the maximum tolerated concentration of 5-Ethynyl-6-methylpyridin-2-amine.

    • Reduce the concentration or incubation time of the probe.

    • For CuAAC on intact (but fixed) cells, ensure fixation is complete to prevent copper-induced damage.

Conclusion

5-Ethynyl-6-methylpyridin-2-amine is a promising new tool for bioorthogonal labeling. Its small, heterocyclic structure offers potential for efficient cellular uptake and metabolic incorporation. The protocols outlined in this guide provide a robust framework for researchers to begin exploring its utility in labeling and detecting biomolecules in a variety of experimental contexts. As with any novel probe, optimization of concentrations and incubation times for specific cell types and applications is recommended to achieve the best results.

References

  • Chen, Q., Chen, S., Wu, H., Zeng, X., Chen, W., Sun, G., & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491. [Link]

  • Draguta, S., Gembicky, M., Chtchigrina, E., Coles, S. J., & Arif, A. M. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3466. [Link]

  • Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 44(13), 4363-4386. [Link]

  • Wang, C., Wang, L., Wang, X., Xu, Y., Zhang, L., & Li, Z. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Analytical biochemistry, 434(1), 128–135. [Link]

  • Rentgens, A., & Jäschke, A. (2020). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. Accounts of chemical research, 53(4), 856–869. [Link]

  • Mbua, N. E., Guo, J., Wolfert, M. A., Steet, R., & Boons, G. J. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1912-1921. [Link]

  • Li, Z., Cai, H., Lee, C. Y., & Chen, X. (2017). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Chemical Communications, 53(59), 8344-8347. [Link]

  • DeGraw, A. J., & Distefano, M. D. (2016). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current protocols in chemical biology, 8(4), 213–242. [Link]

  • Shi, S., Li, Y., & Liu, B. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridine as a Potential PET Tracer for Imaging iNOS. Journal of medicinal chemistry, 54(17), 6049–6059. [Link]

  • Carl ROTH. Click Chemistry. [Link]

  • Google Patents. (1986).
  • Google Patents. (2016). Reagents and methods for bioorthogonal labeling of biomolecules in living cells.
  • ResearchGate. (2021). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

  • MDPI. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. [Link]

  • ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link]

  • Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]

  • bioRxiv. (2021). Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells. [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Chem-Impex. 2-Amino-5-methylpyridine. [Link]

  • MDPI. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. [Link]

  • Med Chem 101. Click Chemistry. [Link]

  • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

Sources

Application

Application of ethynylpyridines in fluorescent probe synthesis

Advanced Application Notes and Protocols: Ethynylpyridines in Fluorescent Probe Synthesis Strategic Overview Ethynylpyridines (EPs)—specifically the 2-, 3-, and 4-isomers—have emerged as privileged building blocks in the...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Notes and Protocols: Ethynylpyridines in Fluorescent Probe Synthesis

Strategic Overview

Ethynylpyridines (EPs)—specifically the 2-, 3-, and 4-isomers—have emerged as privileged building blocks in the rational design of advanced fluorescent probes. For drug development professionals and chemical biologists, the value of the EP scaffold lies in its dual functionality: the rigid alkyne spacer extends the π-conjugation of a fluorophore core without introducing steric bulk, while the pyridine ring serves as an environmentally sensitive electronic modulator[1][2].

By strategically positioning the nitrogen atom (ortho, meta, or para to the alkyne), researchers can fine-tune the probe's photophysical properties. The pyridine nitrogen acts as a potent recognition moiety capable of hydrogen bonding, metal ion coordination, or protonation. These binding events trigger dramatic optical responses via the modulation of Internal Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) pathways, making EPs indispensable for developing "turn-on" and ratiometric sensors[2][3].

Mechanistic Rationale: Why Ethynylpyridines?

As a Senior Application Scientist, I emphasize that the selection of an EP isomer is never arbitrary; it is dictated by the desired photophysical mechanism:

  • PET Inhibition ("Turn-On" Sensing): In the unbound state, the lone pair of electrons on the pyridine nitrogen can quench the fluorescence of an attached fluorophore via PET. Upon target binding (e.g., coordination with Zn²⁺ or protonation in acidic organelles), the lone pair is engaged, PET is blocked, and strong fluorescence is restored.

  • ICT Modulation (Ratiometric Sensing): The electron-withdrawing nature of the pyridine ring creates a "push-pull" dipole when coupled with an electron-donating core (e.g., carbazole). Analyte binding increases the electron-withdrawing strength of the pyridine, lowering the LUMO energy and inducing a measurable red-shift in the emission spectrum[2].

  • Supramolecular Self-Assembly: EPs can form highly ordered, hydrogen-bonded dimers or coordinate with metals (e.g., Pt²⁺) to form luminescent foldamers, which are highly sensitive to microenvironmental changes[3].

Quantitative Performance Data

The following table summarizes the photophysical properties of recently developed EP-based fluorescent probes, demonstrating their versatility across different sensing modalities.

Probe ScaffoldEP Isomer UtilizedTarget Analyte / ApplicationEmission Max (nm)Quantum Yield (Φ)Primary MechanismRef
2,6-bis(2-anilinoethynyl)pyridine2-ethynylpyridine (derivative)Chloride (Cl⁻)~450–500 nmVariable (Solvent dependent)H-Bonding / Turn-On[3]
1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-one4-ethynylpyridineNucleic Acid Microenvironments458–502 nm0.34 (in THF)Solvatochromism[4]
2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole4-ethynylpyridineMetal Ions / pH~420–480 nmHighICT Modulation[2]
2,7-bis(pyridin-3-ylethynyl)fluoren-9-one3-ethynylpyridineGeneral SolvatochromicVisible RangeModerateICT Modulation[1]

Workflow Visualizations

Sonogashira A Aryl Halide Core (e.g., 2,7-dibromocarbazole) D Sonogashira Coupling (60-80°C, Inert Atm) A->D B Ethynylpyridine (2-, 3-, or 4-isomer) B->D C Catalytic System Pd(PPh3)4 / CuI C->D Catalyzes E Conjugated Probe (Extended π-System) D->E Yields

General Sonogashira coupling workflow for synthesizing ethynylpyridine-based fluorescent probes.

Mechanism State1 Free EP Probe (PET Active = OFF) Binding Pyridine N-Coordination / Hydrogen Bonding State1->Binding Analyte Target Analyte (e.g., Zn2+, H+, Cl-) Analyte->Binding State2 PET Inhibited (ICT Enhanced) Binding->State2 Emission Strong Fluorescence (Turn-ON Signal) State2->Emission

Mechanism of fluorescence "Turn-ON" via PET inhibition upon analyte binding to the pyridine ring.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They embed causality into every step and include in-process quality control measures to ensure high-fidelity probe synthesis.

Protocol 1: Synthesis of EP-Conjugated Fluorophores via Sonogashira Coupling

Reference Application: Synthesis of 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole[2] or 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one[1].

Objective: To couple a terminal ethynylpyridine with a halogenated fluorophore core while preventing oxidative homocoupling (Glaser coupling) of the alkyne.

Reagents:

  • Aryl Halide (e.g., 2,7-dibromo-9H-carbazole): 1.0 eq

  • Ethynylpyridine (e.g., 4-ethynylpyridine hydrochloride): 2.2 eq (Slight excess ensures complete double-coupling)[2].

  • Pd(PPh₃)₄: 0.05 eq

  • CuI: 0.10 eq

  • Solvent: Anhydrous Diisopropylamine/THF (1:1 v/v)

Step-by-Step Methodology & Causality:

  • Degassing (Critical Step): Dissolve the aryl halide in the THF/Diisopropylamine mixture in a Schlenk flask. Subject the solution to three freeze-pump-thaw cycles.

    • Causality: Pd(0) catalysts are highly sensitive to oxygen. Furthermore, the presence of O₂ in the presence of CuI will rapidly catalyze the unwanted Glaser homocoupling of the ethynylpyridine, consuming your starting material.

  • Catalyst Addition: Under a positive flow of dry Argon, add Pd(PPh₃)₄ and CuI. Stir for 5 minutes at room temperature.

    • Causality: CuI reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is essential for facilitating the transmetalation step with the Pd(II) complex generated after the oxidative addition of the aryl halide.

  • Alkyne Addition & Heating: Add the ethynylpyridine dropwise. Heat the reaction mixture to 70–80 °C and stir for 12–24 hours.

    • In-Process QC: Monitor via TLC (UV light at 254 nm and 365 nm). The formation of the highly conjugated product is usually accompanied by a distinct color change (e.g., to intense yellow/orange) and the appearance of a brightly fluorescent new spot under 365 nm UV[1].

  • Quenching & Extraction: Cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution. Extract with Dichloromethane (DCM).

    • Causality: NH₄Cl acts as a chelating agent to strip away copper ions. Residual copper strongly quenches fluorescence via heavy-atom effects and paramagnetic quenching, which would artificially lower the measured quantum yield of your final probe.

  • Validation: Purify via silica gel column chromatography. Validate the structure via ¹H NMR.

    • Self-Validation Metric: The disappearance of the terminal alkyne proton signal (typically around δ 3.2–3.5 ppm) and the presence of the downfield pyridine protons (δ 8.5–8.7 ppm) confirm successful coupling[2].

Protocol 2: Synthesis of Fluorescent Nucleoside Analogues via CuAAC "Click" Chemistry

Reference Application: Synthesis of 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones[4].

Objective: To conjugate an ethynylpyridine to an azido-modified biomolecule (e.g., ribofuranosyl azide) to create a highly stable, fluorescent biological probe.

Reagents:

  • Azido-biomolecule: 1.0 eq

  • 4-Ethynylpyridine: 1.1 eq

  • CuSO₄·5H₂O: 0.1 eq

  • Sodium Ascorbate: 0.2 eq

  • Solvent: t-BuOH / H₂O (1:1 v/v)

Step-by-Step Methodology & Causality:

  • Substrate Solubilization: Dissolve the azido-biomolecule and 4-ethynylpyridine in the t-BuOH/H₂O mixture.

    • Causality: This specific biphasic solvent system is chosen because t-BuOH dissolves the organic alkyne, while water dissolves the azide and the inorganic catalysts, ensuring a homogeneous reaction environment at the interface.

  • In Situ Catalyst Generation: Prepare fresh stock solutions of CuSO₄ and Sodium Ascorbate in water. Add the CuSO₄ solution to the reaction mixture first, immediately followed by the Sodium Ascorbate.

    • Causality: Cu(I) is the active catalyst for the cycloaddition but is highly unstable and prone to disproportionation or oxidation. Sodium ascorbate acts as a mild reducing agent to generate Cu(I) in situ from stable Cu(II)SO₄, ensuring a steady, controlled supply of the active catalyst[4].

  • Cycloaddition: Stir the mixture at room temperature for 4–8 hours.

    • In-Process QC: The reaction mixture should remain slightly yellow/orange. If it turns blue/green, the Cu(I) has oxidized back to Cu(II); add a small additional aliquot of sodium ascorbate to re-reduce the catalyst.

  • Purification & Validation: Extract the product using Ethyl Acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Self-Validation Metric: Use High-Resolution Mass Spectrometry (HRMS). The presence of the [M+H]⁺ peak corresponding to the exact mass of the triazole-linked conjugate, combined with a red-shifted UV-Vis absorption spectrum (due to extended conjugation through the newly formed triazole ring), validates the structural integrity of the probe[4].

References

  • Synthesis and optoelectronic properties of 2,6-bis(2-anilinoethynyl)
  • 2,7-Bis(pyridin-3-ylethynyl)
  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)
  • 2,7-Bis(pyridin-4-ylethynyl)

Sources

Method

Synthesis of novel heterocyclic compounds from 5-Ethynyl-6-methylpyridin-2-amine

An Application Guide: Strategic Synthesis of Novel Heterocyclic Scaffolds from 5-Ethynyl-6-methylpyridin-2-amine Audience: Researchers, scientists, and drug development professionals. Abstract 5-Ethynyl-6-methylpyridin-2...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Strategic Synthesis of Novel Heterocyclic Scaffolds from 5-Ethynyl-6-methylpyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Ethynyl-6-methylpyridin-2-amine is a highly versatile and strategically important building block for the synthesis of diverse heterocyclic compounds. Its structure incorporates three distinct points of reactivity: the nucleophilic 2-amino group, the versatile terminal ethynyl group, and the pyridine ring nitrogen, which can participate in annulation reactions. This guide provides detailed application notes and step-by-step protocols for leveraging this precursor to construct medicinally relevant fused heterocyclic systems, including pyrido[1,2-a]pyrimidines, pyrrolo[2,3-b]pyridines (7-azaindoles), and furo[2,3-b]pyridines. We emphasize the causality behind experimental choices and offer validated protocols, supported by authoritative references, to empower researchers in medicinal chemistry and drug discovery.

The Strategic Value of 5-Ethynyl-6-methylpyridin-2-amine

The power of 5-ethynyl-6-methylpyridin-2-amine lies in its trifunctional nature, which allows for a variety of selective synthetic transformations. The 2-amino group acts as a potent nucleophile, while its proximity to the ring nitrogen enables its participation as a binucleophile in cyclocondensation reactions.[1] The 5-ethynyl group is a versatile handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, as well as various metal-catalyzed cyclization and cycloaddition reactions.[2][3] This combination allows for the rapid construction of complex molecular architectures from a single, readily accessible starting material.

cluster_start Starting Material cluster_reactions Key Reactive Sites & Transformations cluster_products Resulting Heterocyclic Cores A 5-Ethynyl-6-methylpyridin-2-amine B 2-Amino & Ring Nitrogen (Binucleophile) A->B Cyclocondensation w/ 1,3-Dicarbonyls C 5-Ethynyl Group (Terminal Alkyne) A->C Pd/Cu Catalysis w/ Aryl Halides D Amino & Ethynyl Groups (Intramolecular Cyclization) A->D Metal-Catalyzed Cyclization E Pyrido[1,2-a]pyrimidines B->E F Substituted Alkynes (via Sonogashira Coupling) C->F G Pyrrolo[2,3-b]pyridines (7-Azaindoles) D->G H Furo[2,3-b]pyridines D->H Hydrative Cyclization

Caption: Reactivity map of 5-ethynyl-6-methylpyridin-2-amine.

Synthesis of Fused Pyrimidine Systems: Pyrido[1,2-a]pyrimidines

The reaction of 2-aminopyridines with β-dicarbonyl compounds is a classical and efficient method for constructing the pyrido[1,2-a]pyrimidine scaffold.[4] This transformation proceeds via an initial aza-Michael addition or condensation, followed by an intramolecular cyclization and dehydration to yield the aromatic fused system.[5] The use of a protic solvent like ethanol can facilitate the reaction, often without the need for a strong acid or base catalyst.

Experimental Protocol: Synthesis of 7-methyl-9-ethynyl-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one

This protocol details the cyclocondensation reaction with a β-ketoester, a common strategy for building this heterocyclic core.

A 1. Combine Reactants 5-Ethynyl-6-methylpyridin-2-amine Ethyl 4,4,4-trifluoroacetoacetate Ethanol (Solvent) B 2. Reflux Reaction Heat mixture to reflux (approx. 78 °C) Monitor by TLC for 12-18 hours A->B C 3. Product Isolation Cool to room temperature Collect precipitate by filtration B->C D 4. Purification Wash solid with cold ethanol Dry under vacuum C->D

Caption: Workflow for Pyrido[1,2-a]pyrimidine Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-ethynyl-6-methylpyridin-2-amine (1.32 g, 10 mmol).

  • Reagent Addition: Add absolute ethanol (20 mL), followed by ethyl 4,4,4-trifluoroacetoacetate (2.02 g, 11 mmol, 1.1 equiv).

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase. The reaction is typically complete within 12-18 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form. Collect the product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials. Dry the purified product under high vacuum to afford the title compound as a pale yellow solid.

Data Presentation:

Compound IDR GroupReagentYield (%)Purity (HPLC)M/Z [M+H]⁺
PP-1 CF₃Ethyl 4,4,4-trifluoroacetoacetate85%>98%265.06
PP-2 CH₃Ethyl acetoacetate91%>99%211.09
PP-3 PhEthyl benzoylacetate82%>97%273.11

Advanced Diversification via Sonogashira Coupling & Cyclization

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] For 5-ethynyl-6-methylpyridin-2-amine, this allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 5-position. The resulting 5-alkynyl-2-aminopyridine intermediate is a perfect precursor for subsequent intramolecular cyclization to form valuable pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds.[6][7]

Experimental Protocol: Two-Step Synthesis of 2-Phenyl-6-methyl-5H-pyrrolo[2,3-b]pyridine

This protocol outlines the Sonogashira coupling followed by a copper-catalyzed intramolecular cyclization.

cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization A Combine Reactants Starting Amine, Iodobenzene, Pd(PPh₃)₄, CuI, Et₃N in DMF B Heat Reaction Stir at 80 °C under N₂ Monitor by TLC A->B C Isolate Intermediate Quench, extract with EtOAc, and purify by column chromatography B->C D Combine Reactants Intermediate from Step 1, CuI, K₂CO₃ in DMF C->D Intermediate: 5-(Phenylethynyl)-6-methyl- pyridin-2-amine E Heat Reaction Stir at 120 °C under N₂ Monitor by TLC D->E F Isolate Final Product Quench, extract with EtOAc, and purify by recrystallization E->F

Caption: Two-step workflow for azaindole synthesis.

Step-by-Step Methodology:

Part A: Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add 5-ethynyl-6-methylpyridin-2-amine (1.32 g, 10 mmol), tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol, 2 mol%), and copper(I) iodide (76 mg, 0.4 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous DMF (20 mL) and triethylamine (4.2 mL, 30 mmol), followed by iodobenzene (2.04 g, 10 mmol).

  • Reaction Execution: Heat the reaction mixture to 80 °C for 6 hours. Monitor completion by TLC.

  • Work-up and Isolation: Cool the mixture, pour it into water (100 mL), and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, 10-30% ethyl acetate in petroleum ether) to yield 5-(phenylethynyl)-6-methylpyridin-2-amine.

Part B: Intramolecular Cyclization

  • Reaction Setup: In a sealed tube, combine the intermediate from Part A (2.08 g, 10 mmol), copper(I) iodide (190 mg, 1 mmol, 10 mol%), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 120 °C for 24 hours.

  • Work-up and Isolation: Cool to room temperature, filter the mixture through Celite®, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain 2-phenyl-6-methyl-5H-pyrrolo[2,3-b]pyridine as a crystalline solid.

Data Presentation:

Compound IDAr-I Used in Step 1Final ProductOverall Yield (%)Purity (HPLC)M/Z [M+H]⁺
AZ-1 Iodobenzene2-Phenyl-6-methyl-azaindole75%>99%209.11
AZ-2 4-Iodoanisole2-(4-Methoxyphenyl)-6-methyl-azaindole71%>98%239.12
AZ-3 3-Iodopyridine2-(Pyridin-3-yl)-6-methyl-azaindole65%>98%210.10

Synthesis of Fused Furan Systems: Furo[2,3-b]pyridines

The synthesis of furo[2,3-b]pyridines from ethynyl-substituted aminopyridines can be achieved through a hydration-cyclization cascade. This transformation typically requires a mercury(II), gold, or platinum catalyst to promote the hydration of the alkyne to a ketone intermediate. This intermediate then undergoes a rapid intramolecular condensation with the adjacent amino group, followed by dehydration, to form the furan ring.[8]

Experimental Protocol: Synthesis of 6-methyl-2-phenylfuro[2,3-b]pyridine

(Requires intermediate from Sonogashira coupling)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-(phenylethynyl)-6-methylpyridin-2-amine (2.08 g, 10 mmol) in a mixture of formic acid (20 mL) and water (5 mL).

  • Catalyst Addition: Add mercury(II) sulfate (148 mg, 0.5 mmol, 5 mol%). Caution: Mercury compounds are highly toxic.

  • Reaction Execution: Heat the mixture to 90 °C for 8 hours with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the residue by column chromatography (silica gel, 5-15% ethyl acetate in petroleum ether) to yield the title compound.

Data Presentation:

Compound IDStarting AlkyneProductYield (%)Purity (HPLC)M/Z [M+H]⁺
FP-1 5-(Phenylethynyl)-...6-Methyl-2-phenylfuro[2,3-b]pyridine68%>97%210.10
FP-2 5-(Cyclohexylethynyl)-...2-Cyclohexyl-6-methylfuro[2,3-b]pyridine72%>98%216.17

References

  • ResearchGate. "Synthesis of pyrido[1,2‐ e]purines from 2‐aminopyridines." Available at: [Link].

  • Journal of the Chemical Society, Perkin Transactions 1. "Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines." Available at: [Link].

  • PMC. "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Available at: [Link].

  • IntechOpen. "Fused Pyridine Derivatives: Synthesis and Biological Activities." Available at: [Link].

  • Semantic Scholar. "Furopyridines. XIV. Synthesis of 2-aminoalkyl derivatives of furo[2,3-b]-, furo[3,2-b], furo[2,3-c]- and furo[3,2-c]pyridine." Available at: [Link].

  • MDPI. "Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach." Available at: [Link].

  • PMC. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Available at: [Link].

  • Semantic Scholar. "FUROPYRIDINES. SYNTHESIS AND PROPERTIES." Available at: [Link].

  • SIOC Journals. "Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles." Available at: [Link].

  • ResearchGate. "Reaction of 2-amino-6-methylpyridine and steric hindrance." Available at: [Link].

  • Organic Chemistry Portal. "Sonogashira Coupling." Available at: [Link].

  • Chemistry LibreTexts. "Sonogashira Coupling." Available at: [Link].

  • SCIRP. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Available at: [Link].

Sources

Application

Application Note: Advanced Protocols for the N-Functionalization of 2-Amino-6-methylpyridine

Introduction & Mechanistic Rationale 2-Amino-6-methylpyridine is a privileged pharmacophore in medicinal chemistry and a highly versatile building block in organic synthesis. Functionalizing 2-aminopyridines presents a c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Amino-6-methylpyridine is a privileged pharmacophore in medicinal chemistry and a highly versatile building block in organic synthesis. Functionalizing 2-aminopyridines presents a classic regioselectivity challenge: the competition between the exocyclic primary amine (-NH₂) and the endocyclic pyridine nitrogen. Under standard electrophilic conditions, the endocyclic nitrogen is often more nucleophilic due to the resonance delocalization of the exocyclic lone pair into the aromatic ring, leading to the formation of undesired N-alkyl pyridinium salts[1].

However, the presence of the 6-methyl group introduces critical steric hindrance adjacent to the endocyclic nitrogen[2]. This steric shield disfavors endocyclic attack and suppresses competitive binding to transition metal catalysts. By pairing this inherent steric bias with specific catalytic systems, chemists can exclusively drive exocyclic N-functionalization. Consequently, 2-amino-6-methylpyridine is frequently employed as an "ammonia surrogate" in complex cross-coupling reactions, allowing for the construction of primary amines after subsequent cleavage of the pyridyl auxiliary[3][4].

Regioselectivity Substrate 2-Amino-6-methylpyridine (Ambusdent Nucleophile) Exo Exocyclic N-Functionalization (Desired Product) Substrate->Exo Steric Control & Catalyst Direction Endo Endocyclic N-Alkylation (Pyridinium Salt) Substrate->Endo Uncontrolled Kinetic Attack Electrophile Electrophile (e.g., R-X, R-COCl) Electrophile->Substrate

Diagram 1: Regioselectivity pathways in the N-functionalization of 2-amino-6-methylpyridine.

Experimental Protocols: A Self-Validating System

Protocol 1: Highly Selective N-Acylation (Pivaloylation)

Purpose: Protection of the primary amine or synthesis of key intermediates prior to downstream functionalization (e.g., oxidation of the 6-methyl group)[5]. Causality: Pivaloyl chloride is selected over standard acetyl chloride because its massive tert-butyl group completely suppresses di-acylation. Triethylamine (Et₃N) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the pyridine ring which would deactivate the substrate[5][6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-amino-6-methylpyridine in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration[6][7].

  • Base Addition & Cooling: Add 1.2 equivalents of Et₃N. Cool the reaction mixture to 0 °C using an ice bath. Critical Insight: Cooling controls the exothermic acylation rate and minimizes side product formation[6][7].

  • Acylation: Slowly add 1.1 equivalents of pivaloyl chloride dropwise over 15–20 minutes to maintain the thermal baseline[7].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours, monitoring the disappearance of starting material via TLC[7].

  • Workup: Quench the reaction with water. Extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine to remove residual acid[6][7].

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (hexane/ethyl acetate gradient) to yield N-(6-methylpyridin-2-yl)pivalamide as a solid[7].

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Purpose: N-arylation to form secondary heteroaryl amines. Causality: The use of a third-generation Buchwald precatalyst, such as Umicore CX135 (Pd(tBuXPhos)G3), is critical. The bulky tBuXPhos ligand accommodates the steric bulk of the 6-methyl group while actively preventing the endocyclic nitrogen from coordinating to and poisoning the palladium center[8].

Step-by-Step Methodology:

  • Setup: Inside a nitrogen-filled glovebox, charge a reaction vial with the aryl halide (1.0 eq), 2-amino-6-methylpyridine (1.2 eq), Pd(tBuXPhos)G3 (2–5 mol%), and sodium tert-butoxide (NaOtBu) (1.5 eq)[8][9].

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a 0.1 M concentration. Seal the vial tightly with a PTFE-lined cap.

  • Heating: Transfer the vial out of the glovebox and heat at 80–100 °C in an oil bath for 12–24 hours. Critical Insight: Elevated temperature is required to overcome the activation energy barrier of the reductive elimination step.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify by flash column chromatography to isolate the N-arylated product.

BuchwaldHartwig Step1 1. Precatalyst Activation Pd(tBuXPhos)G3 -> Pd(0) Step2 2. Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Step1->Step2 Step3 3. Amine Coordination 2-Amino-6-methylpyridine binds Step2->Step3 Step4 4. Deprotonation Base (NaOtBu) removes HX Step3->Step4 Step5 5. Reductive Elimination Product Formation & Pd(0) Regeneration Step4->Step5 Step5->Step2 Catalytic Cycle Regenerates Pd(0)

Diagram 2: Buchwald-Hartwig catalytic cycle highlighting the role of the amine surrogate.

Protocol 3: Regioselective N-Alkylation via Borrowing Hydrogen

Purpose: Direct N-alkylation using alcohols instead of alkyl halides to completely bypass pyridinium salt formation[1][10]. Causality: Alkyl halides readily trigger Menschutkin-type endocyclic alkylation. By using a Ruthenium(II) catalyst, the alcohol is temporarily oxidized to an aldehyde, which condenses with the exocyclic amine to form an imine. The Ru-hydride intermediate then reduces the imine to the N-alkylated product. This pathway is completely blind to the endocyclic nitrogen[10].

Step-by-Step Methodology:

  • Setup: In a pressure tube, combine 2-amino-6-methylpyridine (1.0 eq), the primary alcohol (e.g., benzyl alcohol, 1.0 eq), KOtBu (1.0 eq), and an N-coordinated 5,6-dimethylbenzimidazole Ru(II) complex (2.5 mol%)[10].

  • Reaction: Seal the tube and heat to 120 °C under solvent-free (neat) conditions for 24 hours. Critical Insight: The solvent-free environment maximizes the collision frequency of the reactants and adheres to green chemistry principles[10].

  • Workup: Cool the mixture, dilute with DCM, and wash with water.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via chromatography to isolate the secondary amine.

Quantitative Data Summary

The table below summarizes the expected outcomes, optimal conditions, and regioselectivity profiles for the three primary functionalization workflows discussed.

Functionalization TypeReagents / CatalystTemperaturePrimary RegioselectivityExpected YieldKey Advantage
N-Acylation (Pivaloylation) Pivaloyl chloride, Et₃N, DCM0 °C to RTExocyclic (-NHPv)85–95%Prevents di-acylation; highly scalable.
Buchwald-Hartwig Arylation Ar-X, Pd(tBuXPhos)G3, NaOtBu80–100 °CExocyclic (-NHAr)70–90%Overcomes steric bulk; no catalyst poisoning.
Borrowing Hydrogen Alkylation R-OH, Ru(II) complex, KOtBu120 °C (Neat)Exocyclic (-NHR)75–88%Avoids pyridinium salts; green solvent-free conditions.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Sonogashira Reactions for Aminopyridines: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals The Sonogashira coupling, a palladium and copper-catalyzed cross-coupling reaction, is a cornerstone in synthetic chemistry for forming carbon-carbon bonds...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira coupling, a palladium and copper-catalyzed cross-coupling reaction, is a cornerstone in synthetic chemistry for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] Its application in the synthesis of complex molecules, particularly in pharmaceuticals and materials science, is extensive.[1][3][4] However, when working with nitrogen-containing heterocycles like aminopyridines, researchers often encounter specific challenges that can hinder reaction efficiency and product yield.

This guide, designed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of Sonogashira reactions with aminopyridine substrates.

Troubleshooting Guide: Common Issues and Solutions

Here, we address the most common problems encountered during the Sonogashira coupling of aminopyridines and provide systematic approaches to resolve them.

Issue 1: Low or No Product Yield

A lack of desired product is the most frequent issue. A systematic investigation of the reaction components and conditions is crucial for diagnosis.[5]

Possible Causes & Recommended Actions:

  • Catalyst Inactivity:

    • Palladium Catalyst Decomposition: Palladium(0) complexes can be sensitive to air and moisture, leading to the formation of inactive palladium black.[5][6]

      • Solution: Use fresh, high-quality palladium catalysts. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable than Pd(0) sources such as Pd(PPh₃)₄.[5] Ensure all reaction vessels are properly dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[6][7]

    • Copper(I) Co-catalyst Oxidation: The Cu(I) salt is a crucial co-catalyst that can oxidize over time, diminishing its effectiveness.[5][6]

      • Solution: Use a fresh supply of copper(I) iodide (CuI).[5]

  • Sub-optimal Ligand Choice: The nature of the phosphine ligand can significantly influence the catalytic activity.

    • Solution: For electron-rich aminopyridines, more electron-rich and bulky ligands like XPhos or dppf may be required to facilitate the oxidative addition step, especially with less reactive aryl bromides or chlorides.[6]

  • Inadequate Base: The base plays a critical role in deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[8]

    • Solution: Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used and often serve as the solvent as well.[8] Ensure the amine is anhydrous and used in sufficient excess.[5][9] If substrate sensitivity is a concern, consider inorganic bases like K₂CO₃ or Cs₂CO₃.[1][8]

  • Poor Solvent Choice and Quality: The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions.[6]

    • Solution: Use anhydrous, degassed solvents. While DMF and THF are common, be aware that THF can sometimes promote the formation of palladium black.[9][10] In some cases, running the reaction neat in the amine base can be effective.[9]

  • Incorrect Reaction Temperature: The reactivity of the aryl halide dictates the required temperature.

    • Solution: Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides and chlorides typically require heating.[4][5] For volatile alkynes, consider using a sealed reaction vessel to prevent evaporation.[9]

Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)

The formation of a 1,3-diyne from the self-coupling of the terminal alkyne is a common side reaction, particularly in the presence of copper and oxygen.[6][11]

Possible Causes & Recommended Actions:

  • Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne.[6][11]

    • Solution: Ensure a strictly inert atmosphere by thoroughly degassing all solvents and reagents.[6] Some protocols suggest using a diluted hydrogen atmosphere to further minimize homocoupling.[11]

  • High Copper(I) Loading: While essential for the catalytic cycle, excess CuI can accelerate Glaser coupling.[6]

    • Solution: Reduce the CuI loading to the minimum effective amount (typically 1-5 mol%).[6]

  • High Alkyne Concentration: A high concentration of the terminal alkyne can favor the homocoupling pathway.

    • Solution: Add the terminal alkyne slowly to the reaction mixture to maintain a low instantaneous concentration.[6]

  • Consider Copper-Free Conditions: To completely avoid Glaser coupling, a copper-free Sonogashira protocol may be the best approach.[1][6] These reactions may require different ligands and conditions to proceed efficiently.[12]

Issue 3: Formation of a Black Precipitate (Palladium Black)

The appearance of a black precipitate is a clear indicator of palladium catalyst decomposition and inactivation.[6]

Possible Causes & Recommended Actions:

  • Oxygen in the Reaction Mixture: As mentioned, oxygen can lead to the agglomeration of Pd(0) into inactive palladium black.[6]

    • Solution: Rigorous degassing of all solvents and reagents and maintaining an inert atmosphere are critical.[6]

  • Impurities in Reagents or Solvents: Impurities can poison the catalyst and promote its decomposition.[6]

    • Solution: Use high-purity, anhydrous reagents and solvents.[6]

  • Excessively High Temperatures: While heating is often necessary, excessive temperatures can lead to catalyst decomposition.[6]

    • Solution: Optimize the reaction temperature. Start with the lowest effective temperature and gradually increase if necessary while monitoring for signs of decomposition.

Frequently Asked Questions (FAQs)

Q1: Why are Sonogashira reactions with aminopyridines often more challenging than with other aryl halides?

The amino group on the pyridine ring can act as a ligand, coordinating to the palladium or copper catalyst. This can interfere with the catalytic cycle by competing with the desired phosphine ligands or by altering the electronic properties of the catalyst, potentially slowing down key steps like oxidative addition or reductive elimination.

Q2: What is the general reactivity order for halo-aminopyridines in the Sonogashira coupling?

Similar to other aryl halides, the reactivity generally follows the trend: I > Br > Cl.[4] Iodo-aminopyridines are the most reactive and can often be coupled under milder conditions, while chloro-aminopyridines are the least reactive and typically require more forcing conditions, including higher temperatures and more specialized catalyst systems.

Q3: Can I perform a Sonogashira reaction on an aminopyridine with an unprotected amino group?

Yes, in many cases, the amino group does not need to be protected.[3][13] However, if you are experiencing issues with low yield or side reactions, protection of the amino group (e.g., as an acetamide or a carbamate) can sometimes be beneficial by preventing its coordination to the metal catalysts.

Q4: How do I choose the right palladium catalyst and ligand for my specific aminopyridine substrate?

For simple, unhindered aminopyridines, standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often sufficient.[1] For more sterically hindered or electron-rich aminopyridines, or for less reactive halides (Br, Cl), more sophisticated ligands that are both bulky and electron-rich, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), may be necessary to promote efficient catalysis.[12] N-heterocyclic carbene (NHC) ligands have also shown promise in these challenging couplings.[12]

Q5: What are the key parameters to consider when setting up a Sonogashira reaction for an aminopyridine?

The key parameters to control are:

  • Inert Atmosphere: The reaction must be performed under an inert gas (Argon or Nitrogen) to prevent catalyst deactivation and alkyne homocoupling.[6][7]

  • Anhydrous and Degassed Reagents: All solvents and the amine base must be dry and free of dissolved oxygen.[6]

  • Catalyst and Ligand Choice: Select a catalyst and ligand system appropriate for the reactivity of your aminopyridine halide.

  • Base: Use a sufficient excess of a suitable amine or inorganic base.[8]

  • Temperature: Optimize the temperature based on the halide's reactivity.[13]

Visualizing the Process

General Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkyne Transmetalation (Cu-C≡CR) pd_alkyne->pd0 Reductive Elimination (Ar-C≡CR) cu_x CuX cu_alkyne Cu-C≡CR cu_x->cu_alkyne Deprotonation (H-C≡CR, Base) cu_alkyne->pd_complex cu_alkyne->cu_x caption Figure 1: Simplified Catalytic Cycles of the Sonogashira Reaction.

Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Integrity (Pd & Cu) start->check_catalyst check_reagents Verify Reagent Purity & Anhydrous/Degassed Conditions check_catalyst->check_reagents Catalysts OK success Successful Reaction check_catalyst->success Issue Found & Fixed check_conditions Review Reaction Conditions (Base, Solvent, Temp.) check_reagents->check_conditions Reagents OK check_reagents->success Issue Found & Fixed optimize_ligand Optimize Ligand check_conditions->optimize_ligand Conditions OK check_conditions->success Issue Found & Fixed consider_protection Consider Amino Group Protection optimize_ligand->consider_protection No Improvement optimize_ligand->success Improvement consider_protection->success Improvement

Caption: Figure 2: A step-by-step workflow for troubleshooting low-yielding Sonogashira reactions.

Optimized Reaction Parameters for Aminopyridines

The following table summarizes typical starting conditions for the Sonogashira coupling of various aminopyridine halides. These should be considered as a starting point for further optimization.

Parameter2-Amino-3-bromopyridine[3][13]4-Amino-3-halopyridine[14]General Aminopyridine Halide
Palladium Catalyst Pd(CF₃COO)₂ (2.5 mol%)PdCl₂(PPh₃)₂ (5 mol%)Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃
Ligand PPh₃ (5 mol%)(if not included in catalyst)PPh₃, XPhos, dppf
Copper(I) Co-catalyst CuI (5 mol%)CuI (5-10 mol%)CuI (1-10 mol%)
Base Et₃NK₂CO₃, Et₃N, DIPEAEt₃N, i-Pr₂NH, Piperidine, K₂CO₃, Cs₂CO₃
Solvent DMFDMF, NMPDMF, THF, Acetonitrile, Amine (neat)
Temperature 100 °CRoom Temp. to 110 °CRoom Temp. to 120 °C
Typical Yield 72-96%Variable, often moderateSubstrate dependent

Experimental Protocol: General Procedure for Sonogashira Coupling of an Amino-bromopyridine

This protocol provides a general guideline. Specific quantities and conditions should be optimized for each substrate.

Materials:

  • Amino-bromopyridine (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N, 2-3 eq or as solvent)

  • Anhydrous, degassed solvent (e.g., DMF, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the amino-bromopyridine, palladium catalyst, and copper(I) iodide.[7]

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.[7]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature for iodo-substrates, 60-100 °C for bromo-substrates).[7]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove amine salts.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynylated aminopyridine.[7]

By understanding the key challenges and applying these systematic troubleshooting strategies, researchers can significantly improve the success rate and efficiency of Sonogashira reactions involving aminopyridine substrates, paving the way for the synthesis of novel compounds for drug discovery and materials science.

References

  • Pires, M. J. D., Poeira, D. L., Purificacao, S. I., & Marques, M. M. B. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters, 19(19), 5174–5177. [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Organ, M. G., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3824–3827. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]

  • Chen, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4945–4949. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Rosa, R., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. [Link]

  • Kaur, N., & Kishore, D. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1854. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • El-Batta, A., et al. (2007). Copper-free Sonogashira cross-coupling reactions: an overview. Journal of the Brazilian Chemical Society, 18, 647-671. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Ethynyl-6-methylpyridin-2-amine by Column Chromatography

Welcome to the technical support guide for the chromatographic purification of 5-Ethynyl-6-methylpyridin-2-amine. This document provides in-depth, field-proven guidance for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic purification of 5-Ethynyl-6-methylpyridin-2-amine. This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals. Our focus is to move beyond simple instructions and explain the underlying chemical principles, enabling you to troubleshoot and optimize the purification of this and similar basic heterocyclic compounds.

The primary challenge in purifying 2-aminopyridine derivatives lies in the interaction between the basic nitrogen atoms of the molecule and the acidic surface of standard silica gel.[1][2][3] This guide is structured to directly address this core issue through a series of frequently asked questions, a detailed experimental protocol, and a robust troubleshooting section.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common strategic questions encountered when planning the purification.

Q1: What makes 5-Ethynyl-6-methylpyridin-2-amine particularly challenging to purify on standard silica gel?

A1: The difficulty arises from a fundamental acid-base interaction. Standard silica gel has a surface covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). Your target compound, 5-Ethynyl-6-methylpyridin-2-amine, contains two basic nitrogen atoms: the pyridine ring nitrogen (pKa of pyridine is ~5.2) and the exocyclic amine.[4] These basic sites can form strong hydrogen bonds or even undergo protonation by the acidic silanols. This strong, non-specific binding leads to several common problems:

  • Peak Tailing/Streaking: Instead of a sharp, symmetrical peak, the compound slowly "bleeds" down the column, resulting in broad fractions and poor separation.[2][3]

  • Low or No Recovery: In severe cases, the compound can bind irreversibly to the silica, leading to significant yield loss.[5]

  • Inconsistent Elution: The retention factor (Rf) can be difficult to reproduce.

Q2: What is the most effective strategy to prevent peak tailing and improve recovery?

A2: The most effective and widely adopted strategy is to neutralize the acidic activity of the silica gel by adding a basic modifier to your mobile phase (eluent).[1][5] This additive acts as a "competing base"; it preferentially interacts with the acidic silanol sites, effectively shielding your target compound from these problematic interactions.[3] The two most common and effective modifiers are:

  • Triethylamine (TEA): Typically added at a concentration of 0.5-2% (v/v) to the entire mobile phase. TEA is an excellent general-purpose choice for a wide range of amines.[1][2]

  • Ammonia (NH₃): Usually prepared as a 1-2% solution of concentrated ammonium hydroxide in methanol, which is then used as the polar component of the mobile phase (e.g., in a Dichloromethane/Ammoniated-Methanol gradient). This is particularly effective for more polar amines.[1]

Q3: Beyond mobile phase modifiers, are there alternative stationary phases I should consider?

A3: Yes. While modifying the mobile phase for use with standard silica is often sufficient and cost-effective, alternative stationary phases can provide superior performance, especially for difficult separations or scale-up applications:

  • Deactivated Silica: Commercially available silica gels that have been end-capped or treated to reduce the number of accessible acidic silanol groups.

  • Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. Basic or neutral alumina can be an excellent choice for purifying basic compounds, as it eliminates the problematic acidic interactions.

  • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which creates a basic environment and is highly effective for purifying basic compounds without mobile phase additives.[6]

Q4: How should I monitor the column fractions, and are there special considerations for this compound?

A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring fractions.[7] For 5-Ethynyl-6-methylpyridin-2-amine, consider the following:

  • TLC System: Crucially, you must use the exact same base-modified solvent system for your TLC analysis as you are using for the column. Failure to do so will result in misleading Rf values and incorrect fraction pooling.

  • Visualization:

    • UV Light: The pyridine ring is aromatic and should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.

    • Staining: If the compound concentration is low, or for detecting non-UV active impurities, a chemical stain is necessary. A potassium permanganate (KMnO₄) stain is a good choice as it will react with the ethynyl group and the amine, appearing as a yellow/brown spot on a purple background.

Q5: Does the ethynyl group present any stability risks during chromatography?

A5: Terminal alkynes, like the ethynyl group, are generally stable under standard column chromatography conditions. However, they can be sensitive to strong acids, bases, and certain metals. While the basic modifiers (TEA, NH₃) are not strong enough to cause issues, you should avoid unnecessarily harsh conditions. A simple way to check for on-column degradation is to perform a 2D TLC test:

  • Spot your crude material on the bottom-left corner of a square TLC plate.

  • Develop the plate in your chosen base-modified eluent.

  • Dry the plate completely.

  • Rotate the plate 90 degrees counter-clockwise and develop it again in the same solvent system.[3] If the compound is stable, you will see a single spot on the diagonal. Any spots appearing off-diagonal indicate degradation on the silica.[3]

Part 2: Detailed Experimental Protocol

This protocol provides a robust starting point for the purification. Always begin with a small-scale trial before committing a large quantity of crude material.

Recommended Starting Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective, and reliable with proper mobile phase.
Mobile Phase System Hexane / Ethyl Acetate with 1% Triethylamine (TEA)A versatile system with tunable polarity. The TEA is critical.[1][2]
Alternative Polar System Dichloromethane / Methanol with 1% Triethylamine (TEA)For more polar impurities that are not well-separated with EtOAc.
Sample Loading Dry Loading (Adsorption onto Silica)Provides the best resolution by ensuring the sample is introduced as a narrow, concentrated band.[2][8]
Step-by-Step Methodology

Step 1: TLC Method Development

  • Prepare a stock solution of your crude 5-Ethynyl-6-methylpyridin-2-amine in a suitable solvent (e.g., Dichloromethane).

  • Prepare several eluent test mixtures. For example:

    • 95:5 (Hexane:EtOAc) + 1% TEA

    • 90:10 (Hexane:EtOAc) + 1% TEA

    • 80:20 (Hexane:EtOAc) + 1% TEA

  • Spot your crude material on a TLC plate and develop it in one of the test mixtures.

  • Visualize the plate under UV light and/or with a stain.

  • Goal: Aim for a solvent system that gives your desired product an Rf value of 0.25 - 0.35 . This provides the optimal balance between separation and elution time on the column.[7]

Step 2: Column Preparation (Slurry Packing)

  • Select a glass column of appropriate size (a general rule is to use 50-100g of silica per 1g of crude material).

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA). Stir gently to remove air bubbles.[2]

  • Pour the slurry into the column. Open the stopcock to allow solvent to drain, and gently tap the column to ensure the silica packs into a uniform, stable bed without cracks.

  • Add a protective layer of sand on top of the packed silica bed.

  • Crucial: Equilibrate the packed column by passing at least 2-3 column volumes of the initial mobile phase through it. This ensures the entire silica bed is neutralized by the TEA before the sample is introduced.[1]

Step 3: Sample Preparation and Dry Loading

  • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane).

  • Add a small amount of silica gel (typically 1-2 times the weight of your crude material) to this solution.

  • Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your "dry-loaded" sample.[8]

  • Drain the solvent from your packed column until it is level with the top layer of sand.

  • Carefully add the dry-loaded sample powder onto the top of the column, creating a thin, even layer.

  • Gently add another thin layer of sand on top of the sample to prevent disturbance.

Step 4: Elution and Fraction Collection

  • Carefully fill the column with the initial mobile phase, taking care not to disturb the top layers.

  • Open the stopcock and begin collecting fractions. Use pressure (flash chromatography) to achieve a steady flow rate.

  • If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses (e.g., from 5% EtOAc to 10%, then 20%). A slow, shallow gradient generally provides better separation than abrupt changes in polarity.[2]

Step 5: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC using the same eluent system.

  • Combine the fractions that contain your pure product.

  • Remove the mobile phase solvents and the triethylamine using a rotary evaporator to yield the purified 5-Ethynyl-6-methylpyridin-2-amine.

Part 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues.

Troubleshooting Flowchart

Troubleshooting Start Initial Observation: Poor Purification Result Tailing Problem: Severe Peak Tailing or Streaking Start->Tailing LowRecovery Problem: Low or No Recovery (Compound Stuck on Column) Start->LowRecovery PoorSep Problem: Poor Separation (Spots Overlap) Start->PoorSep Degradation Problem: New Spots Appear (Potential Degradation) Start->Degradation Sol1 Solution: 1. Is TEA/NH3 in eluent?   - If No: Add 1-2% TEA.   - If Yes: Increase TEA to 2-3%. 2. Pre-equilibrate column with   base-modified eluent. 3. Ensure sample is not acidic. Tailing->Sol1 Sol2 Solution: 1. Increase eluent polarity. 2. Add a more polar solvent   (e.g., Methanol with TEA). 3. Consider switching to a less   acidic stationary phase   like neutral Alumina. LowRecovery->Sol2 Sol3 Solution: 1. Optimize Rf to 0.25-0.35. 2. Use a shallower gradient. 3. Ensure proper dry loading   (avoid overloading). 4. Try an alternative solvent system   (e.g., DCM/MeOH + TEA). PoorSep->Sol3 Sol4 Solution: 1. Perform 2D TLC to confirm   on-column degradation. 2. Use freshly distilled solvents. 3. Switch to a more inert   stationary phase (e.g.,   deactivated silica or alumina). Degradation->Sol4

Caption: A decision tree for troubleshooting common column chromatography issues.

Detailed Problem/Solution Scenarios

Problem: My compound is streaking badly on both TLC and the column, even with Hexane/EtOAc.

  • Primary Cause: Strong acid-base interaction between the basic amine and acidic silica.[1][2] This is the classic symptom.

  • Solution: You must add a basic modifier. Add 1% triethylamine (TEA) to your eluent mixture (both the hexane and ethyl acetate components). Re-run the TLC with the modified eluent; you should see a significant improvement in spot shape. Use this same TEA-containing eluent to pack, equilibrate, and run your column.

Problem: The compound won't elute from the column, even with highly polar solvents.

  • Primary Cause: Irreversible adsorption to the silica gel's acidic sites. This happens when the interaction is too strong for the mobile phase to overcome.

  • Solutions:

    • Increase Modifier Strength: If you are already using TEA, try switching to an ammoniated methanol system (e.g., 5-10% of a 2% NH₄OH in MeOH solution mixed with Dichloromethane). Ammonia is a stronger competing base.[1]

    • Change Stationary Phase: The most reliable solution is to switch to a more inert or basic stationary phase, such as neutral alumina or a commercially available amine-functionalized silica column.[6]

Problem: The product and a key impurity have very similar Rf values and co-elute.

  • Primary Cause: The chosen solvent system does not have enough selectivity for the two compounds.

  • Solutions:

    • Optimize Polarity: Fine-tune your eluent to get the product Rf into the optimal 0.25-0.35 range. A lower Rf often provides more "space" on the column for separation to occur.

    • Change Solvent System: If Hexane/EtOAc fails, switch to a different solvent system that offers different chemical interactions. A common alternative is Dichloromethane/Methanol (always including 1% TEA). The change in solvent can alter the relative elution order and improve separation.

    • Use a Slower, Shallower Gradient: A very gradual increase in polarity during elution gives the compounds more time to resolve along the column.

Problem: I suspect my product is degrading. My yield is low and I see new, unexpected spots on the TLC of my collected fractions.

  • Primary Cause: The acidic silica surface may be catalyzing the degradation of your compound. While less common, the ethynyl group could be susceptible under certain conditions.[9]

  • Solutions:

    • Confirm Degradation: Run the 2D TLC test described in FAQ Q5 to verify that the degradation is happening on the silica plate.

    • Use Deactivated Silica: Use silica gel that has been "deactivated" by treatment with water or another agent, which reduces the acidity of the most active sites.

    • Switch to Alumina: Neutral alumina is an excellent alternative stationary phase that lacks the acidic silanol groups responsible for degradation.

Part 4: Purification Workflow Diagram

This diagram illustrates the logical flow of the entire purification process, from initial analysis to final product isolation.

Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Find Eluent for Rf = 0.25-0.35) [Hex/EtOAc + 1% TEA] Packing 2. Column Packing (Slurry pack & equilibrate with base-modified eluent) TLC->Packing Loading 3. Sample Loading (Dry load sample adsorbed onto silica) Packing->Loading Elution 4. Elution & Fraction Collection (Run with shallow gradient) Loading->Elution Analysis 5. Fraction Analysis (Monitor by TLC) Elution->Analysis Pooling 6. Pool Pure Fractions Analysis->Pooling Isolation 7. Solvent Removal (Rotary Evaporation) Pooling->Isolation Final Pure 5-Ethynyl-6-methylpyridin-2-amine Isolation->Final

Caption: A step-by-step workflow for the purification of 5-Ethynyl-6-methylpyridin-2-amine.

References

  • Thientanavanich, P., et al. (2015). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]

  • Orita, A., et al. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Journal of Visualized Experiments. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel (84 g). Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from Ethynylpyridine Compounds

Introduction: The removal of residual palladium from active pharmaceutical ingredients (APIs) and advanced intermediates is a critical challenge in process chemistry, driven by strict regulatory limits (ICH Q3D). Ethynyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

The removal of residual palladium from active pharmaceutical ingredients (APIs) and advanced intermediates is a critical challenge in process chemistry, driven by strict regulatory limits (ICH Q3D). Ethynylpyridine compounds, a common motif in medicinal chemistry, present a unique set of challenges in this regard. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable complexes that are often difficult to break and remove using standard purification techniques. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific issues encountered when removing palladium catalysts from reactions involving ethynylpyridine substrates.

Conceptual Overview: The Challenge of Pyridine Coordination

The core problem lies in the Lewis basicity of the pyridine nitrogen. During Sonogashira, Stille, or other palladium-catalyzed cross-coupling reactions, the pyridine moiety in the product can act as a ligand, coordinating to the palladium(0) or palladium(II) species present in the catalytic cycle. This forms a stable palladium-pyridine complex that can be soluble in organic solvents, making its removal by simple filtration or aqueous extraction ineffective. The strength of this coordination can be influenced by steric hindrance around the nitrogen and the electronic properties of the pyridine ring.

Palladium_Pyridine_Coordination cluster_reaction Reaction Mixture Post-Coupling Pd_Catalyst Pd(0) or Pd(II) Species Pd_Pyridine_Complex Soluble Pd-Pyridine Complex (Difficult to Remove) Pd_Catalyst->Pd_Pyridine_Complex Coordination (Strong Interaction) Ethynylpyridine Ethynylpyridine Product Ethynylpyridine->Pd_Pyridine_Complex caption Fig. 1: Coordination of Pyridine to Palladium

Caption: Fig. 1: The coordination of the pyridine nitrogen to palladium forms a stable, soluble complex, complicating purification.

Troubleshooting & FAQs

This section addresses common issues encountered during the purification of ethynylpyridine compounds.

Q1: My final compound is yellow/grey/black, and NMR analysis shows broad peaks. How can I remove the residual palladium?

Answer:

Discoloration and peak broadening in NMR are classic signs of paramagnetic palladium contamination. The issue is likely the formation of a soluble palladium-pyridine complex. A multi-step approach is often necessary.

Troubleshooting Steps:

  • Initial Assessment: First, determine the scale of your reaction. For small-scale (<1 g), scavenger resins are highly effective. For larger scales, a combination of crystallization and treatment with activated carbon may be more cost-effective.

  • Scavenger Screening (Small Scale): The most direct approach is to use a palladium scavenger. Thiol-based scavengers are particularly effective as they form very strong bonds with palladium, disrupting the weaker pyridine coordination.

    • Recommended Scavengers:

      • Thiol-functionalized silica (e.g., SiliaMetS® Thiol, QuadraSil® MP): These are the go-to choice for their high efficiency and selectivity for palladium.

      • Amine-based scavengers (e.g., SiliaMetS® Amine): Can be effective, but may have lower affinity than thiols if the pyridine coordination is very strong.

      • Activated Carbon: A cost-effective but often less selective option. It requires careful screening of the type of carbon and treatment conditions.

  • Protocol: Scavenger Resin Treatment

    • Dissolve the crude product in a suitable solvent (e.g., DCM, Toluene, or Ethyl Acetate) at a concentration of 10-50 mg/mL.

    • Add the scavenger resin. A typical starting point is 10-20 equivalents of scavenger relative to the initial moles of palladium catalyst used.

    • Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-16 hours. Reaction time will depend on the scavenger and the stability of the Pd-pyridine complex.

    • Filter off the resin and wash with the same solvent.

    • Concentrate the filtrate and analyze for palladium content (e.g., by ICP-MS or a colorimetric test) and purity (NMR, LC-MS).

Scavenger_Workflow Start Crude Product (Pd Contaminated) Dissolve Dissolve in Organic Solvent Start->Dissolve Add_Scavenger Add Scavenger Resin (e.g., Thiol-Silica) Dissolve->Add_Scavenger Stir Stir at RT or 40-50 °C (2-16 h) Add_Scavenger->Stir Filter Filter to Remove Resin Stir->Filter Analyze Concentrate & Analyze (ICP-MS, NMR) Filter->Analyze End Purified Product Analyze->End caption Fig. 2: General workflow for palladium removal using scavenger resins.

Caption: Fig. 2: General workflow for palladium removal using scavenger resins.

Q2: I tried using activated carbon, but the palladium levels are still too high. What went wrong?

Answer:

Activated carbon can be effective, but its performance is highly variable and depends on several factors.

Potential Causes & Solutions:

  • Incorrect Type of Carbon: Not all activated carbons are the same. Their surface area, pore size, and surface chemistry differ. For palladium scavenging, carbons with a high surface area and some degree of surface oxidation are often more effective. It may be necessary to screen different grades of activated carbon.

  • Insufficient Amount or Time: The binding of palladium to carbon can be slow. Increase the weight percent of the carbon (start with 5-10 wt% relative to your product) and extend the treatment time (up to 24 hours).

  • Solvent Effects: The solvent can compete with the palladium complex for binding sites on the carbon. Polar solvents may be less effective. If possible, try switching to a less polar solvent like toluene for the carbon treatment step.

  • Temperature: Gently heating the mixture (e.g., to 40-60 °C) can sometimes improve the kinetics of scavenging.

Q3: Can I use a liquid-liquid extraction to remove the palladium?

Answer:

Standard aqueous washes are typically ineffective against the neutral, organic-soluble palladium-pyridine complex. However, an acidic wash can be a useful first-pass strategy.

Protocol: Acidic Wash

  • Dissolve the crude product in an organic solvent like Ethyl Acetate or DCM.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl, 5% citric acid, or saturated aqueous ammonium chloride).

  • The acid will protonate the pyridine nitrogen, forming a pyridinium salt. This can disrupt the coordination to palladium and help pull some of the palladium into the aqueous layer.

  • Separate the layers and then wash the organic layer with a base (e.g., sat. NaHCO₃) to deprotonate the pyridinium salt and regenerate your neutral product.

  • Dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), filter, and concentrate.

Important Note: This method may not be sufficient on its own and is often used as a pre-treatment before chromatography or scavenger treatment to reduce the bulk of the palladium contamination.

Comparative Data: Palladium Scavenging Methods

The choice of scavenging method depends on the scale, cost considerations, and the required final palladium concentration.

MethodTypical Loading (Equivalents vs. Pd)ProsConsFinal Pd Levels (Typical)
Thiol-Functionalized Silica 10 - 20High selectivity, fast kinetics, easy filtration.Higher cost, best for small to medium scale.< 10 ppm
Activated Carbon 5 - 20 wt%Low cost, suitable for large scale.Lower selectivity (can adsorb product), requires screening, slower kinetics.20 - 100 ppm
Aqueous Acid Wash N/AVery low cost, easy to perform, good pre-treatment.Often insufficient on its own, requires subsequent neutralization.> 100 ppm
Crystallization N/ACan be highly effective for purifying crystalline solids, scalable.Product must be a solid, may require significant optimization.< 50 ppm

In-Depth Protocol: Optimized Scavenging with Thiol-Functionalized Silica

This protocol provides a detailed methodology for efficiently removing palladium from an ethynylpyridine compound using thiol-functionalized silica gel.

Materials:

  • Crude ethynylpyridine product containing residual palladium.

  • Thiol-functionalized silica gel (e.g., SiliaMetS Thiol).

  • Anhydrous Toluene.

  • Celite® or a similar filter aid.

  • Standard laboratory glassware, stir plate, and heating mantle.

Procedure:

  • Preparation: In a round-bottom flask, dissolve the crude ethynylpyridine product in anhydrous toluene to a concentration of approximately 20-30 mg/mL.

  • Scavenger Addition: Calculate the initial moles of palladium catalyst used in the reaction. Add 15 equivalents of thiol-functionalized silica gel relative to this value.

  • Scavenging: Stir the suspension vigorously. Heat the mixture to 50 °C and maintain for 4 hours. The elevated temperature helps to accelerate the displacement of the pyridine ligand by the thiol group of the scavenger.

  • Cooling & Filtration: Allow the mixture to cool to room temperature. Prepare a small plug of Celite® in a fritted funnel. Filter the reaction mixture through the Celite® plug, ensuring all the silica resin is retained.

  • Washing: Wash the flask and the Celite® plug with a generous portion of toluene to ensure complete recovery of the product.

  • Concentration & Analysis: Combine the filtrate and washes. Remove the solvent under reduced pressure. The resulting solid or oil should be significantly decolorized. Submit a sample for ICP-MS analysis to confirm the final palladium concentration is within the desired specification (<10 ppm).

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Optimization

Technical Support Center: Preventing Homocoupling in Alkyne Synthesis

Welcome to the Technical Support Center for professionals engaged in synthetic chemistry. This guide provides in-depth troubleshooting advice and robust methodologies to address one of the most persistent challenges in a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for professionals engaged in synthetic chemistry. This guide provides in-depth troubleshooting advice and robust methodologies to address one of the most persistent challenges in alkyne synthesis: undesired homocoupling (dimerization). Our focus is to move beyond simple procedural lists and delve into the mechanistic causality behind these side reactions, empowering you to make informed decisions to optimize your reaction outcomes.

Introduction: The Challenge of Alkyne Homocoupling

In cross-coupling reactions designed to form a C(sp²)-C(sp) bond, such as the Sonogashira reaction, the goal is to couple a terminal alkyne with an aryl or vinyl halide. However, a common and often yield-limiting side reaction is the oxidative dimerization of the terminal alkyne to form a symmetrical 1,3-diyne.[1][2] This process, known as Glaser, Hay, or Eglinton coupling, consumes the alkyne starting material, reduces the yield of the desired heterodimer, and introduces a byproduct that can be difficult to separate from the target molecule.[1][2][3]

Understanding and controlling the factors that promote this undesired pathway is critical for the efficient synthesis of pharmaceuticals, natural products, and advanced materials.[4]

Frequently Asked Questions & Troubleshooting Guide

Q1: My Sonogashira reaction is producing a significant amount of the alkyne dimer (diyne). What are the primary causes?

A1: The formation of the diyne byproduct in a Sonogashira reaction is almost always linked to the Glaser-Hay coupling pathway.[5][6] This side reaction is fundamentally an oxidative process catalyzed by the copper(I) co-catalyst. The primary drivers are:

  • Presence of Oxygen: Molecular oxygen is a highly efficient oxidant in the Glaser catalytic cycle. It facilitates the oxidation of the copper(I) acetylide intermediate, which is the key step leading to dimerization.[1][3][5] Even trace amounts of air can significantly promote this side reaction.

  • Copper(I) Co-catalyst: While the copper salt (typically CuI) is added to accelerate the desired cross-coupling by forming a reactive copper acetylide intermediate, it is the central mediator of the homocoupling pathway.[1][5][6][7]

  • High Copper Concentration: An excessive amount of the copper(I) co-catalyst can disproportionately accelerate the rate of homocoupling relative to the cross-coupling.[1]

  • High Temperature & Prolonged Reaction Times: Elevated temperatures and extended reaction times, especially after the aryl/vinyl halide has been consumed, can increase the prevalence of homocoupling.[1][5]

Q2: What are the most effective strategies to minimize or eliminate alkyne homocoupling?

A2: Suppressing homocoupling requires a multi-faceted approach focused on controlling the reaction atmosphere and the catalytic system. The most effective strategies are detailed below, ranked from the most direct to procedural optimizations.

StrategyPrincipleKey ConsiderationsTypical Impact on Homocoupling
Copper-Free Conditions Eliminates the primary catalyst for the Glaser pathway.[1][3][6][7]May require more active palladium catalysts, specialized ligands, or higher temperatures.[6] Reaction kinetics may be slower.Elimination or significant reduction (>95%)
Rigorous Inert Atmosphere Prevents oxygen from participating in the oxidative coupling cycle.[1][3][5]Use Schlenk techniques or a glovebox. Solvents and reagents must be thoroughly degassed.High reduction (often >80%)
Use of a Reducing Atmosphere A dilute H₂ atmosphere (e.g., 5-10% in Ar/N₂) actively removes residual oxygen and maintains the catalyst in its active reduced state.[8]Requires appropriate gas handling equipment. Can reduce Pd(II) precatalysts to active Pd(0).Very high reduction (byproduct often <2%)[8]
Slow Addition of Alkyne Maintains a low steady-state concentration of the alkyne, favoring the bimolecular reaction with the abundant aryl halide over self-coupling.[3][5][9][10]Requires a syringe pump for controlled addition over several hours.Moderate to high reduction
Use of Protecting Groups Masking the terminal alkyne proton (e.g., with a Trimethylsilyl (TMS) group) physically prevents dimerization.[2][9]Adds two steps to the synthesis (protection and deprotection).Complete elimination during the coupling step
Q3: I am still observing homocoupling in my "copper-free" Sonogashira reaction. How is this possible?

A3: This is a common and valid observation. While nominally copper-free reactions are designed to prevent the Glaser pathway, trace amounts of copper can still catalyze the reaction.[1] Potential sources include contamination in palladium catalysts, reagents (like inorganic bases), or from the glassware itself.[1] Even ppm levels of copper can be sufficient to generate detectable amounts of the diyne byproduct.

Furthermore, while less efficient than the copper-catalyzed route, some palladium complexes can promote alkyne dimerization under certain oxidative conditions.[11]

Troubleshooting Steps:

  • Ensure the use of high-purity palladium catalysts and reagents.

  • Use new or acid-washed glassware to remove trace metal contaminants.

  • Maintain a strictly inert atmosphere, as oxygen can still facilitate palladium-mediated dimerization pathways.

Q4: How do phosphine ligands influence the rate of homocoupling versus cross-coupling?

A4: The choice of ligand is critical as its steric and electronic properties directly influence the stability and reactivity of the palladium center.[12][13]

  • Steric Bulk: Bulky, electron-rich phosphine ligands (e.g., cataCXium A, sXPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can promote the desired cross-coupling.[6][14][15] They favor the formation of monoligated, highly reactive "12e⁻" Pd(0)L species, which can accelerate the rate-limiting oxidative addition step with the aryl halide.[14] This can help the cross-coupling pathway outcompete the homocoupling side reaction.

  • Ligand Concentration: The ratio of ligand to palladium can also be a factor. Insufficient ligand can lead to the formation of palladium black (inactive catalyst), while an excess can sometimes inhibit the reaction by creating saturated, less reactive palladium centers.

Visualizing the Competing Pathways

To effectively troubleshoot, it is crucial to visualize the catalytic cycles at play. The following diagram illustrates the desired Sonogashira cross-coupling cycle and the parasitic, copper-mediated Glaser homocoupling cycle.

G cluster_sonogashira Desired Sonogashira Cross-Coupling (Pd-Catalyzed) cluster_glaser Undesired Glaser Homocoupling (Cu-Mediated) cluster_prevention Prevention Strategies Pd0 Pd(0)L₂ Pd_int Ar-Pd(II)-X(L₂) Pd0->Pd_int Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_int->Pd_alkyne Transmetalation (from Cu-C≡CR) Pd_alkyne->Pd0 Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Deprotonation (R-C≡CH + Base) Cu_acetylide->Pd_int Feeds into Cross-Coupling Dimer_int [Cu-Dimer Complex] Cu_acetylide->Dimer_int Oxidative Coupling (O₂ present) Dimer_int->CuI Regenerates Cu(I) Homocoupling_Product R-C≡C-C≡CR (Diyne) Dimer_int->Homocoupling_Product p1 Strategy: Copper-Free Conditions p2 Strategy: Inert Atmosphere (No O₂)

Sources

Troubleshooting

Side reactions in the synthesis of substituted aminopyridines

Technical Support Center: Troubleshooting Side Reactions in Substituted Aminopyridine Synthesis Introduction Welcome to the Aminopyridine Synthesis Technical Support Center. Substituted aminopyridines are privileged phar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Side Reactions in Substituted Aminopyridine Synthesis

Introduction Welcome to the Aminopyridine Synthesis Technical Support Center. Substituted aminopyridines are privileged pharmacophores in drug discovery, serving as critical hinge-binding motifs in kinase inhibitors and other targeted therapeutics[1]. However, their synthesis is notoriously plagued by chemoselectivity issues, catalyst poisoning, and over-reaction. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind common side reactions—whether in Buchwald-Hartwig cross-couplings, classical Chichibabin aminations, or Nucleophilic Aromatic Substitutions (SNAr)—and provide self-validating protocols to ensure experimental success.

Module 1: Buchwald-Hartwig Amination of Halopyridines

Mechanistic Causality: Why do halopyridines poison palladium catalysts? The Buchwald-Hartwig amination of 2-halopyridines frequently suffers from low yields and the formation of palladium black[2]. The primary cause is the strong σ-donating ability of the pyridine nitrogen, which coordinates to the active Pd(0) or Pd(II) species, forming stable, catalytically inactive bis(amine) complexes[3]. Additionally, β-hydride elimination from the amidopalladium intermediate competes with reductive elimination, leading to hydrodehalogenation (protodehalogenation) of the starting material[2][3]. By utilizing chelating bidentate phosphine ligands (e.g., Xantphos, BINAP), the chelation effect of the pyridine nitrogen is sterically and electronically overridden, accelerating the desired C-N bond-forming reductive elimination[3].

Frequently Asked Questions

Q: My reaction mixture turns black within 30 minutes, and starting material is unconsumed. What is happening? A: The formation of a fine black precipitate (palladium black) indicates catastrophic catalyst decomposition[2]. This occurs when the catalytic cycle stalls, often due to oxygen/moisture ingress or pyridine-induced catalyst poisoning[2]. Switch to a bulky bidentate ligand and ensure rigorous Schlenk techniques.

Q: I am observing significant amounts of the des-halogenated pyridine. How do I prevent this? A: This is a result of β-hydride elimination[2]. To suppress this, lower the reaction temperature, switch to an amine lacking β-hydrogens if synthetically permissible, or use a more sterically demanding ligand to force rapid reductive elimination[2].

BH_Troubleshooting Start Buchwald-Hartwig Amination Issue LowYield Low Yield / No Product Start->LowYield BlackPpt Black Precipitate (Pd Black) Start->BlackPpt SideProd Side Products Formed Start->SideProd Deactivation Pyridine N-Coordination (Catalyst Poisoning) LowYield->Deactivation O2Leak O2 / Moisture Leak BlackPpt->O2Leak BetaElim β-Hydride Elimination (Hydrodehalogenation) SideProd->BetaElim Sol1 Use Chelating Bidentate Ligands (e.g., Xantphos) Deactivation->Sol1 Sol2 Degas Solvents & Check Inert Atmosphere O2Leak->Sol2 Sol3 Lower Temp or Use Amines w/o β-Hydrogens BetaElim->Sol3

Troubleshooting workflow for Buchwald-Hartwig amination of halopyridines.

Quantitative Data: Ligand Effects on Side Reactions Table 1: Optimization of 2-Bromopyridine Amination (1.0 mmol scale, 100 °C)

LigandCatalystDesired Product Yield (%)Hydrodehalogenation (%)Unreacted SM (%)
PPh3Pd(OAc)2124543
dppfPd(OAc)2452035
XantphosPd(OAc)292<26

Self-Validating Protocol: Buchwald-Hartwig Amination

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (1.0 equiv), Pd(OAc)2 (0.02 equiv), Xantphos (0.04 equiv), and Cs2CO3 (1.4 equiv)[2].

  • Atmosphere Control: Seal the flask and purge with argon for 10 minutes. Validation: The solid mixture should remain free-flowing and uniformly colored.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane via syringe[2].

  • Amine Addition: Add the secondary amine (1.2 equiv) via syringe.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring[2]. Validation: The solution should turn a clear, deep yellow/orange. If it turns opaque black within 15 minutes, abort and re-check solvent degassing.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

Module 2: The Chichibabin Amination

Mechanistic Causality: Controlling the Meisenheimer Adduct The Chichibabin reaction is a nucleophilic substitution of hydrogen (SNH) that introduces an amino group at the 2-position of the pyridine ring[4]. The mechanism is an addition-elimination process proceeding through an anionic σ-adduct (Meisenheimer adduct) stabilized by the sodium cation[4]. Because hydride (H⁻) is a poor leaving group, the reaction requires high temperatures (e.g., refluxing xylene)[1][4]. These harsh conditions frequently trigger side reactions: single-electron transfer pathways lead to dimerization (e.g., 4,4'-bipyridine derivatives), while excess sodium amide can deprotonate the product, driving a second addition to yield 2,6-diaminopyridines[4].

Frequently Asked Questions

Q: My reaction yields a significant amount of a highly crystalline, insoluble solid instead of 2-aminopyridine. What is it? A: You are likely observing dimerization[4]. For example, reacting 4-tert-butylpyridine with sodium amide at atmospheric pressure can yield up to 89% of the dimer (4,4'-di-tert-butyl-2,2'-bipyridine) and only 11% of the desired aminated product[4]. To mitigate this, ensure high-quality sodium amide is used and consider running the reaction under elevated nitrogen pressure[4].

Q: How do I know if the σ-adduct has successfully formed before the elimination step? A: The formation of the Meisenheimer intermediate is highly chromochromic. Reaction progress can be visually validated by the appearance of a deep red color in the reaction mixture, accompanied by the evolution of hydrogen gas as the hydride is eliminated[4].

Chichibabin_Mech Pyridine Pyridine + NaNH2 Adduct σ-Adduct (Meisenheimer) Intermediate Pyridine->Adduct Addition Dimer 4,4'-Bipyridine Dimer (Side Product) Pyridine->Dimer High Temp / Radical Product 2-Aminopyridine (Desired) Adduct->Product Hydride Elimination OverAmination 2,6-Diaminopyridine (Side Product) Product->OverAmination Excess NaNH2

Mechanistic pathways and side reactions in the Chichibabin amination.

Quantitative Data: Stoichiometry and Side Products Table 2: Product Distribution based on NaNH2 Equivalents (Substrate: Pyridine)

NaNH2 (Equiv)Temp (°C)2-Aminopyridine (%)2,6-Diaminopyridine (%)Dimerization (%)
1.111085<28
2.5110404510
1.115030560

Self-Validating Protocol: Chichibabin Amination

  • Preparation: Suspend fresh, high-quality sodium amide (1.1 equiv) in anhydrous xylene under a strict nitrogen atmosphere[4]. Caution: NaNH2 is highly reactive and dangerous; handle with care[4].

  • Addition: Add pyridine (1.0 equiv) dropwise at room temperature.

  • Heating & Validation: Gradually heat the mixture to 110 °C. Validation: The solution will transition to a deep red color (σ-adduct formation) and hydrogen gas evolution will be observed (bubbling)[4].

  • Completion: Maintain heating until gas evolution ceases.

  • Workup: Cool to 0 °C and carefully quench with water, followed by an acid workup to ensure the protonation and isolation of 2-aminopyridine[4].

Module 3: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality: Hard vs. Soft Nucleophile Competition Halopyridines can undergo SNAr reactions to yield aminopyridines. However, when utilizing amine nucleophiles in the presence of alkoxide bases or alcoholic solvents (e.g., ethanol), a chemoselectivity issue arises[5]. The reaction environment forces a competition between the soft amine nucleophile and the hard alkoxide nucleophile[5]. High alkalinity and stoichiometric excess of the base favor the hard alkoxide, leading to solvolysis (etherification) side products[5]. Conversely, maintaining stoichiometric control and utilizing non-nucleophilic bases favors the desired amination[5].

Frequently Asked Questions

Q: I am trying to aminate a halopyridine in ethanol with KOH as a base, but my major product is an ethoxypyridine. Why? A: You have created a highly alkaline environment rich in ethoxide ions. According to hard-soft acid-base (HSAB) principles in SNAr, the hard ethoxide outcompetes the amine for the electrophilic carbon on the pyridine ring, resulting in solvolysis[5]. Switch to a non-nucleophilic base like triethylamine (TEA) or DIPEA[5].

Q: How does the position of the leaving group affect the side reaction profile? A: The pyridine ring is highly susceptible to nucleophilic substitution at the 2-, 4-, and 6-positions due to the electron-withdrawing nature of the hetero-nitrogen stabilizing the anionic intermediate[1]. Halogens at the 3- or 5-positions are generally unreactive under standard SNAr conditions, which can lead to recovery of starting material or forcing conditions that degrade the substrate[1].

SNAr_Selectivity Halopyridine Halopyridine + Nucleophiles HardNuc Hard Nucleophile (e.g., Alkoxide) Halopyridine->HardNuc SoftNuc Soft Nucleophile (e.g., Amine) Halopyridine->SoftNuc Ether Solvolysis / Etherification (Side Reaction) HardNuc->Ether High Alkalinity Amine Amination (Desired SNAr) SoftNuc->Amine Stoichiometric Control

Chemoselectivity in SNAr reactions of halopyridines with mixed nucleophiles.

Quantitative Data: Solvent and Base Effects on SNAr Chemoselectivity Table 3: Reaction of 2-Chloropyridine with Piperidine (1.2 equiv)

SolventBase (Equiv)Amination Yield (%)Etherification Yield (%)
EthanolKOH (2.0)1580
EthanolTEA (1.5)885
AcetonitrileK2CO3 (2.0)950

Self-Validating Protocol: Chemoselective SNAr Amination

  • Preparation: In a round-bottom flask, dissolve the 2-halopyridine (1.0 mmol) in anhydrous acetonitrile (5.0 mL) to preclude any solvolysis side reactions[5].

  • Reagent Addition: Add the amine nucleophile (1.1 mmol) and triethylamine (1.1 mmol)[5]. Validation: The use of a slight stoichiometric excess of amine and a non-nucleophilic base prevents competitive etherification.

  • Reaction: Heat the mixture under reflux for 3–5 hours[5]. Monitor by TLC until the starting material is consumed.

  • Workup: Concentrate the solvent in vacuo, partition the residue between water and ethyl acetate, and extract the organic layer. Wash with brine, dry over Na2SO4, and purify via flash chromatography.

References

  • "Chichibabin reaction - Wikipedia", wikipedia.org.
  • "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines", acs.org.
  • "Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions", benchchem.com.
  • "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde", mdpi.com.
  • "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review", sciencepublishinggroup.com.

Sources

Optimization

Copper-Catalyzed Amination: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Copper-Catalyzed C–N Cross-Coupling. This resource is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize Ullmann-type aminat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Copper-Catalyzed C–N Cross-Coupling. This resource is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize Ullmann-type aminations. By understanding the mechanistic causality behind ligand selection, solvent effects, and catalyst activation, you can systematically troubleshoot sluggish reactions, catalyst degradation, and poor yields.

I. Mechanistic Workflow & Causality

To effectively troubleshoot, one must first isolate where the catalytic cycle is failing. The standard Cu-catalyzed amination relies on the formation of a highly reactive L-Cu(I)-Amide complex, followed by oxidative addition of the aryl halide. Deactivation often occurs when the active monomeric Cu(I) species aggregates or oxidizes before it can engage the substrate.

CuCatalysis CuPre Cu(I) Precursor (e.g., CuI, CuBr) ActiveCu Active L-Cu(I)-Amide Complex CuPre->ActiveCu Ligand + Amine + Base OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) ActiveCu->OxAdd Aryl Halide (Ar-X) Deact Catalyst Deactivation (Aggregation / Oxidation) ActiveCu->Deact Poor Ligand / O2 Exposure CuIII L-Cu(III)(Ar)(Amide)(X) Intermediate OxAdd->CuIII RedElim Reductive Elimination (Fast) CuIII->RedElim Product Product: N-Aryl Amine RedElim->Product Regen Ligand/Base Exchange (-HX) RedElim->Regen L-Cu(I)-X Regen->ActiveCu Base / Amine

Catalytic cycle of Cu-catalyzed amination highlighting critical deactivation pathways.

II. Troubleshooting FAQs

Q1: My amination reaction stalls at 20-30% conversion when operating at room temperature. How can I improve the catalytic rate?

Root Cause: At room temperature, the oxidative addition step is kinetically demanding, and the active Cu(I) species is highly prone to off-cycle deactivation (e.g., forming unreactive multinuclear copper aggregates). Solution: Transition to an auxiliary ligand that accelerates the reaction rate while suppressing deactivation.1[1] that amino acid ligands, specifically N-methylglycine , provide superior performance for room-temperature couplings compared to traditional phenanthroline ligands. N-methylglycine effectively stabilizes the monomeric Cu(I) center and prevents off-cycle degradation. When combined with a soluble organic base like bis(tetra-n-butylphosphonium) malonate (TBPM) or K3PO4, quantitative yields can be achieved at 25 °C.

Q2: I am trying to couple an unactivated aryl chloride, but I am getting no product, even at 110 °C. Why?

Root Cause: Aryl chlorides possess a much higher C–Cl bond dissociation energy (~96 kcal/mol) compared to aryl iodides (~65 kcal/mol). Consequently, the oxidative addition of Cu(I) into the C–Cl bond is exceptionally slow, making aryl chlorides notoriously difficult substrates for standard Ullmann protocols. Solution: You must utilize highly sterically encumbered, electron-rich ligands.2[2] with large substituents (e.g., tert-butyl groups at the 3′ and 5′ positions of the distal aromatic rings) forces the copper center into a highly reactive geometry. This simultaneously increases the electron density on the Cu center (facilitating oxidative addition) and stabilizes the active anionic catalyst through Cu-π interactions, preventing catalyst deactivation at elevated temperatures.

Q3: How strictly do I need to exclude oxygen and moisture from my reaction setup?

Root Cause: Cu(I) is highly susceptible to oxidation to Cu(II), which is generally inactive for the cross-coupling catalytic cycle. However, the sensitivity heavily depends on the ligand and solvent environment. Solution: While strict Schlenk techniques or gloveboxes are standard, they are not always strictly necessary if the right protocol is chosen. For instance,3[3] creates a catalytic system that is relatively insensitive to moisture and can even be performed under an air atmosphere without a significant drop in yield. Alternatively, 4[4] has been shown to stabilize the copper salt, allowing for ligand-free aminations in the presence of air at mild temperatures (60–100 °C).

Q4: My reaction mixture turns into a thick, intractable slurry, and the yield is highly variable. What is wrong?

Root Cause: This is a classic mass transfer limitation caused by the insolubility of inorganic bases (e.g., K2CO3, Cs2CO3) in organic solvents like toluene or dioxane. The base is required to deprotonate the amine and regenerate the active catalyst; if it cannot dissolve, the local concentration of the active catalyst drops, leading to variable yields. Solution:

  • Change the solvent: Switch to a more polar aprotic solvent like DMSO or DMF, which slightly increases base solubility.

  • Change the base: Utilize a soluble organic base (e.g., TBPM) or a more soluble inorganic base like Cs2CO3 if currently using K2CO3.

III. Quantitative Data: Ligand & Condition Benchmarking

To guide your optimization, the following table summarizes the performance metrics of various established catalytic systems based on empirical data.

Catalytic SystemTarget SubstrateKey AdvantageTypical ConditionsRef.
CuI / Ethylene Glycol Aryl IodidesAir and moisture tolerant; operationally simple.5 mol% CuI, 2.0 eq Ethylene Glycol, K3PO4, 2-propanol, 80 °C.[5]
CuI / N-methylglycine Aryl Iodides / BromidesExceptional room-temperature reactivity; low deactivation.10 mol% CuI, 20 mol% L, K3PO4, DMSO/DMF, 25 °C.[1]
CuBr / Encumbered N,N-Diamine Aryl ChloridesOvercomes high C-Cl bond energy; prevents deactivation.5 mol% CuBr, 10 mol% Ligand, NaOMe, DMSO, 40–100 °C.[3]
CuI / Deep Eutectic Solvent Aryl Bromides / IodidesGreen chemistry; ligand-free; recyclable media.10 mol% CuI, K2CO3, Choline Chloride:Urea (DES), 60–100 °C, Air.[4]
CuI / Chelating N/O Ligands Aryl Bromides / IodidesBroad functional group tolerance; standard 5[5].5 mol% CuI, 10 mol% diamine ligand, K3PO4, Toluene, 110 °C.[2]

IV. Standardized Experimental Protocol: Room-Temperature Amination

The following self-validating protocol is adapted for the high-efficiency room-temperature amination of aryl iodides using N-methylglycine, ensuring minimal catalyst deactivation.

Reagents Required:

  • Aryl iodide (1.0 mmol)

  • Amine (1.2 - 1.5 mmol)

  • Copper(I) iodide (CuI) (19.0 mg, 0.1 mmol, 10 mol%)

  • N-methylglycine (17.8 mg, 0.2 mmol, 20 mol%)

  • Potassium phosphate (K3PO4) (424 mg, 2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (2.0 mL, anhydrous and degassed)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a 10 mL Schlenk tube or a reaction vial equipped with a Teflon-coated magnetic stir bar. Cool under a stream of dry argon or nitrogen.

  • Addition of Solids: Charge the vessel with CuI, N-methylglycine, and finely ground K3PO4. If the aryl iodide or amine is a solid, add it at this stage.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel and backfill with argon (repeat this cycle 3 times) to ensure an oxygen-free environment, which is critical to prevent Cu(I) oxidation.

  • Addition of Liquids: Under a positive pressure of argon, inject anhydrous DMSO (2.0 mL) followed by the liquid aryl iodide (1.0 mmol) and liquid amine (1.2 mmol) via a microsyringe.

  • Catalyst Activation: Stir the mixture vigorously at room temperature (25 °C). The solution will typically transition from a heterogeneous suspension to a distinct colored complex (often pale blue/green to deep brown/red depending on the amine), indicating the formation of the active L-Cu(I)-Amide complex.

  • Reaction Monitoring: Continue stirring at 25 °C for 12–24 hours. Monitor the reaction progress via GC-MS or TLC.

    • Self-Validation Check: If the reaction stalls before 12 hours and the solution turns black, oxygen ingress has likely occurred, leading to Cu(II) oxide formation. If the solution remains the active complex color but conversion is low, the base may not be sufficiently ground to dissolve.

  • Workup: Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (3 × 10 mL) to remove DMSO, the amino acid ligand, and inorganic salts. Extract the aqueous layer once with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

References

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis.[Link]

  • Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. Nature Protocols.[Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. NIH/PMC.[Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry.[Link]

  • Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere. Organic Chemistry Portal.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,5,6-Trisubstituted Pyridines

Welcome to the technical support center for the synthesis of 2,5,6-trisubstituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,5,6-trisubstituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this important heterocyclic scaffold. Pyridine rings are a cornerstone in pharmaceuticals, with over 59% of FDA-approved small-molecule drugs containing a nitrogen heterocycle.[1] The precise installation of substituents at the 2, 5, and 6 positions, however, presents unique synthetic challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered in the laboratory.

I. Troubleshooting Guide: Common Challenges and Solutions

The synthesis of 2,5,6-trisubstituted pyridines is often plagued by issues of regioselectivity, low yields, and catalyst deactivation. This section provides a systematic approach to diagnosing and resolving these common problems.

Problem 1: Poor Regioselectivity in Cyclization Reactions

Symptom: Formation of a mixture of pyridine isomers, with the desired 2,5,6-substituted product as a minor component.

Common Causes:

  • Lack of Directing Groups: The electronic and steric nature of the substituents on the precursors heavily influences the regiochemical outcome of the cyclization.[2]

  • Reaction Conditions: Temperature, solvent, and the choice of catalyst can significantly impact the selectivity of the reaction.[2]

  • Isomerization of Intermediates: In multi-step syntheses like the Bohlmann-Rahtz reaction, intermediates can isomerize under thermal conditions, leading to unintended regioisomers.[3]

Solutions & Scientific Rationale:

Solution Scientific Rationale
1. Introduce Bulky Substituents Steric hindrance can be a powerful tool to direct the cyclization. By incorporating a bulky group on a precursor, you can sterically block one reaction pathway, favoring the formation of the desired isomer.[2]
2. Modify Electronic Properties The electronic properties of the substituents can influence the nucleophilicity and electrophilicity of the reacting centers. Electron-withdrawing or electron-donating groups can be strategically placed to favor the desired cyclization pathway.
3. Optimize Reaction Temperature Lowering the reaction temperature can sometimes favor the kinetically controlled product over the thermodynamically more stable, but undesired, isomer.[2] Conversely, for some reactions, higher temperatures are needed to overcome the activation energy for the desired pathway.
4. Catalyst Screening For transition-metal-catalyzed syntheses, the choice of metal and ligand is critical for controlling regioselectivity.[4][5] Different catalysts can favor different coordination modes with the substrates, leading to distinct regioisomeric products.
5. One-Pot Procedures For reactions like the Bohlmann-Rahtz synthesis, which traditionally involve isolating an intermediate, switching to a one-pot procedure with acid catalysis can prevent the isolation of isomerizable intermediates and favor the direct formation of the desired pyridine.[3][6]

Troubleshooting Workflow for Regioselectivity Issues

G start Poor Regioselectivity Observed cause1 Analyze Steric & Electronic Effects of Substituents start->cause1 cause2 Evaluate Reaction Conditions start->cause2 cause3 Consider Intermediate Isomerization start->cause3 solution1a Introduce Bulky Protecting Group cause1->solution1a solution1b Modify Substituent Electronics cause1->solution1b end Improved Regioselectivity solution1a->end solution1b->end solution2a Optimize Temperature & Solvent cause2->solution2a solution2b Screen Catalysts & Ligands cause2->solution2b solution2a->end solution2b->end solution3 Switch to One-Pot Procedure cause3->solution3 solution3->end

Caption: A logical workflow to diagnose and address regioselectivity problems.

Problem 2: Low Yields in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Symptom: Incomplete conversion of starting materials or the formation of significant amounts of side products like homocoupled species.

Common Causes:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[7]

  • Poor Quality Reagents: The presence of water, especially in the boronic acid reagent, can lead to protodeboronation, a major side reaction.[7]

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[7]

  • Inappropriate Ligand Choice: Standard phosphine ligands may not be effective for electron-deficient pyridine rings.[7]

Solutions & Scientific Rationale:

Solution Scientific Rationale
1. Use Bulky, Electron-Rich Ligands Ligands like SPhos or XPhos can promote the desired cross-coupling by increasing the electron density on the palladium center, facilitating oxidative addition and reductive elimination.[7][8] Their steric bulk can also disfavor catalyst inhibition by the pyridine nitrogen.
2. Ensure Anhydrous Conditions Use flame-dried glassware, anhydrous solvents, and a fresh, high-quality base to minimize water content and prevent protodeboronation.[7]
3. Thoroughly Degas the Reaction Mixture Employ techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen and protect the active Pd(0) catalyst.[7]
4. Optimize Base and Solvent The choice of base is crucial for the transmetalation step. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often more effective than aqueous bases.[7] Screening different solvents can also impact solubility and reaction rates.
5. Consider Alternative Boron Reagents Boronate esters are often more stable and less prone to protodeboronation than boronic acids.[9]
Problem 3: Difficulty with C-H Functionalization

Symptom: Failure to achieve direct functionalization at a specific C-H bond on the pyridine ring.

Common Causes:

  • Electron-Deficient Nature of the Pyridine Ring: The pyridine ring is generally unreactive towards electrophilic substitution.[10]

  • Directing Group Effects: The nitrogen atom in the pyridine ring can act as a directing group, often favoring functionalization at the C2 position.[11] Achieving functionalization at other positions can be challenging.

Solutions & Scientific Rationale:

Solution Scientific Rationale
1. Use of a Directing Group A directing group can be temporarily installed on the pyridine ring to guide the catalyst to a specific C-H bond.[12] This group can be removed after the desired functionalization is achieved.
2. Transition-Metal Catalysis Various transition metals, including palladium, rhodium, and iridium, can catalyze C-H activation and functionalization of pyridines, often with high regioselectivity.[5] The choice of catalyst and ligands is key to controlling the site of functionalization.
3. Pyridine N-Oxide Strategy Converting the pyridine to its N-oxide activates the ring towards certain functionalization reactions and can alter the regioselectivity. The N-oxide can be removed later in the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of the Bohlmann-Rahtz pyridine synthesis for preparing 2,5,6-trisubstituted pyridines?

A1: The Bohlmann-Rahtz synthesis is a versatile method for producing 2,3,6-trisubstituted pyridines.[3] A significant advantage is that it avoids the need for an oxidation step to form the aromatic ring. However, the traditional method has notable drawbacks, including the need to isolate and purify an aminodiene intermediate and the requirement of high temperatures for the final cyclodehydration step, which can lead to side reactions and limit the substrate scope.[3][6] Modern modifications, such as one-pot procedures using acid catalysis, can overcome these limitations by promoting cyclodehydration at lower temperatures.[6][13]

Q2: How can I protect the pyridine nitrogen during a reaction where it might interfere?

A2: The lone pair of electrons on the pyridine nitrogen can interfere with many reactions, for example, by acting as a Lewis base and coordinating with catalysts. Protecting the nitrogen can circumvent this issue. Common protecting groups for pyridines include:

  • N-oxide formation: This is a widely used strategy that can be reversed with reducing agents.

  • Borane complexation: Borane can form a stable complex with the pyridine nitrogen, which can be removed under acidic conditions.[14]

  • Alkylation to form a pyridinium salt: This can be a useful strategy, but the deprotection step needs to be considered.[15]

Q3: My purification of the final trisubstituted pyridine is difficult due to a co-eluting impurity. What are some strategies to improve separation?

A3: Co-eluting impurities are a common problem, especially with regioisomers which often have very similar polarities.[2] Here are some strategies to improve separation:

  • Optimize chromatography: Experiment with different solvent systems, including those with different solvent strengths and selectivities. Consider using a different stationary phase, such as alumina or a reverse-phase silica gel. Preparative HPLC can be a powerful tool for separating challenging mixtures.

  • Derivatization: If the impurity has a reactive functional group that your desired product lacks, you can selectively react the impurity to form a new compound with different polarity, making it easier to separate.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.

III. Detailed Experimental Protocols

Protocol 1: One-Pot Bohlmann-Rahtz Synthesis of a 2,3,6-Trisubstituted Pyridine

This protocol is adapted from a one-pot procedure that avoids the isolation of the aminodiene intermediate.[13]

Materials:

  • β-ketoester (1.0 equiv)

  • Ammonium acetate (1.5 equiv)

  • Ethynyl ketone (1.2 equiv)

  • Zinc bromide (0.2 equiv)

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the β-ketoester, ammonium acetate, and toluene.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the ethynyl ketone and zinc bromide to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3,6-trisubstituted pyridine.

Expected Outcome: This one-pot method generally provides good to excellent yields of the trisubstituted pyridine and avoids the high temperatures and intermediate purification of the traditional Bohlmann-Rahtz synthesis.[13]

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridine

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of a halogenated pyridine with a boronic acid, incorporating best practices to avoid common pitfalls.[7][8][9]

Materials:

  • Halogenated pyridine (e.g., 2-bromo-5,6-disubstituted pyridine) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium(II) acetate (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄), finely ground and anhydrous (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous water

  • Celite

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated pyridine, boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous 1,4-dioxane and anhydrous water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Degas the reaction mixture by sparging with argon for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Setup for Suzuki-Miyaura Cross-Coupling

G start Combine Reagents in Flame-Dried Schlenk Flask reagents Halopyridine, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvents Add Anhydrous Dioxane & Water inert->solvents degas Degas with Argon Sparging (15-20 min) solvents->degas heat Heat to 80-100 °C with Vigorous Stirring degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, Filter, Extract, & Dry monitor->workup purify Purify by Column Chromatography workup->purify product 2,5,6-Trisubstituted Pyridine purify->product

Caption: A step-by-step workflow for the Suzuki-Miyaura cross-coupling.

IV. References

  • Nakao, Y. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. SYNTHESIS, 2011(20), 3209–3219. [Link]

  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Daugulis, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 48(4), 1004-1019. [Link]

  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Hartwig, J. F., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]

  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • MDPI. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]

  • Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. [Link]

  • ResearchGate. (n.d.). Transition Metal-Catalyzed Heterocycle Synthesis Series. [Link]

  • Royal Society of Chemistry. (n.d.). C-H Functionalization of Pyridines. [Link]

  • ACS Publications. (2008). An Application of Borane As a Protecting Group for Pyridine. [Link]

  • National Institutes of Health. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

  • MUT Repository. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

  • ChemRxiv. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

  • PubMed. (2025). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. [Link]

  • ACS Publications. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. [Link]

  • ResearchGate. (2008). An Application of Borane As a Protecting Group for Pyridine. [Link]

  • Royal Society of Chemistry. (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. [Link]

  • ACS Publications. (n.d.). The problem of regioselectivity in nucleophilic additions to pyridinium and related cations. Role of generalized anomeric effect. [Link]

  • McNally Group. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • ACS Publications. (2005). One-Pot Multistep Bohlmann−Rahtz Heteroannulation Reactions: Synthesis of Dimethyl Sulfomycinamate. [Link]

  • ResearchGate. (n.d.). Synthesis of trisubstituted pyridines using l‐proline‐based magnetic nanoparticles as catalysts. [Link]

  • PubMed. (2002). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. [Link]

  • ACS Publications. (2025). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted pyridines.

  • PubMed. (2007). 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship. [Link]

  • ACS Publications. (2024). Two-Step Formation of Substituted Pyridines from Iodoenones. [Link]

  • CEM. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3,6‐trisubstituted pyridines. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • ResearchGate. (n.d.). A review for the assembly of multi-substituted pyridines via Co-catalyzed [2+2+2] cycloaddition with nitriles. [Link]

  • National Institutes of Health. (n.d.). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. [Link]

  • ACS Publications. (n.d.). 2,4,6-Trisubstituted pyridines. Synthesis, fluorescence, and scintillator properties. [Link]

  • PubMed. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. [Link]

  • National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Synthesis of di‐, tri‐, tetra‐ and pentasubstituted pyridines via ynimine intermediates. [Link]

Sources

Optimization

Stability of ethynyl group under acidic or basic conditions

Welcome to the technical support center for handling ethynyl groups in complex synthetic applications. This guide is designed for researchers, chemists, and drug development professionals who encounter stability challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling ethynyl groups in complex synthetic applications. This guide is designed for researchers, chemists, and drug development professionals who encounter stability challenges with alkynes under various reaction conditions. Here, we provide in-depth answers to common questions, troubleshooting guides for frequent experimental failures, and detailed protocols grounded in established chemical principles.

PART 1: Frequently Asked Questions (FAQs) on Alkyne Stability

Question 1: What are the fundamental factors governing the stability of an ethynyl group?

The reactivity of an ethynyl group (a carbon-carbon triple bond) is dominated by two key features: the acidity of a terminal C-H bond and the high electron density of the π-bonds.

  • Acidity of Terminal Alkynes : A hydrogen atom on a triply-bonded carbon (a terminal alkyne) is significantly more acidic than hydrogens on carbons in alkenes or alkanes.[1] This is a direct consequence of the hybridization of the carbon atom. An sp-hybridized carbon has 50% s-orbital character, which holds the electron density of the conjugate base (the acetylide anion) closer to the nucleus, thus stabilizing the negative charge.[2][3][4] This acidity makes the terminal proton susceptible to removal by strong bases.[5]

  • Reactivity of the π-System : The two π-bonds of the alkyne are regions of high electron density, making them nucleophilic and prone to electrophilic addition reactions.[6][7] However, alkynes are generally less reactive towards electrophiles than alkenes because the resulting vinyl carbocation intermediate is less stable.[6][8] This often necessitates harsh reaction conditions or specific catalysts, such as mercury(II) salts for hydration.[8]

Question 2: How does pH affect the stability of the terminal alkyne C-H bond?

The stability of the terminal C-H bond is directly related to its acidity, which is quantified by its pKa value. The pKa of a typical terminal alkyne is approximately 25.[2][3][9] This means:

  • Under Acidic to Neutral Conditions (pH < 14) : The C-H bond is completely stable and will not deprotonate.

  • Under Moderately Basic Conditions : Common bases like hydroxide (the conjugate acid, water, has a pKa of ~15.7) or alkoxides (the conjugate acids, alcohols, have pKa values of ~16-19) are not strong enough to deprotonate the alkyne to a significant extent.[1][9][10]

  • Under Strongly Basic Conditions : To effectively deprotonate a terminal alkyne and form a nucleophilic acetylide anion, a very strong base is required. The base's conjugate acid must have a pKa significantly higher than 25.[11]

Compound TypeExampleHybridizationApprox. pKaSuitable Deprotonating Base
AlkyneEthynesp25Sodium Amide (NaNH₂)
AlkeneEthenesp²44Not practically deprotonated
AlkaneEthanesp³50Not practically deprotonated
AmmoniaNH₃-35-
WaterH₂O-15.7-

Data compiled from multiple sources.[1][2][3]

Question 3: What are the most common side reactions for alkynes in acidic media?

The most prevalent and often unavoidable side reaction for alkynes under strong acidic conditions, particularly in the presence of water, is hydration .[12] This reaction involves the addition of a water molecule across the triple bond, leading to the formation of a carbonyl compound.[6]

The process is typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) and often requires a mercury(II) sulfate (HgSO₄) co-catalyst to proceed at a reasonable rate.[13][14] The reaction follows Markovnikov's rule, where the initial addition of water forms an enol intermediate.[15] This enol is unstable and rapidly tautomerizes to the more stable keto form.[13][16] For a terminal alkyne, this process exclusively yields a methyl ketone .[13]

Caption: Mechanism of alkyne hydration to a ketone.

Question 4: What are the most common side reactions for alkynes in basic media?

For terminal alkynes, the primary reaction is the desired deprotonation to form an acetylide anion.[7] However, for internal alkynes, or when terminal alkynes are subjected to very strong bases for prolonged periods or at high temperatures, a significant side reaction is isomerization .

This process, often called the "alkyne zipper" reaction, involves the migration of the triple bond along the carbon chain.[17] It is catalyzed by strong bases and proceeds through an allene intermediate.[6][11] This can be a major issue when trying to maintain the specific position of an internal alkyne, but it can also be used synthetically to isomerize a more stable internal alkyne to a less stable, but more synthetically useful, terminal alkyne.[6][11]

PART 2: Troubleshooting Guides for Experimental Issues

This section addresses specific problems you might encounter in the lab, providing explanations for the underlying chemistry and offering practical solutions.

Q1: My starting material, which contains an alkyne, is degrading or producing an unexpected ketone during an acid-catalyzed deprotection step elsewhere in the molecule. What is happening?

Diagnosis: You are observing the classic acid-catalyzed hydration of your alkyne.[12] Many standard deprotection protocols for other functional groups (e.g., removal of an acetal or a silyl ether) use strong acidic conditions that are harsh enough to promote the hydration of the triple bond to a ketone.[8][13]

Solutions:

  • Change Deprotection Strategy: If possible, switch to a deprotection method for the other functional group that does not involve strong acid. For example, if removing a silyl ether, consider using a fluoride source like tetra-n-butylammonium fluoride (TBAF) instead of acid.[18]

  • Protect the Alkyne: If the acidic conditions are unavoidable, the most robust solution is to temporarily protect the terminal alkyne before the acid-sensitive step. The most common and effective protecting groups for alkynes are trialkylsilyl groups.[19][20]

Troubleshooting_Alkyne_Stability start Experiment involves an alkyne and strong acid or base. q1 Is the alkyne terminal or internal? start->q1 terminal Terminal Alkyne (R-C≡C-H) q1->terminal Terminal internal Internal Alkyne (R-C≡C-R') q1->internal Internal q2_acid Acidic Conditions Present? terminal->q2_acid Acid? q2_base Strong Base Present? terminal->q2_base Base? internal->q2_acid Acid? q3_base Strong Base Present? internal->q3_base Base? hydration Problem: Unwanted hydration to ketone. Solution: Protect alkyne (e.g., with TMS) or use non-aqueous/milder acid. q2_acid->hydration Yes stable_acid Generally stable, but hydration can occur under harsh conditions (Hg²⁺). q2_acid->stable_acid No (Mild) deprotonation Reaction: Deprotonation to acetylide. Is this desired? If not, use a weaker base or protect. q2_base->deprotonation Yes isomerization Problem: Isomerization (Alkyne Zipper). Solution: Use milder base, lower temp, or protect. If desired, use strong base (NaNH₂). q3_base->isomerization Yes

Caption: Decision workflow for alkyne stability issues.

Q2: I need to perform a reaction using a strong base (like an organolithium reagent or Grignard), but my molecule also contains a terminal alkyne. Why is my reaction failing?

Diagnosis: The terminal alkyne proton is acidic (pKa ≈ 25) and will be readily deprotonated by any strong base, including organolithium reagents (like BuLi) and Grignard reagents.[6][11] This acid-base reaction is extremely fast and will consume your reagent before it can perform its intended function (e.g., nucleophilic attack on a carbonyl). Even if another acidic proton is present, like an alcohol, the alkyne can still be deprotonated depending on the stoichiometry and pKa values.[21]

Solutions:

  • Use Excess Reagent: This is a crude but sometimes effective method if the acetylide formed is not problematic. You would need at least two equivalents of the base: one to deprotonate the alkyne and the second to perform the desired reaction. This often leads to messy reactions and is not recommended for complex molecules.

  • Protect the Alkyne: The best and most common solution is to protect the acidic proton of the alkyne before introducing the strong base. A trimethylsilyl (TMS) or other silyl group is ideal for this purpose as it is completely stable to organolithiums and Grignard reagents.[19][22] After the reaction is complete, the silyl group can be easily removed.

Q3: Why do I need to use different conditions to remove different silyl protecting groups from my alkyne?

Diagnosis: Not all silyl groups are created equal. Their stability towards deprotection reagents is highly dependent on the steric bulk of the alkyl groups attached to the silicon atom. This difference in lability is the foundation of "orthogonal protection," where you can selectively deprotect one group in the presence of another.[23]

Solutions & Explanation:

The stability of common silyl groups toward acidic or fluoride-mediated cleavage generally follows this trend:

Least Stable (Easiest to Remove) <----------------> Most Stable (Hardest to Remove) TMS < TES < TBS (TBDMS) < TIPS < TBDPS

Protecting GroupFull NameRelative StabilityCommon Deprotection Conditions
TMS TrimethylsilylLowK₂CO₃/MeOH; mild acid (e.g., PPTS); TBAF.[22][24]
TES TriethylsilylModerateAcid; TBAF.[24]
TBS/TBDMS tert-ButyldimethylsilylHighTBAF; strong acid (e.g., HCl, TFA).[23]
TIPS TriisopropylsilylVery HighTBAF (often requires heat); strong acid.[23]

This means you can, for example, selectively remove a TMS group with mild K₂CO₃ in methanol while leaving a TBS or TIPS group on the same molecule untouched.[22][25] Conversely, if you need a very robust protecting group that will survive many steps, TIPS is an excellent choice.[19]

PART 3: Key Experimental Protocols

Protocol 1: General Procedure for Trimethylsilyl (TMS) Protection of a Terminal Alkyne

This protocol is used to protect the acidic proton of a terminal alkyne, making it stable to strong bases and nucleophiles.

Materials:

  • Terminal alkyne substrate

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Triethylamine (TEA) or Imidazole

  • Chlorotrimethylsilane (TMSCl)

  • Standard glassware for anhydrous reactions (oven-dried, under N₂ or Ar)

Procedure:

  • Dissolve the terminal alkyne (1.0 eq) in anhydrous THF or DCM under an inert atmosphere.

  • Add triethylamine (1.5 eq) or imidazole (1.2 eq) to the solution and stir.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise via syringe. A white precipitate (triethylammonium chloride) will form.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate or ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting TMS-protected alkyne by flash column chromatography if necessary.

Protocol 2: Selective Deprotection of a TMS-Alkyne with Mild Base

This is a very mild method suitable for molecules with other sensitive functional groups, such as esters or other silyl ethers (TBS, TIPS).[22][25]

Materials:

  • TMS-protected alkyne substrate

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃), anhydrous powder

Procedure:

  • Dissolve the TMS-protected alkyne (1.0 eq) in methanol.

  • Add a catalytic to stoichiometric amount of anhydrous potassium carbonate (0.1 to 1.1 eq). The reaction is often fast even with catalytic amounts.

  • Stir the mixture at room temperature. Monitor the reaction by TLC (the product will be more polar). The reaction is typically complete in 30-60 minutes.

  • Once the reaction is complete, neutralize the mixture with a small amount of 1M HCl or filter off the K₂CO₃.

  • Remove the methanol under reduced pressure.

  • Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected terminal alkyne.

Protocol 3: General Deprotection of a Silyl-Alkyne with Tetrabutylammonium Fluoride (TBAF)

TBAF is a powerful and common desilylating agent capable of removing most silyl groups, including the very stable TBS and TIPS groups.[22][24]

Materials:

  • Silyl-protected alkyne substrate (e.g., TMS-, TBS-, or TIPS-alkyne)

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), typically a 1.0 M solution in THF

Procedure:

  • Dissolve the silyl-protected alkyne (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add the solution of TBAF in THF (1.1 - 1.5 eq) dropwise at room temperature or 0 °C.

  • Stir the reaction and monitor its progress by TLC. Reaction times can vary from minutes (for TMS) to several hours (for TBS or TIPS). Gentle heating may be required for very hindered groups.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Silyl_Protection_Workflow cluster_workflow Silyl Protection & Deprotection Cycle Start Terminal Alkyne (R-C≡C-H) Protected Silyl-Protected Alkyne (R-C≡C-SiR'₃) Start->Protected Protection: TMSCl, TEA (Protocol 1) Reaction Perform Reaction Incompatible with Acidic C-H (e.g., Grignard, BuLi) Protected->Reaction Deprotection Deprotection Step Reaction->Deprotection End Final Product with Terminal Alkyne Deprotection->End Deprotection: TBAF or K₂CO₃/MeOH (Protocols 2 & 3)

Caption: Workflow for using silyl protecting groups.

References

  • Hydr
  • Acid Catalyzed Hydration of Alkynes with Practice Problems - Chemistry Steps.
  • Acid Catalyzed Hydr
  • Alkyne - Wikipedia.
  • Acetylenes, Chemistry tutorial - Tutorsglobe.com.
  • 9.
  • Recent Progress of Protecting Groups for Terminal Alkynes.
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  • Alkyne Reactivity - MSU chemistry.
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Troubleshooting

Technical Support Center: Aminopyridine Imine Synthesis &amp; Hydrolysis Troubleshooting

Welcome to the Technical Support Center. Synthesizing imines (Schiff bases) from aminopyridines (e.g., 2-aminopyridine or 4-aminopyridine) presents unique challenges in organic synthesis. Unlike standard aliphatic amines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing imines (Schiff bases) from aminopyridines (e.g., 2-aminopyridine or 4-aminopyridine) presents unique challenges in organic synthesis. Unlike standard aliphatic amines or simple anilines, aminopyridines are prone to complex amino-imino tautomerism[1]. This tautomeric equilibrium, combined with the inherent basicity of the pyridine nitrogen, renders the resulting azomethine (imine) bond exceptionally susceptible to hydrolysis[2].

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you prevent hydrolysis and successfully isolate stable aminopyridine imine products.

Mechanistic Overview: The Hydrolysis Pathway

To solve the problem, we must first understand the mechanism. The diagram below illustrates how tautomerization and trace moisture lead to the degradation of the target imine.

MechanisticPathway A Aminopyridine + Carbonyl B Carbinolamine Intermediate A->B Nucleophilic Addition C Target Imine (Amino Tautomer) B->C Dehydration (-H2O) D Imino Tautomer (Highly Electrophilic) C->D Tautomerization (Solvent/pH dependent) E Hydrolysis (Reversion to Reactants) C->E Direct Hydrolysis (Acidic pH) D->E +H2O (Trace Moisture) I1 Intervention: Strict Dehydration I1->B

Aminopyridine imine formation, tautomerization-induced hydrolysis, and intervention points.

Frequently Asked Questions (Theory & Causality)

Q1: Why do my aminopyridine-derived imines hydrolyze so much faster than standard aniline Schiff bases? A1: The instability is rooted in electronic effects and tautomerism. Aminopyridines exist in an equilibrium between the aromatic amino form and the non-aromatic imino (dihydropyridine) form[1][3]. When the exocyclic nitrogen forms an imine, the adjacent pyridine ring nitrogen can act as an internal base. If the pyridine nitrogen becomes protonated (even by trace acid or water), it strongly withdraws electron density from the azomethine carbon, making it highly electrophilic and susceptible to nucleophilic attack by water[4]. Furthermore, the transient formation of the imino tautomer disrupts aromaticity, driving the thermodynamic preference toward hydrolysis to restore the stable aminopyridine aromatic system[5].

Q2: I see my product on TLC and LC-MS, but it reverts to starting materials after column chromatography. Why? A2: Standard silica gel is inherently acidic and highly hydrated. The combination of the acidic silanol groups and the bound water catalyzes the rapid hydrolysis of the imine bond back to the aminopyridine and carbonyl[6]. To prevent this, you must completely avoid standard silica gel chromatography and aqueous workups.

Troubleshooting Guide (Practical Solutions)
Issue 1: Incomplete Conversion / Reversion During Reaction

Cause: The condensation reaction generates one equivalent of water. Because aminopyridine imines are thermodynamically sensitive, even trace water pushes the equilibrium backward. Solution: Employ aggressive, irreversible water sequestration using physical or chemical dehydrating agents[7][8].

Quantitative Comparison of Dehydration Strategies

Dehydrating AgentWater Removal EfficiencyRisk of Side ReactionsRecommended Use Case
Dean-Stark (Toluene) HighLowHigh-boiling, thermally stable substrates.
4Å Molecular Sieves Very HighLowTemperature-sensitive substrates; standard aldehydes.
TiCl₄ / Et₃N Extremely HighModerate (Lewis acid catalyzed)Sterically hindered ketones; unreactive aminopyridines.
Trimethyl Orthoformate HighModerate (Acetal formation)Mild conditions; highly sensitive aldehydes.
Issue 2: Hydrolysis During Workup and Isolation

Cause: Aqueous workups or acidic environments (like using standard CDCl₃ for NMR) introduce water and protons, initiating rapid hydrolysis. Solution: Use strictly anhydrous, non-aqueous isolation methods.

Workflow Step1 1. Setup Anhydrous Solvent Activated 4A MS Step2 2. Reaction Reflux under N2 Monitor via Aliquot Step1->Step2 Step3 3. Isolation Filter MS under N2 Evaporate Solvent Step2->Step3 Step4 4. Purification Crystallization or Basic Alumina Step3->Step4

Step-by-step anhydrous workflow for synthesizing stable aminopyridine imines.

Detailed Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of Aminopyridine Imines using Activated Molecular Sieves

This protocol relies on physical water sequestration. It is ideal for aldehydes and unhindered ketones[7][8].

Step-by-Step Methodology:

  • Sieve Activation: Dry 4Å molecular sieves (2 g per mmol of reactant) in a vacuum oven at 300 °C for at least 4 hours. Do not use sieves straight from the bottle.

  • Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, add the aminopyridine (1.0 eq) and the carbonyl compound (1.05 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene (10 mL/mmol). Add the activated 4Å molecular sieves.

  • Reaction: Stir the suspension at room temperature (for DCM) or reflux (for toluene) for 12–24 hours under a nitrogen atmosphere.

  • Self-Validation Check (NMR): Withdraw a 0.1 mL aliquot, filter it through a dry syringe filter, and evaporate the solvent. Dissolve the residue in anhydrous C₆D₆ (Benzene-d6). Crucial: Do not use CDCl₃, as the trace DCl and moisture will instantly hydrolyze the imine. Confirm the disappearance of the aldehyde proton and the appearance of the imine singlet (typically 8.2–8.8 ppm).

  • Isolation: Filter the reaction mixture through a pad of dry Celite under a blanket of nitrogen to remove the molecular sieves.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by direct recrystallization from anhydrous hexane/ethyl acetate, or by flash chromatography using Basic Alumina (never Silica Gel).

Protocol 2: Titanium Tetrachloride (TiCl₄) Mediated Condensation

For sterically hindered ketones where molecular sieves are insufficient, TiCl₄ acts as both a powerful Lewis acid catalyst and an irreversible dehydrating agent.

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under nitrogen, dissolve the aminopyridine (1.0 eq) and ketone (1.0 eq) in anhydrous toluene (10 mL/mmol).

  • Base Addition: Add anhydrous triethylamine (Et₃N) (6.0 eq) and cool the mixture to 0 °C in an ice bath.

  • TiCl₄ Addition: Dropwise, carefully add a 1.0 M solution of TiCl₄ in toluene (0.6 eq). Caution: Highly exothermic and moisture-sensitive.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 12 hours.

  • Self-Validation Check (Visual): The reaction is self-validating visually; the formation of a thick suspension of titanium dioxide (TiO₂) and triethylamine hydrochloride indicates that water is being successfully consumed.

  • Isolation: Cool to room temperature. Filter the suspension through a pad of dry Celite under nitrogen to remove the TiO₂ and salts. Concentrate the filtrate in vacuo and purify via crystallization.

Sources

Optimization

Technical Support Center: Optimizing Catalyst and Ligand for Cross-Coupling on Pyridine Rings

Welcome to the technical support center for optimizing cross-coupling reactions on pyridine rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions on pyridine rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these crucial transformations. The inherent electronic properties of the pyridine ring, particularly the coordinating ability of the nitrogen atom, often lead to catalyst inhibition and other side reactions, making catalyst and ligand selection paramount for success.[1][2][3][4]

This resource provides a structured approach to troubleshooting common issues and answers frequently asked questions, supported by in-depth explanations and actionable protocols.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and systematic solutions.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a pyridine substrate shows low or no conversion. What are the primary causes and how can I fix it?

A: Low yields in pyridine cross-coupling are frequently linked to catalyst deactivation or suboptimal reaction conditions. Here’s a breakdown of the likely culprits and how to address them:

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium or nickel catalyst, effectively poisoning it and halting the catalytic cycle.[1][5] This is especially problematic for 2-substituted pyridines.[1][6]

    • Solution: Employ bulky, electron-rich ligands. These ligands shield the metal center, preventing the pyridine nitrogen from coordinating.[1][7] Buchwald ligands (e.g., SPhos, XPhos, RuPhos) for palladium and N-heterocyclic carbenes (NHCs) for both palladium and nickel are excellent choices.[7][8][9]

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for electron-deficient pyridine rings.[7]

    • Solution: A systematic ligand screen is often necessary. For electron-deficient pyridines, a more electron-rich ligand can facilitate the oxidative addition step. Conversely, for electron-rich pyridines, a less electron-donating ligand might suffice.[8]

  • Poor Reagent Quality or Inert Atmosphere: Palladium and nickel catalysts, particularly in their active M(0) state, are highly sensitive to oxygen and moisture.[1][7][10]

    • Solution: Ensure all reagents are pure and solvents are anhydrous. Thoroughly degas solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[7] Maintain a strict inert atmosphere throughout the entire setup and reaction time.[7]

  • Suboptimal Base or Solvent: The base is crucial for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[7] Its solubility and strength can significantly impact the reaction rate.

    • Solution: Screen different bases. For Suzuki couplings, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often effective for heteroaryl couplings.[8] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are common choices.[8] The choice of solvent (e.g., toluene, dioxane, DMF) can also influence reagent solubility and reaction kinetics, so a solvent screen may be beneficial.

Troubleshooting Workflow for Low Yields

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_Catalyst Is Catalyst Poisoning Likely? (e.g., 2-halopyridine) Start->Check_Catalyst Check_Ligand Is the Ligand Optimal? Check_Catalyst->Check_Ligand No Sol_Catalyst Switch to Bulky Ligand (e.g., XPhos, SPhos, NHC) Check_Catalyst->Sol_Catalyst Yes Check_Conditions Are Reaction Conditions Rigorously Inert? Check_Ligand->Check_Conditions Yes Sol_Ligand Screen a Panel of Ligands (Vary sterics and electronics) Check_Ligand->Sol_Ligand Unsure Check_Base_Solvent Is the Base/Solvent Combination Correct? Check_Conditions->Check_Base_Solvent Yes Sol_Conditions Improve Degassing & Drying Procedures Check_Conditions->Sol_Conditions No Sol_Base_Solvent Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and Solvents (e.g., Toluene, Dioxane) Check_Base_Solvent->Sol_Base_Solvent Unsure

Caption: A logical workflow to diagnose and solve common issues leading to low yields.

Issue 2: Formation of Side Products

Q: I'm observing significant side products in my reaction, such as homocoupling of the boronic acid or hydrodehalogenation of the pyridine halide. How can I minimize these?

A: Side reactions are common and often compete with the desired cross-coupling pathway. Here’s how to tackle them:

  • Homocoupling (Suzuki Reaction): The formation of a biaryl from two boronic acid molecules is a frequent side reaction, often promoted by the presence of oxygen.[7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[7]

    • Solution:

      • Strictly Exclude Oxygen: This is the most critical factor. Ensure rigorous degassing of all solvents and maintain a robust inert atmosphere.[7]

      • Use a Pd(0) Source: Starting with a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[8]

      • Lower the Temperature: This may disfavor the homocoupling pathway relative to the desired cross-coupling.[8]

  • Protodeboronation (Suzuki Reaction): This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), which removes the nucleophile from the reaction.[7]

    • Solution:

      • Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[7]

      • Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable than their corresponding boronic acids and can be less prone to protodeboronation.[8][11]

  • Hydrodehalogenation (General): This is a side reaction where the pyridine halide is reduced to pyridine.

    • Solution:

      • Ensure Anhydrous Conditions: Water can be a proton source for this pathway.

      • High-Purity Reagents: Use high-purity amines and other reagents, as impurities can sometimes act as hydrogen donors.[8]

      • Screen Bases and Ligands: The choice of base and ligand can influence the rate of hydrodehalogenation.[8]

Issue 3: Catalyst Decomposition (Formation of Palladium/Nickel Black)

Q: My reaction mixture turns black and the reaction stalls. What does this signify?

A: The formation of a fine black precipitate, known as palladium black or nickel black, is a clear indication of catalyst decomposition and deactivation.[1][10] The active, soluble catalyst has crashed out of the catalytic cycle as metallic particles.

  • Causes and Solutions:

    • High Temperature: Excessive heat can accelerate catalyst decomposition.[8]

      • Solution: Run the reaction at the lowest effective temperature. Consider longer reaction times at a lower temperature.

    • Unstable Ligand: The ligand may be degrading under the reaction conditions.

      • Solution: Switch to a more robust ligand. N-heterocyclic carbenes (NHCs) are often more thermally stable than some phosphine ligands.[8]

    • Presence of Impurities: Oxygen or water can lead to catalyst decomposition.[10]

      • Solution: Re-verify the purity of reagents and the integrity of the inert atmosphere.

ProblemPotential CauseRecommended Solution
Low Yield Catalyst poisoning by pyridine-NUse bulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs).[1][7]
Suboptimal ligandScreen a panel of ligands with varying steric and electronic properties.
Poor inert atmosphereImprove degassing of solvents and ensure all glassware is dry.[7]
Homocoupling Presence of oxygenRigorously exclude air from the reaction.[7]
Use of Pd(II) precatalystConsider starting with a Pd(0) source.[8]
Protodeboronation Presence of waterUse anhydrous solvents and reagents; consider boronic esters.[7]
Catalyst Blackens Reaction temperature too highLower the temperature, possibly extending reaction time.[8]
Ligand instabilitySwitch to a more robust ligand, such as an NHC.[8]
Table 1: Summary of Common Troubleshooting Scenarios.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions on pyridine rings so challenging?

A1: The primary challenge stems from the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards oxidative addition compared to more electron-rich aromatics. More importantly, the lone pair of electrons on the sp²-hybridized nitrogen atom can act as a ligand, coordinating to the metal center of the catalyst.[1][3] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalyst and shutting down the reaction.[1][5] This issue is particularly pronounced at the C2 and C6 positions, which are in close proximity to the nitrogen.

Q2: How do I choose the right catalyst system (metal and ligand) for my specific pyridine coupling?

A2: The optimal choice depends on the coupling partners and the position of the coupling on the pyridine ring.

  • For Suzuki-Miyaura Coupling: Palladium catalysts are the most common. For challenging substrates like 2-chloropyridines, highly active systems using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to prevent catalyst poisoning and promote efficient oxidative addition.[4][7]

  • For Buchwald-Hartwig Amination: Similar to Suzuki coupling, palladium catalysts with bulky phosphine ligands are the standard. The choice of ligand can be critical to prevent pyridine coordination and facilitate the C-N bond-forming reductive elimination.[1]

  • For C-H Functionalization: While palladium is used, nickel catalysts are also showing great promise, sometimes offering different regioselectivity.[12][13] The choice of ligand is crucial for directing the C-H activation to the desired position.

  • Nickel vs. Palladium: Nickel catalysts are generally cheaper than palladium and can be highly effective, especially for coupling with sp³ centers and for C-H functionalization.[14][15] However, palladium catalysis is often more established and may offer a wider range of well-understood ligand systems.

Q3: What is the "Pyridine N-Oxide Strategy" and when should I consider using it?

A3: The pyridine N-oxide strategy is a powerful method to overcome the challenges of direct cross-coupling, particularly at the 2-position.[16][17] In this approach, the pyridine nitrogen is first oxidized to the corresponding N-oxide. This has two key benefits:

  • It prevents the nitrogen lone pair from coordinating to and poisoning the catalyst.[18]

  • It electronically activates the C2 and C6 positions, making them more susceptible to functionalization.[3][17]

After a successful cross-coupling reaction on the N-oxide, the oxygen can be easily removed (reduced) to regenerate the pyridine ring.[17][18] This strategy is particularly useful for direct arylation reactions and can provide excellent yields and regioselectivity for the 2-position.[16][17]

Catalytic Cycle Visualization

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex Ar¹-Pd(II)L₂(X) Pd0->PdII_Complex Ar¹-X center OxAdd Oxidative Addition PdII_Aryl_Complex Ar¹-Pd(II)L₂(Ar²) PdII_Complex->PdII_Aryl_Complex Ar²-B(OR)₂ Transmetalation Transmetalation PdII_Aryl_Complex->Pd0 Ar¹-Ar² Product Ar¹-Ar² (Product) RedElim Reductive Elimination ArylHalide Ar¹-X (Pyridine Halide) BoronicAcid Ar²-B(OR)₂ + Base Byproduct X-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Q4: Can microwave irradiation improve my pyridine cross-coupling reactions?

A4: Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool for these reactions. The focused heating and rapid temperature elevation achieved with microwave technology often lead to cleaner reactions, higher yields, and dramatically reduced reaction times compared to conventional heating methods.[19] This is particularly beneficial for sluggish couplings or for rapidly screening reaction conditions to find the optimal parameters.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine with a Buchwald Ligand

This protocol is adapted for a challenging coupling and emphasizes rigorous inert techniques.

  • Glassware Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).[4]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., SPhos, 0.036 mmol, 3.6 mol%).[4]

  • Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.[4]

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Direct Arylation of a Pyridine N-Oxide

This protocol is based on the strategy to overcome 2-pyridyl coupling challenges.

  • Reaction Setup: In a sealed vessel, combine the pyridine N-oxide (4.0 equiv), the aryl bromide (1.0 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and tri-tert-butylphosphonium tetrafluoroborate (0.15 equiv).[20]

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.3 M.

  • Reaction: Seal the vessel and heat the mixture at 110 °C overnight with vigorous stirring.[20]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

  • N-Oxide Reduction (if necessary): The resulting 2-arylpyridine N-oxide can be reduced to the corresponding 2-arylpyridine. A common method is palladium-catalyzed hydrogenolysis using a hydrogen source like ammonium formate.[18]

References

  • Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers. Benchchem.
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
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  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.
  • A Heterogeneous-Based and Microwave-Assisted Protocol for the Synthesis of 2,2'-Bipyridines. PMC.
  • Benchmarking 4-Amino-3,5-dichloropyridine N-oxide in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide. Benchchem.
  • Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
  • Nickel-catalyzed enantioselective arylation of pyridine. Chemical Science.
  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society.
  • Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions. Benchchem.
  • Use of N-oxide compounds in coupling reactions. Google Patents.
  • Ligand Effects in Nickel Catalysis. Illinois Chemistry.
  • Recent advances in nickel-catalyzed C–H bond functionalized reactions. Arkivoc.
  • Nickel-Catalyzed Enantioselective Pyridone C–H Functionalizations Enabled by a Bulky N-Heterocyclic Carbene Ligand. Journal of the American Chemical Society.
  • Coupling outcomes for pyridines. ResearchGate.
  • Challenges in the functionalization of the furopyridine ring. Benchchem.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. ResearchGate.
  • a) Catalytic C(sp²) H functionalization of pyridines catalyzed by Ni/Al... ResearchGate.
  • Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. Faraday Discussions.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Ligand Redox Effects in the Synthesis, Electronic Structure, and Reactivity of an Alkyl−Alkyl Cross-Coupling Catalyst. Journal of the American Chemical Society.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Suzuki coupling help. Reddit.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem.
  • Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][7][19]thiazepines. MDPI. Available at:

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • Microwave-Assisted Palladium Acetate-Catalyzed C–P Cross-Coupling of Arylboronic Acids and >P(O)H Reagents in the Absence of the Usual Mono- and Bidentate P-Ligands: Mechanistic Insights. The Journal of Organic Chemistry.
  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC.
  • Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Subtle steric differences reveal a model for Ni cross-coupling success.
  • [Silver(I)(Pyridine-Containing Ligand)] Complexes As Unusual Catalysts for A3-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

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Troubleshooting

Managing anhydrous conditions for aminopyridine reactions

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this hub to address the critical challenges researchers face when handling highly hygroscopic am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this hub to address the critical challenges researchers face when handling highly hygroscopic aminopyridines (e.g., 2-aminopyridine, 3-aminopyridine) in moisture-sensitive workflows.

Aminopyridines possess both endocyclic nitrogen and exocyclic amine groups, making them prone to forming robust hydrogen-bonded networks with atmospheric water. Failure to rigorously exclude this moisture leads to catalyst poisoning, ligand degradation, and ultimately, failed syntheses.

Diagnostic Workflow for Moisture Management

Before diving into specific troubleshooting scenarios, review the standard operational logic for handling aminopyridines. This workflow ensures that moisture is accurately quantified and eliminated before the reagents ever touch your catalyst.

G A Hygroscopic Aminopyridine B Buffered Karl Fischer Titration A->B Measure Initial H2O C Azeotropic Drying (Toluene) B->C If > 50 ppm D Schlenk Line / Glovebox Transfer B->D If < 50 ppm C->B Re-evaluate E Buchwald-Hartwig Reaction D->E Anhydrous Conditions

Workflow for diagnosing and eliminating moisture in aminopyridine couplings.

Troubleshooting & FAQs

Q1: My Karl Fischer (KF) titration results for 2-aminopyridine are inconsistent and drift constantly. Why is this happening, and how can I get an accurate water content?

  • Causality: The KF reaction relies on a specific pH window (typically pH 5–7) for the stoichiometric reduction of iodine by sulfur dioxide. Aminopyridines are strongly basic amines that elevate the pH of the titration medium. Above pH 8, side reactions occur, and the stoichiometry of the iodine consumption changes. This leads to sluggish bipotentiometric endpoints, continuous drift, and falsely elevated moisture readings[1][2].

  • Solution: You must use a buffered KF solvent system. Adding a weak acid, such as benzoic acid or salicylic acid, to the working medium neutralizes the aminopyridine. This maintains the optimum pH, prevents side reactions, and ensures a sharp, accurate endpoint[1].

Q2: I am running a Buchwald-Hartwig amination with 3-aminopyridine using Pd2(dba)3 and Xantphos. My yields are <20%, and I see a lot of phenol byproducts. Is this a moisture issue?

  • Causality: Yes. In the Buchwald-Hartwig catalytic cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl halide. In the presence of water and the strong alkali metal bases typically used (e.g., NaOtBu)[3], hydroxide ions competitively bind to the Pd(II) intermediate instead of the aminopyridine. This leads to the reductive elimination of a phenol instead of the desired C-N coupled product. Furthermore, water can hydrolyze the active Pd-amide complex, terminating the catalytic cycle prematurely[4].

  • Solution: Ensure the aminopyridine is dried to <50 ppm water, use anhydrous solvents (stored over activated 3Å molecular sieves), and perform all transfers using rigorous Schlenk line techniques or within a glovebox[5].

Q3: What is the most self-validating method to dry aminopyridines? Vacuum ovens don't seem to work well enough.

  • Causality: Simply heating aminopyridines under a vacuum is often insufficient because the thermal energy required to break the amine-water hydrogen bonds can approach the sublimation temperature of the aminopyridine itself, leading to severe material loss.

  • Solution: Azeotropic distillation is highly effective and self-validating. By dissolving the aminopyridine in a solvent like toluene and distilling it, water is co-distilled as a minimum-boiling azeotrope. The process validates itself: when the distillate runs clear and the vapor temperature reaches the boiling point of pure toluene (110.6 °C), the water has been quantitatively removed.

Mechanistic Pathway Analysis

To understand why rigorous drying is non-negotiable, observe how moisture hijacks the palladium catalytic cycle.

Cycle Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Aryl Halide Complex Pd0->PdII_Ox Oxidative Addition (Ar-X) PdII_Am Pd(II) Aryl Amide Complex PdII_Ox->PdII_Am Aminopyridine + Base Phenol Phenol Byproduct (Hydrolysis) PdII_Ox->Phenol H2O + Base (Moisture Poisoning) PdII_Am->Pd0 Reductive Elimination Product C-N Coupled Product PdII_Am->Product Yields

Competitive hydrolysis pathway in Pd-catalyzed amination due to moisture.

Quantitative Data: Comparison of Moisture Management Techniques

The following table summarizes the efficacy and specific interferences of various analytical and preparative techniques when applied to aminopyridines.

ParameterStandard KF TitrationBuffered KF TitrationVacuum Oven DryingAzeotropic Distillation
Target Moisture Achieved Inaccurate< 50 ppm~500 ppm< 50 ppm
Chemical Interference High (Alkaline pH shift)Low (pH neutralized)N/AN/A
Material Loss Risk N/AN/AHigh (Sublimation)Low (Controlled)
Self-Validation Metric Continuous drift (Fails)Sharp bipotentiometric endpointMass stabilizationVapor temp reaches 110.6 °C

Validated Experimental Protocols

Protocol A: Azeotropic Drying of 2-Aminopyridine (Self-Validating Method)
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried (120 °C for >4 hours) and cooled under a continuous argon atmosphere.

  • Dissolution: Add 10 g of 2-aminopyridine and 100 mL of anhydrous toluene to the flask.

  • Distillation: Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will boil at approximately 85 °C and condense into the Dean-Stark trap.

  • Validation: Monitor the phase separation in the trap. Water will settle at the bottom. The drying process is complete and self-validated when the volume of the water layer stops increasing, the distillate runs perfectly clear, and the vapor temperature stabilizes at 110.6 °C.

  • Recovery: Cool the flask to room temperature under argon. Concentrate the solution under reduced pressure using a rotary evaporator backfilled with argon, or transfer the anhydrous toluene solution directly to the reaction vessel via cannula[5].

Protocol B: Schlenk Setup for Moisture-Free Buchwald-Hartwig Amination
  • Preparation: Flame-dry a Schlenk tube under vacuum (0.1 mmHg) and backfill with high-purity argon. Repeat this purge cycle three times.

  • Reagent Loading: Inside an argon-filled glovebox, add the Pd precatalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., Xantphos), and strong base (e.g., NaOtBu) to the Schlenk tube. Seal with a rubber septum and bring out to the Schlenk line.

  • Anhydrous Transfer: Using a dry, argon-purged syringe, add the aryl halide and the azeotropically dried aminopyridine (from Protocol A) dissolved in an anhydrous, degassed solvent (e.g., 1,4-dioxane)[5].

  • Reaction Execution: Replace the septum with a Teflon stopcock under a positive flow of argon. Heat the sealed Schlenk tube to the required temperature (e.g., 100 °C) in a pre-heated oil bath.

  • Validation: Monitor the reaction via LC-MS. The absence of phenol byproducts confirms that anhydrous conditions were successfully maintained throughout the catalytic cycle[3].

References

  • Alfa Chemistry - Karl Fischer (KF)
  • Source: sgsystemsglobal.
  • American Chemical Society (ACS)
  • Source: grokipedia.
  • National Institutes of Health (NIH)

Sources

Optimization

Technical Support Center: Recrystallization of Aminopyridine Products

Welcome to the technical support guide for the purification of aminopyridine products via recrystallization. This resource is designed for researchers, medicinal chemists, and process development professionals who encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of aminopyridine products via recrystallization. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges associated with crystallizing these versatile heterocyclic compounds. Aminopyridines, with their combination of a basic pyridine ring and a nucleophilic amino group, exhibit distinct polarity and hydrogen-bonding capabilities that can complicate purification.

This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting in a direct question-and-answer format to help you achieve high purity and yield in your experiments.

Section 1: The Fundamentals of Solvent Selection

Choosing the right solvent is the most critical step in developing a successful recrystallization protocol.[1] The goal is to identify a solvent (or solvent system) in which the aminopyridine product has high solubility at an elevated temperature but low solubility at room temperature or below.[2]

Q1: What are the ideal characteristics of a recrystallization solvent for aminopyridines?

An ideal solvent must meet several key criteria:[1][2]

  • Temperature-Dependent Solubility: The compound should be sparingly soluble or insoluble in the solvent at room temperature but readily soluble at the solvent's boiling point. This differential is the driving force for crystallization upon cooling.

  • Impurity Solubility Profile: The solvent should either dissolve impurities completely, even at low temperatures (so they remain in the mother liquor), or not dissolve them at all (allowing for removal via hot filtration).[2]

  • Inertness: The solvent must not react chemically with the aminopyridine product.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1]

  • Boiling Point vs. Melting Point: The solvent's boiling point must be lower than the melting point of your aminopyridine product to prevent the compound from melting or "oiling out" instead of dissolving.[3]

Q2: How do I begin selecting a solvent for my specific aminopyridine derivative?

Start with the principle of "like dissolves like." Aminopyridines are polar molecules due to the nitrogen atoms and the amino group. Therefore, polar solvents are often a good starting point.[3] However, their polarity can make them highly soluble in a wide range of solvents, making it difficult to find a system where solubility is low when cold.[4]

A systematic approach involves small-scale solubility testing with a range of solvents across the polarity spectrum. Protic solvents (like water or alcohols) and polar aprotic solvents (like acetone or ethyl acetate) are common choices.[3]

Solvent Suitability & Data Overview

The following table summarizes common solvents and their general applicability for aminopyridine recrystallization. Solubility data for 2-aminopyridine is provided as a representative example to illustrate the wide range of solubilities in different solvents.[4]

SolventBoiling Point (°C)PolarityGeneral Suitability for Aminopyridines
Water100HighGood for highly polar aminopyridines or for forming salts. Often used as an anti-solvent.[4]
Ethanol78HighA versatile solvent, often effective for a range of aminopyridines.[5][6] Can be paired with water.
Methanol65HighSimilar to ethanol but more volatile. High solubility can sometimes lead to lower yields.[7]
Isopropanol82Medium-HighGood alternative to ethanol, with a slightly higher boiling point.[7]
Ethyl Acetate77MediumA good general-purpose solvent.[2] Frequently used in a mixed-solvent system with hexanes.[4]
Acetone56MediumEffective for many derivatives, but its low boiling point limits the temperature differential.[8]
Toluene111LowUseful for less polar aminopyridine derivatives. Its high boiling point can increase the risk of oiling out.[4]
Hexanes/Heptane~69 / ~98Very LowGenerally poor solvents for aminopyridines. Primarily used as the "anti-solvent" in a mixed-solvent system.[4]

Table 1: Molar Fraction Solubility of 2-Aminopyridine in Various Solvents at 298.15 K (25 °C) Data adapted from a 2022 study on 2-aminopyridine solubility.[4][7]

SolventMolar Fraction Solubility (x10³)
N-Methyl-2-pyrrolidone (NMP)598.65
Dimethylformamide (DMF)536.87
Methanol473.61
Ethanol373.98
n-Propanol288.75
Acetonitrile84.45
Cyclohexane1.15
Q3: When should I consider a mixed-solvent (binary) system?

A mixed-solvent system is necessary when no single solvent meets the ideal solubility criteria.[4] This technique involves a pair of miscible solvents:

  • "Good" Solvent: One in which your aminopyridine is highly soluble, even at room temperature.

  • "Poor" or "Anti-Solvent": One in which your compound is insoluble or sparingly soluble.[9]

The process involves dissolving the compound in a minimal amount of the hot "good" solvent and then slowly adding the "poor" solvent until the solution becomes cloudy (turbid), indicating the point of saturation has been reached.[4][10]

Section 2: Experimental Protocols & Workflows

Adherence to a systematic protocol is key to achieving reproducible and successful results.

Visual Workflow: General Recrystallization Process

start Start: Crude Aminopyridine Solid dissolve 1. Dissolution Dissolve in minimum amount of hot solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter 2. Hot Filtration (Optional) Remove solid impurities hot_filter_q->hot_filter Yes cool 3. Crystallization Slowly cool solution to room temperature, then in an ice bath hot_filter_q->cool No hot_filter->cool collect 4. Collection Isolate crystals by vacuum filtration cool->collect wash 5. Washing Rinse crystals with a small amount of ice-cold solvent collect->wash dry 6. Drying Dry crystals under vacuum wash->dry end End: Purified Aminopyridine Crystals dry->end

Caption: Standard workflow for purifying a solid organic compound.[4]

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude aminopyridine solid into an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture to a gentle boil.[9]

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution.[11]

  • Hot Filtration (if necessary): If insoluble impurities or colored residues are present, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[4] For colored impurities, you may add a small amount of activated charcoal to the solution before heating and filtering, but never add charcoal to a boiling solution.[4]

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Break the vacuum and wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities. Re-apply the vacuum to pull the wash solvent through.

  • Drying: Allow air to be pulled through the crystals in the funnel for several minutes to partially dry them. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven or desiccator.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude aminopyridine in the minimum amount of the hot "good" solvent (e.g., ethanol or acetone) required for complete dissolution.[4]

  • Addition of Anti-Solvent: While the solution remains hot, add the "poor" or "anti-solvent" (e.g., water or hexanes) dropwise with constant swirling. Continue adding until you observe a persistent cloudiness (turbidity).[10]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. At this point, the solution is saturated.[4]

  • Crystallization, Isolation, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol. For the washing step (Step 5), use a small amount of the ice-cold "poor" solvent or the mixed-solvent system.

Section 3: Troubleshooting Common Problems

This section addresses the most frequent issues encountered during the recrystallization of aminopyridine derivatives.

Q1: My compound has "oiled out" instead of forming crystals. Why did this happen and how can I fix it?

"Oiling out" is the separation of the solute as a liquid phase instead of a solid crystalline phase.[12][13] It is a common problem, especially with compounds that have relatively low melting points or when high concentrations are used.

Common Causes & Solutions:

  • Cause: The boiling point of the solvent is higher than the melting point of your compound. The compound is melting before it dissolves.

    • Solution: Choose a solvent with a lower boiling point.[3]

  • Cause: The solution is too concentrated, leading to excessively high supersaturation upon cooling.

    • Solution: Re-heat the mixture until the oil dissolves completely. Add 10-20% more solvent, and then allow it to cool slowly again.[12]

  • Cause: The solution was cooled too rapidly.

    • Solution: Re-heat to dissolve the oil, and ensure the solution cools slowly and without disturbance. Insulating the flask can help.

  • Cause: High levels of impurities are depressing the melting point of your product.

    • Solution: Attempt to remove impurities by other means first (e.g., a quick column or acid-base extraction).[11][14] If oiling persists, try adding a seed crystal to the cooled, supersaturated solution just before the oiling-out temperature is reached.[15]

Q2: I've dissolved my compound, but no crystals form upon cooling. What should I do?

This is a classic sign that your solution is not sufficiently supersaturated, or that nucleation is inhibited.

Troubleshooting Steps:

  • Induce Nucleation: First, try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[11][16]

  • Seed the Solution: If you have a small crystal of the pure product, add it to the solution (a "seed crystal"). This provides a template for crystal growth.[11]

  • Reduce Solvent Volume: You may have used too much solvent.[4] Gently heat the solution to boil off a portion of the solvent (e.g., 10-25% of the volume) to increase the compound's concentration. Then, allow it to cool again.[4]

  • Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution until it becomes turbid, then add a drop of the original solvent to clarify and let it stand.[11]

  • Extended Cooling: Ensure the solution has been cooled in an ice bath for a sufficient amount of time (30-60 minutes). For very soluble compounds, a freezer or an ice-salt bath may be required.

Troubleshooting Decision Tree

start Hot, clear solution prepared. Now cooling. outcome What is the result after cooling? start->outcome crystals Crystals Formed outcome->crystals Success oiled_out Liquid 'Oil' Formed outcome->oiled_out Problem clear_solution Still a Clear Solution (No Crystals) outcome->clear_solution Problem success Proceed to Filtration & Drying crystals->success solve_oil Re-heat to dissolve. Add more solvent. Cool SLOWLY. oiled_out->solve_oil solve_clear 1. Scratch flask walls 2. Add a seed crystal clear_solution->solve_clear solve_oil2 If oiling persists, - Use lower boiling solvent - Try seeding before oil point solve_oil->solve_oil2 solve_clear2 If no success: - Boil off excess solvent - Add an anti-solvent solve_clear->solve_clear2

Caption: A decision-making guide for common recrystallization issues.[16]

Q3: My crystal yield is very low. How can I improve it?

Low yield is a common and frustrating issue.

  • Cause: Too much solvent was used during the dissolution step. This is the most frequent reason for low recovery.[4] The compound remains in the mother liquor even after cooling.

    • Solution: In the future, be meticulous about adding the minimum amount of hot solvent. For the current batch, you can try to recover a second crop of crystals by boiling off a significant portion of the solvent from the mother liquor and re-cooling.

  • Cause: The crystals were washed with too much cold solvent, or the solvent was not cold enough.

    • Solution: Always use a minimal amount of ice-cold solvent for washing.

  • Cause: Premature crystallization during hot filtration.

    • Solution: Ensure the funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible. Diluting with a small, extra amount of hot solvent before filtering can also help, but this will slightly decrease the final yield.

Q4: The purified product is still colored or impure. What went wrong?
  • Cause: The chosen solvent is not effective at separating the impurity. The impurity may have similar solubility characteristics to your product and co-crystallized with it.

    • Solution: A second recrystallization using a different solvent system may be necessary.

  • Cause: The solution was cooled too quickly, trapping impurities within the rapidly formed crystal lattice.

    • Solution: Always allow for slow, undisturbed cooling to promote the formation of pure crystals.

  • Cause: Colored, non-particulate impurities were present.

    • Solution: Use a small amount of activated charcoal during the recrystallization process (added before boiling, followed by hot filtration) to adsorb colored impurities.[4][11]

Section 4: Frequently Asked Questions (FAQs)

Q: How do the different aminopyridine isomers (2-, 3-, 4-amino) affect solvent choice? The position of the amino group influences the molecule's dipole moment and its hydrogen bonding potential. 4-Aminopyridine is generally more polar and symmetrical than 2- and 3-aminopyridine, which can affect its solubility. For instance, 4-aminopyridine is very soluble in ethanol but also has significant solubility in water.[6] While general principles apply to all isomers, the optimal solvent system must be determined empirically for each specific derivative.

Q: Can I use acid-base chemistry to my advantage during purification? Absolutely. As a complementary technique, acid-base extraction is highly effective for purifying aminopyridines.[14] By washing an organic solution of your crude product with a dilute acid (e.g., 1M HCl), the basic aminopyridine will be protonated and extracted into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aminopyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[11] This can be an excellent preliminary purification step before recrystallization.

Q: What is the best way to dry the final crystals? After vacuum filtration, the most effective method is to dry the crystals under high vacuum, often in a desiccator or a vacuum oven at a temperature well below the compound's melting point. This ensures complete removal of residual solvent, which is crucial for accurate characterization (e.g., melting point, NMR spectroscopy) and for preventing potential physiological effects of the solvent in downstream applications.[9]

References
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • University of Colorado Boulder. (n.d.).
  • BenchChem. (2025).
  • Journal of Chemical & Engineering Data. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • PubMed. (n.d.).
  • BenchChem. (2025).
  • Science Learning Center. (n.d.).
  • Scribd. (n.d.).
  • BenchChem. (n.d.).
  • Towson University. (n.d.).
  • Cayman Chemical. (n.d.).
  • Journal of Chemical Education. (n.d.).
  • ACS Publications. (2009).
  • ResearchGate. (n.d.).
  • University of York. (n.d.).
  • Jubilant Ingrevia. (2024). 4-Aminopyridine.
  • University of the West Indies. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
  • Reddit. (2023).
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • ResearchGate. (n.d.).
  • Mettler Toledo. (n.d.).
  • Institute of Chemistry, Slovak Academy of Sciences. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis | Request PDF.
  • Google Patents. (2012).
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Answers.com. (2014).
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • BOC Sciences. (2024).

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Troubleshooting

Technical Support Center: 5-Ethynyl-6-methylpyridin-2-amine Degradation &amp; Stability

Welcome to the Technical Support Center for 5-Ethynyl-6-methylpyridin-2-amine (CAS 936344-80-8) 1. This compound is a critical intermediate in targeted drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Ethynyl-6-methylpyridin-2-amine (CAS 936344-80-8) 1. This compound is a critical intermediate in targeted drug development. Due to its dual reactive sites—an electron-rich 2-aminopyridine core and a terminal alkyne—it presents unique stability challenges during formulation, storage, and analytical testing.

This guide is designed for analytical chemists and formulation scientists to troubleshoot unexpected degradation peaks, understand the mechanistic causality behind them, and implement self-validating experimental protocols.

Core Degradation Pathways

To effectively troubleshoot, you must first understand the intrinsic chemical liabilities of the molecule. The degradation of 5-ethynyl-6-methylpyridin-2-amine is primarily driven by three mechanisms: electrophilic hydration of the alkyne, reactive oxygen species (ROS) attack on the aminopyridine core, and metal-catalyzed homocoupling.

Pathway API 5-Ethynyl-6-methylpyridin-2-amine [M+H]+ 133.08 Hydration Acidic Hydration (pH < 4) API->Hydration H+, H2O Oxidation Oxidative Stress (ROS / H2O2) API->Oxidation O2 / Peroxides Coupling Metal-Catalyzed (Cu / O2) API->Coupling Trace Metals Ketone Methyl Ketone Degradant [M+H]+ 151.08 (+18 Da) Hydration->Ketone NOxide N-Oxide / Nitroso [M+H]+ 149.08 (+16 Da) Oxidation->NOxide Dimer Conjugated Diyne Dimer [M+H]+ 263.13 (+130 Da) Coupling->Dimer

Figure 1: Primary degradation pathways of 5-Ethynyl-6-methylpyridin-2-amine under stress.

Troubleshooting & FAQs

Q1: We are observing a +18 Da mass shift (m/z 151.08) during acidic formulation stability testing. What is the mechanism, and how can we mitigate it? A1: This +18 Da shift corresponds to the hydration of the terminal alkyne. Under acidic conditions, the ethynyl group undergoes Markovnikov hydration to form a methyl ketone (1-(6-amino-2-methylpyridin-3-yl)ethan-1-one). The electron-donating nature of the 2-amino group increases the electron density on the pyridine ring, which stabilizes intermediate carbocations during electrophilic addition. Mitigation: Avoid formulation buffers with pH < 4.0. If acidic conditions are required for initial solubility, consider lyophilization to minimize the duration of aqueous exposure.

Q2: Our solid API intermediate turned dark brown over 6 months of storage, and LC-MS shows a new highly retained peak at m/z 263.13. What is causing this? A2: A mass of 263.13 [M+H]+ indicates a +130 Da shift from the parent, which is the classic signature of oxidative homocoupling (Glaser coupling). Terminal alkynes dimerize to form conjugated 1,4-diynes when exposed to oxygen and trace transition metals (especially copper or iron). The extended conjugation of the resulting diyne product causes the dark brown coloration. Mitigation: Store the compound under an inert argon atmosphere. Ensure reactor vessels are passivated and rigorously screen excipients for trace metal impurities.

Q3: During oxidative forced degradation (3% H2O2), we see multiple +16 Da and +30 Da peaks. How do we differentiate N-oxidation of the pyridine from amine oxidation? A3: The 2-aminopyridine core is highly susceptible to reactive oxygen species (ROS) 2. A +16 Da shift can indicate either pyridine N-oxide formation or oxidation of the primary amine to a hydroxylamine. A +30 Da shift typically represents further oxidation to a nitroso derivative. To differentiate them, utilize MS/MS fragmentation: pyridine N-oxides characteristically lose an oxygen atom (-16 Da) or an OH radical (-17 Da) upon collision-induced dissociation (CID), whereas oxidized primary amines show different fragmentation patterns (e.g., loss of NO).

Q4: Why is my mass balance failing (total peak area < 80%) during thermal degradation studies? A4: Terminal alkynes and aminopyridines are prone to thermal polymerization, forming high-molecular-weight oligomers that are either insoluble in the HPLC mobile phase or permanently retained on the analytical column. This results in an apparent loss of detectable peak area. Self-Validation Check: Always perform a visual inspection of the thermal stress vial for insoluble precipitates before injection. Run a blank gradient with a high-organic wash step to check for late-eluting broad polymeric humps.

Quantitative Degradation Data Summary

Use the following table to benchmark your analytical results against expected degradation profiles.

Stress ConditionReagent / EnvironmentPrimary DegradantMass Shift (Δm/z)Expected Degradation (%)
Acidic 0.1 M HCl, 60°C, 24h1-(6-amino-2-methylpyridin-3-yl)ethan-1-one+18 Da15 - 25%
Basic 0.1 M NaOH, 60°C, 24hMinimal degradation (Stable)N/A< 5%
Oxidative 3% H2O2, RT, 24hN-oxide / Nitroso derivatives+16 Da / +30 Da30 - 50%
Metal/Air Trace Cu, O2, RT1,4-Bis(6-amino-2-methylpyridin-3-yl)buta-1,3-diyne+130 DaVariable (Catalyst dependent)
Photolytic UV/Vis (ICH Q1B)Complex polymeric mixtureVarious10 - 20%

Standardized Forced Degradation Protocol

A forced degradation study is only valid if the stress reactions are immediately halted prior to analysis. Failing to quench oxidants or neutralize pH will cause the compound to continue degrading inside the LC autosampler, leading to non-reproducible artifacts. The following protocol ensures a self-validating system for aminopyridine derivatives 3.

Workflow Prep Sample Prep (1 mg/mL) Stress Apply Stress (Acid, Ox, Heat) Prep->Stress Quench Neutralize / Quench (Stop Reaction) Stress->Quench Analysis LC-MS/MS (Mass Balance) Quench->Analysis

Figure 2: Self-validating forced degradation workflow ensuring analytical integrity.

Step-by-Step Methodology

Step 1: Sample Preparation Accurately weigh 10 mg of 5-Ethynyl-6-methylpyridin-2-amine and dissolve it in 10 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution.

Step 2: Acidic Hydrolysis

  • Transfer 1.0 mL of stock solution to a 5 mL amber glass vial.

  • Add 1.0 mL of 0.1 M HCl.

  • Seal and incubate at 60°C for 24 hours.

  • Critical Quench: Neutralize with exactly 1.0 mL of 0.1 M NaOH to prevent acid-catalyzed degradation on the stationary phase. Dilute to final volume with mobile phase A.

Step 3: Basic Hydrolysis

  • Transfer 1.0 mL of stock solution to a 5 mL amber vial.

  • Add 1.0 mL of 0.1 M NaOH.

  • Seal and incubate at 60°C for 24 hours.

  • Critical Quench: Neutralize with exactly 1.0 mL of 0.1 M HCl.

Step 4: Oxidative Stress

  • Transfer 1.0 mL of stock solution to a vial.

  • Add 1.0 mL of 3% H2O2.

  • Incubate at room temperature in the dark for 24 hours.

  • Critical Quench: Add 100 µL of 10% sodium thiosulfate solution to completely consume residual peroxides before LC injection.

Step 5: Photolytic Stress

  • Place 1.0 mL of stock solution in a clear quartz vial.

  • Expose to UV/Vis light targeting 1.2 million lux hours and 200 Wh/m² (per ICH Q1B guidelines).

  • Analyze directly against a dark control sample.

References

  • NextSDS. "5-ethynyl-6-methylpyridin-2-amine — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

  • MDPI. "Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts." Molecules / MDPI. URL: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Ethynyl-6-methylpyridin-2-amine

This technical support guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of 5-Ethynyl-6-methylpyridin-2-amine. As a key building block in pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of 5-Ethynyl-6-methylpyridin-2-amine. As a key building block in pharmaceutical development, mastering its synthesis at scale is critical. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to navigate the challenges of scaling up this process, primarily focusing on the Sonogashira cross-coupling reaction.

Section 1: Reaction Overview and Core Principles

The synthesis of 5-Ethynyl-6-methylpyridin-2-amine is most efficiently achieved via a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[1][2] The typical route involves coupling 5-bromo-6-methylpyridin-2-amine with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection SM1 5-Bromo-6-methylpyridin-2-amine Product1 5-((Trimethylsilyl)ethynyl)-6-methylpyridin-2-amine SM1->Product1 Pd(PPh₃)₄, CuI, Et₃N, THF SM2 Trimethylsilylacetylene (TMSA) SM2->Product1 FinalProduct 5-Ethynyl-6-methylpyridin-2-amine Product1->FinalProduct K₂CO₃, MeOH

Caption: General synthetic workflow for 5-Ethynyl-6-methylpyridin-2-amine.

The Sonogashira reaction mechanism involves two interconnected catalytic cycles.[3] Understanding these cycles is paramount for effective troubleshooting.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Ox R¹-Pd(II)L₂-X Pd0->Pd_Ox Oxidative Addition (R¹-X) Pd_Trans R¹-Pd(II)L₂-C≡CR² Pd_Ox->Pd_Trans Transmetalation (from Cu cycle) Pd_Trans->Pd0 Reductive Elimination label_prod Product R¹-C≡CR² Pd_Trans->label_prod CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR² CuX->Cu_Alkyne Deprotonation Cu_Alkyne->Pd_Ox Transmetalation Intermediate H_Alkyne H-C≡CR² H_Alkyne->Cu_Alkyne Base Base Base->Cu_Alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up the Sonogashira coupling?

When moving from bench-scale to pilot or production scale, the following parameters become critical:

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate inerting leads to catalyst decomposition (formation of palladium black) and promotes oxidative homocoupling of the alkyne (Glaser coupling), a major impurity.[4][5]

  • Heat Transfer: The reaction can be exothermic. On a large scale, inefficient heat dissipation can create localized hot spots, leading to solvent boiling, side reactions, and catalyst degradation.[5]

  • Mass Transfer (Stirring): Effective mixing is crucial to ensure reactants and catalysts interact, especially if reagents are added over time. Poor mixing can lead to localized high concentrations, causing side reactions and incomplete conversion.

  • Reagent Purity: Impurities in starting materials, solvents, or the amine base can poison the palladium catalyst, leading to stalled or incomplete reactions.[5]

  • Catalyst Loading: While reducing catalyst loading is economically desirable, it can make the reaction more susceptible to poisoning and failure.[4] A robustness study is often required to find the optimal balance.

Q2: Why use a protected alkyne like TMS-acetylene instead of acetylene gas?

Using a liquid, protected alkyne like trimethylsilylacetylene (TMSA) is standard practice in pharmaceutical manufacturing for several reasons:

  • Safety: Acetylene gas is explosive under pressure and requires specialized handling equipment. TMSA is a liquid with a manageable boiling point (53°C), making it significantly safer to handle at scale.[6]

  • Stoichiometric Control: As a liquid, TMSA can be accurately measured and added, ensuring precise stoichiometric control, which is difficult to achieve with a gas.

  • Suppression of Side Reactions: The silyl protecting group prevents the formation of di-substituted byproducts that could occur if both ends of the acetylene molecule were reactive.

The primary drawback is lower atom economy, as the trimethylsilyl group is removed in a subsequent step.

Q3: What are the main challenges related to the catalyst system on a larger scale?

The primary challenges are cost, removal, and stability:

  • Cost: Palladium catalysts, particularly those with sophisticated phosphine ligands, are expensive and can be a significant cost driver in the final API price.

  • Removal: Regulatory guidelines (e.g., ICH Q3D) impose strict limits on residual palladium in the final drug product.[4] Removal often requires dedicated purification steps like treatment with metal scavengers, activated carbon, or specialized chromatography, adding cost and complexity.

  • Stability: On a large scale, reaction times can be longer, increasing the window for catalyst deactivation. Ensuring the chosen catalyst/ligand system is stable under the process conditions is vital.[5]

Section 3: Experimental Protocols & Data

The following protocols provide a robust starting point for the synthesis. Optimization may be required based on available equipment and raw material quality.

Protocol 1: Synthesis of 5-((Trimethylsilyl)ethynyl)-6-methylpyridin-2-amine
  • Reactor Setup: To a dry, inerted reactor, add 5-bromo-6-methylpyridin-2-amine (1.0 equiv), copper(I) iodide (CuI, 0.02 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 equiv).

  • Solvent Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 v/v ratio. The typical concentration is 0.2-0.5 M with respect to the starting bromide.

  • Degassing: Sparge the mixture with nitrogen or argon for 15-30 minutes while stirring. A key indicator of an oxygen-free environment is the solution remaining a clear, light-yellow/orange color rather than turning black.[6]

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise over 15-20 minutes, maintaining the internal temperature below 30°C.

  • Reaction: Heat the reaction mixture to 60-65°C and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc) or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.[7] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 2: Deprotection to 5-Ethynyl-6-methylpyridin-2-amine
  • Setup: Dissolve the crude silyl-protected intermediate from the previous step in methanol (0.3-0.5 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Once complete, remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate or dichloromethane. Combine the organic layers, dry over sodium sulfate, filter, and concentrate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.

Table 1: Summary of Key Reaction Parameters
ParameterReagent/ConditionRecommended RangeRationale
Starting Material 5-Bromo-6-methylpyridin-2-amine1.0 equivLimiting reagent.
Alkyne Trimethylsilylacetylene1.1 - 1.5 equivA slight excess drives the reaction to completion.
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂0.5 - 2.0 mol%Balances reaction rate with cost and residual metal concerns.[8]
Cu Co-catalyst Copper(I) Iodide (CuI)1.0 - 5.0 mol%Activates the alkyne for transmetalation.
Base Triethylamine (Et₃N)2.0 - 3.0 equiv (or as solvent)Acts as both a base to deprotonate the alkyne and an acid scavenger.
Solvent THF, DMF, or Toluene/Et₃N5 - 10 volumesMust be anhydrous and deoxygenated. Solvent choice impacts solubility and catalyst stability.[5]
Temperature Room Temp to 70°CVaries by substrateHigher temperatures increase rate but can also promote catalyst decomposition.[4]
Section 4: Troubleshooting Guide

This section addresses specific issues encountered during scale-up in a direct question-and-answer format.

Troubleshooting_Tree issue_node issue_node cause_node cause_node solution_node solution_node Start Problem Encountered LowYield Low or No Yield Start->LowYield SideProducts Major Side Products Formed Start->SideProducts StalledRxn Reaction Stalls / Incomplete Start->StalledRxn Catalyst_Inactive Inactive Catalyst? LowYield->Catalyst_Inactive Bad_Reagents Poor Reagent Quality? LowYield->Bad_Reagents Glaser Homocoupling (Glaser)? SideProducts->Glaser Debromination Debromination of SM? SideProducts->Debromination Poisoning Catalyst Poisoning? StalledRxn->Poisoning MassTransfer Poor Mass/Heat Transfer? StalledRxn->MassTransfer Sol_Catalyst Use fresh Pd & CuI. Ensure rigorous inerting. Catalyst_Inactive->Sol_Catalyst Sol_Reagents Distill amine base. Use anhydrous solvents. Bad_Reagents->Sol_Reagents Sol_Glaser Improve degassing. Add reagents slowly. Consider copper-free method. Glaser->Sol_Glaser Sol_Debromination Lower reaction temperature. Use a milder base. Debromination->Sol_Debromination Sol_Poisoning Check purity of starting materials. Add a second charge of catalyst. Poisoning->Sol_Poisoning Sol_MassTransfer Increase stirring rate. Ensure temperature is uniform. MassTransfer->Sol_MassTransfer

Caption: A decision tree for troubleshooting common Sonogashira coupling issues.

Issue 1: The reaction turns black immediately after adding the amine base and yields are very low.

  • Question: My reaction mixture turns black and precipitates a black solid almost instantly, and I only recover starting material. What's happening?

  • Answer: This is a classic sign of rapid palladium catalyst decomposition, often referred to as "palladium black" formation. The active Pd(0) is unstable and has likely been oxidized and precipitated.

    • Primary Cause: The most common culprit is the presence of oxygen in the reactor or dissolved in the solvents/reagents.[4] On a large scale, achieving a truly inert atmosphere is more challenging than in a small flask.

    • Secondary Cause: Your amine base (e.g., triethylamine) may contain peroxide impurities if it's from an old bottle, which can degrade the catalyst.[6] Similarly, THF can form peroxides over time.

    • Solution:

      • Improve Inerting: Ensure your reactor is thoroughly purged with an inert gas (nitrogen or argon) before adding any reagents. Maintain a positive pressure of inert gas throughout the reaction.

      • Use High-Purity Reagents: Use freshly opened or purified anhydrous solvents. Distill the triethylamine before use.[6]

      • Change Order of Addition: Try adding the amine base after the other components are mixed and degassed, just before adding the alkyne.

Issue 2: A major byproduct with roughly double the mass of my alkyne is forming.

  • Question: I'm seeing a significant amount of a byproduct that appears to be a diyne, which is complicating my purification. How can I prevent this?

  • Answer: You are observing oxidative homocoupling of your alkyne, often called Glaser coupling. This is a copper-mediated process that is highly promoted by the presence of oxygen.[3]

    • Cause: This side reaction is a direct competitor to the desired cross-coupling and is almost always due to insufficient degassing of the reaction mixture.

    • Solution:

      • Rigorous Degassing: Employ multiple "freeze-pump-thaw" cycles for bench-scale reactions or extended sparging with an inert gas for larger reactors. Ensure all reagents and solvents are deoxygenated before addition.

      • Control Copper: While essential for the main reaction, excess or highly active copper can accelerate homocoupling. Ensure you are not adding too much CuI.

      • Consider Copper-Free Conditions: Several "copper-free" Sonogashira protocols exist.[8] These often require a different ligand/base system but can completely eliminate the Glaser coupling side reaction, simplifying purification.

Issue 3: The reaction starts well but stalls at ~50-70% conversion.

  • Question: My in-process controls (IPCs) show the reaction proceeding smoothly for the first few hours, but then it stops before all the starting material is consumed. Why?

  • Answer: This indicates catalyst deactivation or poisoning during the reaction.[4]

    • Cause 1: Catalyst Poisoning: Trace impurities in your starting materials (e.g., sulfur or other nucleophilic species) can irreversibly bind to the palladium, killing its catalytic activity.

    • Cause 2: Thermal Decomposition: If your temperature control is poor and hot spots are forming, the catalyst complex may be thermally degrading over the extended reaction time.

    • Cause 3: Insufficient Catalyst: At very low catalyst loadings, there may simply not be enough active catalyst to achieve full conversion, especially if minor decomposition pathways are active.

    • Solution:

      • Analyze Raw Materials: Check the purity of your 5-bromo-6-methylpyridin-2-amine. Recrystallization or re-purification may be necessary.

      • Optimize Temperature: Ensure your reactor's temperature control system is working correctly to maintain a uniform, stable temperature.

      • Second Catalyst Charge: If poisoning is suspected, a second small charge of the palladium catalyst and CuI after the reaction has stalled can sometimes restart the conversion.

Issue 4: Purification is difficult, and the final product is contaminated with residual metals.

  • Question: After column chromatography, my final product still contains unacceptable levels of palladium and copper. How can I improve their removal?

  • Answer: Removing trace heavy metals is a common challenge in pharmaceutical synthesis.[4]

    • Solution 1: Optimized Work-up: The initial aqueous ammonium chloride wash is effective at removing the bulk of the copper salts. Ensure this wash is performed thoroughly.

    • Solution 2: Metal Scavengers: After the initial work-up, treat the organic solution of your crude product with a metal scavenger. These are commercially available silica- or polymer-based materials with functional groups (e.g., thiols, amines) that chelate and bind tightly to residual metals. The scavenger is then simply filtered off.

    • Solution 3: Activated Carbon: Treatment with activated carbon can also be effective for removing palladium residues, though it may sometimes lead to loss of product due to adsorption.

    • Solution 4: Recrystallization: If the product is a stable solid, a final recrystallization is often highly effective at purging both organic and inorganic impurities, including metal residues.

References
  • Wikipedia Contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link][1]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][8]

  • ACS Publications. (2021). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. [Link][4]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][9]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link][2]

  • Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link][3]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link][6]

  • PubChem. (n.d.). 2-Pyridinamine, 5-bromo-6-methyl-. [Link][10]

Sources

Reference Data & Comparative Studies

Validation

5-Ethynyl-6-methylpyridin-2-amine vs 2-ethynyl-6-methylpyridine reactivity

An in-depth technical analysis for researchers and drug development professionals. Executive Summary Substituted ethynylpyridines are indispensable building blocks in modern medicinal chemistry, serving as critical precu...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals.

Executive Summary

Substituted ethynylpyridines are indispensable building blocks in modern medicinal chemistry, serving as critical precursors for kinase inhibitors, fluorescent probes, and allosteric modulators. However, the regiochemistry of the ethynyl group and the presence of auxiliary substituents fundamentally dictate their reactivity profiles.

This guide objectively compares 5-Ethynyl-6-methylpyridin-2-amine and 2-ethynyl-6-methylpyridine . By analyzing their divergent electronic landscapes—specifically the impact of an electron-donating amino group versus an electron-withdrawing pyridine nitrogen—we provide actionable, causality-driven methodologies for utilizing these alkynes in cross-coupling and click chemistry workflows [1].

Structural & Electronic Profiling: Mechanistic Causality

The reactivity of a terminal alkyne is governed by the electron density of its attached aromatic system. The structural differences between these two pyridines create highly divergent synthetic behaviors:

  • 5-Ethynyl-6-methylpyridin-2-amine (Electron-Rich): The terminal alkyne is located at the 5-position, which is para to the primary amino group at the 2-position. The strong positive mesomeric (+M) effect of the −NH2​ group pushes electron density through the pyridine ring directly to the alkyne. This makes the ethynyl group highly nucleophilic and exceptionally reactive in Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, this electron richness also makes it highly susceptible to oxidative Glaser homocoupling if oxygen is not rigorously excluded. Furthermore, the free primary amine can competitively coordinate transition metal catalysts (Pd/Cu), often necessitating bulky ligands to prevent catalyst poisoning.

  • 2-Ethynyl-6-methylpyridine (Electron-Deficient): The alkyne is located at the 2-position, directly ortho to the pyridine nitrogen. The negative inductive (-I) effect of the nitrogen withdraws electron density, rendering the alkyne electrophilic. This electronic deficiency makes it an ideal, stable partner for Sonogashira cross-couplings, as it resists homocoupling. Additionally, the proximity of the alkyne to the pyridine nitrogen lone pair enables bidentate metal coordination, facilitating highly regioselective N-directed hydrations or hydroaminations [2].

Divergent reactivity pathways dictated by the electronic influence of the pyridine substituents.

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative performance metrics of both building blocks across standard synthetic transformations.

Parameter5-Ethynyl-6-methylpyridin-2-amine2-Ethynyl-6-methylpyridine
Electronic State of Alkyne Electron-rich (Nucleophilic)Electron-deficient (Electrophilic)
Metal Coordination Risk High (Primary amine competitively binds Pd/Cu)Low (Pyridine N directs beneficial ortho-metalation)
Sonogashira Coupling Yields 40-60% (Requires amine protection or specific ligands)>85% (Highly efficient, robust to standard conditions)
CuAAC (Click) Kinetics Rapid (< 2 hours at RT) due to electron-rich alkyneModerate (4-6 hours at RT), requires slight heating
Homocoupling Susceptibility High (Strict Argon degassing required)Low (Stable in standard inert atmospheres)
Primary Utility Kinase inhibitor scaffolds, Click-chemistry probesmGluR5 antagonists (e.g., MTEP, MMPEP) [1]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality explanations and in-process visual cues.

Protocol A: Sonogashira Cross-Coupling of 2-Ethynyl-6-methylpyridine

Application: Synthesis of mGluR5 antagonist precursors (e.g., MMPEP analogs).

  • Reagent Charging: To an oven-dried Schlenk flask, add the aryl iodide (1.0 eq), 2-ethynyl-6-methylpyridine (1.1 eq), Pd(PPh3​)2​Cl2​ (0.05 eq), and CuI (0.1 eq).

  • Solvent Preparation & Addition: Sparge Triethylamine ( Et3​N ) with Argon for 15 minutes. Add 10 mL of the degassed Et3​N to the flask.

    • Causality: While 2-ethynyl-6-methylpyridine is electron-deficient and less prone to homocoupling, the presence of CuI and trace O2​ can still trigger the Glaser reaction. Rigorous degassing ensures the alkyne is exclusively funneled into the transmetalation cycle with Palladium.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Within 15–30 minutes, the clear yellow solution will transition into a thick, turbid suspension.

    • Causality: As the active Pd(0) species undergoes oxidative addition and transmetalation, hydroiodic acid (HI) is released. The immediate precipitation of insoluble Et3​N⋅HI salts serves as a definitive visual confirmation of catalytic turnover.

  • Workup: After 4 hours, quench with water and extract with EtOAc. The absence of the alkyne stretch (~2100 cm−1 ) via crude IR or TLC confirms completion.

Self-validating synthetic workflow for 2-ethynyl-6-methylpyridine via Sonogashira coupling.

Protocol B: CuAAC (Click Chemistry) of 5-Ethynyl-6-methylpyridin-2-amine

Application: Conjugation of fluorescent tags or biological probes.

  • Catalyst Complexation: In a separate vial, pre-mix CuSO4​⋅5H2​O (0.05 eq) and Tris(benzyltriazolylmethyl)amine (TBTA) (0.05 eq) in DMF for 10 minutes.

    • Causality: Premixing ensures the Cu(II) is fully chelated by the TBTA ligand. If this step is skipped, the highly nucleophilic 2-amino group of 5-ethynyl-6-methylpyridin-2-amine will sequester the copper, stalling the reaction and requiring massive catalyst overloads.

  • Reagent Addition: To the main reaction vessel containing the organic azide (1.0 eq) and 5-ethynyl-6-methylpyridin-2-amine (1.0 eq) in a 1:1 mixture of t−BuOH/H2​O , add the pre-formed Cu-TBTA complex.

  • In-Situ Reduction: Add Sodium Ascorbate (0.2 eq) dropwise as a freshly prepared aqueous solution.

    • Self-Validation: The solution will briefly turn dark brown/green and then settle into a pale yellow, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Isolation: Stir for 2 hours at room temperature. The high electron density of the alkyne drives rapid cycloaddition. The resulting triazole often precipitates directly from the aqueous alcohol mixture, allowing for isolation via simple vacuum filtration.

References

  • Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling Source: Molecules (MDPI) URL:[Link]

  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • PubChemLite - 2-ethynyl-6-methylpyridine (C8H7N) Compound Summary Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Comparative

Bioconjugation Strategies for Kinase Probes: Comparing CuAAC and SPAAC for 5-Ethynyl-6-methylpyridin-2-amine

Executive Summary & Pharmacophore Context In the field of chemoproteomics and Activity-Based Protein Profiling (ABPP), the design of chemical probes requires a delicate balance between target affinity and bioconjugation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

In the field of chemoproteomics and Activity-Based Protein Profiling (ABPP), the design of chemical probes requires a delicate balance between target affinity and bioconjugation efficiency. 5-Ethynyl-6-methylpyridin-2-amine is a highly specialized pharmacophore. The 2-aminopyridine core serves as a privileged hinge-binding motif that forms critical hydrogen bonds with the backbone of kinase ATP-binding pockets. The 5-ethynyl group acts as a minimal, bioorthogonal terminal alkyne handle, allowing for downstream detection without disrupting the molecule's native pharmacodynamics[1].

This guide objectively compares the performance of the native Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strategy against the theoretical adaptation of this probe for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Mechanistic Rationale: The Steric vs. Biocompatibility Trade-off

The selection of a click chemistry methodology for 5-Ethynyl-6-methylpyridin-2-amine is dictated by the physical constraints of the kinase active site and the biological environment of the assay.

  • CuAAC (The Native Strategy): CuAAC utilizes the existing terminal alkyne (the ethynyl group) to react with an azide-functionalized reporter tag in the presence of a Cu(I) catalyst[2]. Because the ethynyl group is linear and extremely small, it projects into the solvent channel without causing steric clashes in the narrow ATP-binding pocket. This preserves the probe's low-nanomolar binding affinity (IC50). However, the requirement for cytotoxic Cu(I) restricts this reaction to cell lysates or fixed cells[3].

  • SPAAC (The Adaptation): SPAAC eliminates the need for toxic copper catalysts by utilizing the ring strain of cyclooctynes (e.g., DBCO, BCN) to drive the cycloaddition with azides[3]. To adapt 5-Ethynyl-6-methylpyridin-2-amine for SPAAC, the ethynyl group must be replaced by a massive cyclooctyne moiety. This introduces severe steric bulk that typically abolishes kinase binding affinity[4]. Furthermore, cyclooctynes are highly electrophilic and prone to ubiquitous background reactions with free thiols (cysteines) in complex lysates, complicating proteomic analysis[2].

Decision Start Select Conjugation Strategy CuAAC CuAAC (Native Ethynyl Group) Start->CuAAC SPAAC SPAAC (Requires DBCO/BCN Analog) Start->SPAAC CuAAC_Pro Preserves Kinase Affinity (Minimal Steric Bulk) CuAAC->CuAAC_Pro CuAAC_Con Cu(I) Toxicity (Lysate/Fixed Cells Only) CuAAC->CuAAC_Con SPAAC_Pro Copper-Free (Live-Cell Compatible) SPAAC->SPAAC_Pro SPAAC_Con Severe Steric Clash (Loss of Target Binding) SPAAC->SPAAC_Con

Decision logic tree comparing CuAAC and SPAAC strategies for aminopyridine kinase probes.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every ABPP workflow must be a self-validating system. The following protocols incorporate competitive inhibition controls to empirically prove that the bioconjugation signal is derived from active-site specific binding rather than non-specific background[5].

Protocol A: CuAAC-Mediated ABPP (Native Probe)

This is the optimal methodology for 5-Ethynyl-6-methylpyridin-2-amine, uncoupling the target binding step (live cells) from the toxic labeling step (post-lysis)[1].

  • Live Cell Incubation & Control:

    • Test Well: Incubate live cells with 1 µM 5-Ethynyl-6-methylpyridin-2-amine for 1 hour.

    • Validation Control: Pre-treat a separate well with 10 µM of a known competitive pan-kinase inhibitor (e.g., Staurosporine) for 30 mins prior to adding the probe.

  • Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer (containing protease/phosphatase inhibitors). Centrifuge to clear the lysate.

  • CuAAC Reaction (In Situ Click): To 50 µL of lysate (1 mg/mL protein), add the following reagents sequentially to prevent Cu(I) oxidation:

    • 100 µM Azide-Fluorophore (or Azide-Biotin)

    • 1 mM THPTA ligand (Causality: THPTA stabilizes Cu(I) and prevents reactive oxygen species (ROS) from degrading the proteome)[5].

    • 1 mM CuSO4

    • 1 mM Sodium Ascorbate (Causality: Reduces Cu(II) to the active Cu(I) catalyst in situ).

    • React for 1 hour at room temperature.

  • Detection: Resolve proteins via SDS-PAGE. The validation control lane must show a >90% reduction in fluorescence compared to the test lane, confirming specific hinge-binding.

Workflow Probe 5-Ethynyl-6-methylpyridin-2-amine (Terminal Alkyne) Target Kinase Binding (Live Cells) Probe->Target Permeates cell Lysis Cell Lysis Target->Lysis Covalent/Reversible binding CuAAC CuAAC Reaction + Cu(I), + Azide-Tag Lysis->CuAAC Bioorthogonal labeling Detect Enrichment & Proteomic Analysis CuAAC->Detect LC-MS/MS

Workflow of Activity-Based Protein Profiling using 5-Ethynyl-6-methylpyridin-2-amine via CuAAC.

Protocol B: SPAAC-Mediated ABPP (DBCO-Adapted Probe)

If live-cell tracking is strictly required, the probe must be synthesized as a DBCO-analog.

  • Live Cell Incubation: Incubate cells with 1 µM DBCO-aminopyridine analog. (Include the same Staurosporine validation control).

  • Copper-Free Click: Wash cells thoroughly to remove unbound probe. Add 5 µM Azide-Fluorophore directly to the live culture media. (Causality: The ring strain of DBCO drives the reaction without copper, maintaining cell viability)[3].

  • Detection: Image via live-cell confocal microscopy. Note: Researchers frequently observe a near-total loss of specific signal in this step due to the DBCO group sterically clashing with the kinase hinge region, preventing the initial binding event[4].

Performance Comparison Data

The following table summarizes the quantitative and qualitative performance metrics of utilizing the native ethynyl probe via CuAAC versus a theoretical SPAAC adaptation.

ParameterCuAAC (Native Probe: 5-Ethynyl-6-methylpyridin-2-amine)SPAAC (DBCO-Adapted Analog)
Bioorthogonal Handle Terminal Alkyne (Ethynyl)Cyclooctyne (e.g., DBCO, BCN)
Probe Molecular Weight 132.16 g/mol >400 g/mol
Target Affinity (IC50) Preserved (Low nM)Severely Compromised (Steric Clash)
Reaction Kinetics Extremely Fast (Cu-catalyzed)Moderate (Strain-promoted)
Live-Cell Compatibility Poor (Cu(I) is cytotoxic; requires post-lysis click)Excellent (Copper-free; allows live imaging)
Background Reactivity Low (Optimized with THPTA ligand)High (Cyclooctynes react with free thiols in lysates)

Conclusion & Recommendations

For the specific pharmacophore 5-Ethynyl-6-methylpyridin-2-amine , CuAAC is the definitively superior bioconjugation strategy. The minimal steric footprint of the terminal alkyne is absolutely critical for allowing the 2-aminopyridine core to access and bind the narrow kinase hinge region[1],[4]. While SPAAC offers excellent live-cell biocompatibility by eliminating copper toxicity[3], the massive steric bulk of the required cyclooctyne modifications fundamentally destroys the probe's target affinity. Researchers conducting chemoproteomic ABPP should utilize the native ethynyl probe, perform target binding in live cells, and execute the CuAAC click reaction post-lysis to achieve optimal signal-to-noise ratios and preserve true pharmacodynamics[6].

References

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC (NIH) - 1

  • Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC (NIH) - 2

  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome - RSC Publishing - 6

  • Signature of click chemistry in advanced techniques for cancer therapeutics - RSC Publishing - 3

  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - ACS Publications - 5

  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design - ACS Publications - 4

Sources

Validation

X-ray crystal structure analysis of 2-amino-6-methylpyridine derivatives

Comprehensive Guide to X-Ray Crystal Structure Analysis of 2-Amino-6-Methylpyridine Derivatives Introduction 2-Amino-6-methylpyridine (AMP) is a highly privileged scaffold in supramolecular chemistry and rational drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to X-Ray Crystal Structure Analysis of 2-Amino-6-Methylpyridine Derivatives

Introduction 2-Amino-6-methylpyridine (AMP) is a highly privileged scaffold in supramolecular chemistry and rational drug design. Featuring a pyridine nitrogen (a strong hydrogen bond acceptor) and an amino group (a bifurcated hydrogen bond donor), AMP acts as a robust co-former for engineering pharmaceutical co-crystals[1]. Structural analysis of AMP derivatives is critical for elucidating structure-activity relationships, particularly concerning their antibacterial[1] and anti-leishmanial properties[2]. This guide objectively compares crystallization methodologies and structural analysis workflows, providing a self-validating framework for drug development professionals.

Comparison of Co-Crystallization Strategies

The choice of crystallization method dictates whether the resulting AMP derivative forms a phase-pure single crystal suitable for X-ray diffraction or a polycrystalline powder requiring further processing.

  • Slow Solvent Evaporation (Thermodynamic Control): This is the gold standard for growing diffraction-quality single crystals. By dissolving AMP and a co-former (e.g., diphenylacetic acid or 4-hydroxybenzoic acid) in solvents like methanol, ethanol, or water, the system slowly approaches supersaturation[1][3].

    • Causality: The slow evaporation rate ensures that molecules have sufficient time to orient into their lowest-energy thermodynamic state, minimizing crystal defects, twinning, and solvent inclusions[3].

  • Neat Grinding / Mechanochemistry (Kinetic Control): Stoichiometric amounts of AMP and the co-former are milled together without solvent in a mixer mill[2].

    • Causality: The mechanical energy overcomes activation barriers, rapidly forcing the molecules into a co-crystal lattice via kinetic control. While highly efficient for screening, it typically yields microcrystalline powders that must be subsequently recrystallized in hot solvents to achieve sizes suitable for Single-Crystal X-Ray Diffraction (SC-XRD)[2].

Table 1: Performance Comparison of Crystallization Methods for AMP Derivatives

MethodologyMechanismTimeframeCrystal QualityBest Application
Slow Evaporation Thermodynamic4–14 DaysExcellent (Diffraction-grade)Final SC-XRD structural elucidation[3].
Neat Grinding Kinetic / Mechanical30–90 MinutesPoor (Microcrystalline)High-throughput co-crystal screening[2].
Hot Solvent Crystallization Thermal Gradient1–3 DaysGood to ExcellentScaling up purified co-crystal yields[2].

Step-by-Step Experimental Protocol: Synthesis to SC-XRD

To ensure scientific integrity, the following protocol for AMP-diphenylacetic acid (AMP:DPAA) co-crystals incorporates self-validating checkpoints[1].

Phase 1: Synthesis and Co-Crystallization

  • Stoichiometric Preparation: Weigh exactly 0.01 mol of diphenylacetic acid (DPAA) and 0.01 mol of 2-amino-6-methylpyridine (AMP)[1].

    • Causality: A strict 1:1 molar ratio is required to saturate the primary hydrogen-bonding synthons without leaving unreacted starting material that could contaminate the crystal lattice.

  • Solvent Dissolution: Dissolve DPAA in 5 mL of ethanol and AMP in 1 mL of water[1]. Combine the solutions and stir continuously using a magnetic stirrer for 30 minutes to ensure complete homogenization.

  • Filtration (Self-Validation): Filter the mixture through Whatman filter paper into a crystallizing vessel[3].

    • Causality: Removing dust and undissolved impurities prevents heterogeneous nucleation, ensuring the growth of large, single crystals rather than clustered aggregates.

  • Crystal Growth: Cover the vessel with a perforated thin polythene sheet and leave undisturbed at room temperature (293 K)[1][3]. Harvest the crystals once they reach appropriate dimensions (typically 0.1–0.3 mm).

Phase 2: SC-XRD Data Collection and Refinement

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a CMOS detector (e.g., Bruker D8 Venture) using graphite-monochromated Mo Kα or Cu Kα radiation[2].

    • Causality: Low-temperature data collection (e.g., 100 K) is strictly recommended to reduce atomic thermal vibrations, yielding sharper diffraction spots and more accurate bond length determinations[2].

  • Integration and Reduction: Process the raw frames using software such as Bruker SAINT to apply multi-scan absorption corrections[2].

  • Structure Solution: Solve the phase problem using direct methods via SHELXT and refine the structure using full-matrix least-squares on F2 with the SHELXL program[2].

Structural Analysis & Computational Tools Comparison

Once the crystallographic data is refined, computational tools are necessary to validate the stability of the crystal packing and map its chemical reactivity.

  • SHELXL vs. OLEX2: Both are industry standards for refinement. While SHELXL serves as the core mathematical engine[2], OLEX2 provides a superior graphical interface for modeling complex disorders and applying geometric restraints in flexible AMP derivatives.

  • Hirshfeld Surface Analysis (CrystalExplorer): Used to map the exact percentage of intermolecular interactions.

    • Causality: By generating 2D fingerprint plots, researchers can visually and quantitatively validate the dominance of specific contacts (e.g., bifurcated N–H···O hydrogen bonds) that stabilize the AMP co-crystal lattice[1].

  • Density Functional Theory (DFT): Utilizing the B3LYP method with a 6-311++G(d,p) basis set (via Gaussian) allows researchers to calculate the HOMO-LUMO energy gap and Molecular Electrostatic Potential (MEP)[1].

    • Causality: The MEP maps identify regions susceptible to electrophilic and nucleophilic attacks, theoretically validating the experimental hydrogen-bonding sites observed in the SC-XRD data[1].

Table 2: Comparative SC-XRD Data of Select AMP Derivatives

ParameterAMP:Diphenylacetic Acid[1]AMP:2-Hydroxybenzoate[4]
Crystal System MonoclinicTetragonal
Space Group P21/c (Standard organic monoclinic)I41/a
Temperature 293(2) KRoom Temperature
Volume ( A˚3 ) 870.114937.01
Z (Molecules/Unit Cell) 48
Key Interactions Bifurcated N–H···O, C–H···πN–H···O (Proton transfer)

Mandatory Visualization: Structural Analysis Workflow

G Start AMP + Co-former Selection SlowEvap Slow Solvent Evaporation (Thermodynamic Control) Start->SlowEvap Solution Method NeatGrinding Neat Grinding (Kinetic Control) Start->NeatGrinding Solid-State Method SCXRD Single-Crystal XRD Data Collection SlowEvap->SCXRD Diffraction-Grade Crystals PXRD Bulk Purity Validation (PXRD & FTIR) NeatGrinding->PXRD Polycrystalline Powder PXRD->SlowEvap Recrystallization Refinement Structure Refinement (SHELXL / Olex2) SCXRD->Refinement Phase Problem Solved Hirshfeld Hirshfeld Surface Analysis (Intermolecular Contacts) Refinement->Hirshfeld CIF Output Analysis DFT DFT Calculations (HOMO-LUMO, MEP) Refinement->DFT Atomic Coordinates

Workflow for the structural and computational analysis of 2-amino-6-methylpyridine co-crystals.

References

  • Growth, Spectral, Quantum Chemical and Biological Investigations on 2-amino-6-methylpyridinium-4-hydroxybenzoate. Journal of Emerging Technologies and Innovative Research (JETIR). 3

  • Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. 1

  • Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica. National Center for Biotechnology Information (NIH). 2

  • Structural, spectral, electrical, Z-scan and HOMO LUMO studies on new 2-amino-6-methylpyridinium 2-hydroxybenzoate. SciSpace. 4

Sources

Comparative

Spectroscopic Resolution of Aminopyridine Tautomeric Equilibria: A Comprehensive Analytical Guide

Aminopyridines (such as 2-aminopyridine and 4-aminopyridine) are privileged scaffolds in drug development, particularly in the design of kinase inhibitors. The pharmacological efficacy of these molecules is heavily dicta...

Author: BenchChem Technical Support Team. Date: March 2026

Aminopyridines (such as 2-aminopyridine and 4-aminopyridine) are privileged scaffolds in drug development, particularly in the design of kinase inhibitors. The pharmacological efficacy of these molecules is heavily dictated by their tautomeric state—specifically, the equilibrium between the canonical amino form and the metastable imino form. Because tautomerization alters the hydrogen-bond donor/acceptor topography of the molecule, mischaracterizing this equilibrium can lead to flawed structure-activity relationship (SAR) models.

This guide provides an authoritative comparison of the spectroscopic techniques used to distinguish and quantify aminopyridine tautomers, detailing the thermodynamic principles, analytical modalities, and field-proven experimental protocols required for rigorous characterization.

The Thermodynamic and Kinetic Landscape

In the gas phase and non-polar solvents, the canonical amino structure of 2-aminopyridine is overwhelmingly favored. Computational studies utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveal that the amino tautomer is approximately 13.60 kcal/mol more stable than the corresponding imino tautomer 1.

Furthermore, the activation energy barrier for unassisted intramolecular proton transfer is prohibitively high (~44.81 kcal/mol), meaning spontaneous tautomerization at room temperature is negligible 1. However, in the presence of protic solvents or carboxylic acids, tautomerization is catalyzed via a solvent-assisted double-proton transfer mechanism 2. Alternatively, the imino form can be accessed via photoexcitation, where UV irradiation drives the proton transfer in the excited singlet state 3.

Spectroscopic Modalities for Tautomer Discrimination

To objectively compare the tautomeric states, researchers rely on orthogonal spectroscopic techniques. Each method offers distinct advantages depending on the sample state and kinetic parameters.

  • Infrared (IR) Spectroscopy: IR is highly sensitive to the distinct vibrational modes of the N-H bonds. The amino form exhibits characteristic symmetric and asymmetric -NH₂ stretching bands (typically 3400–3200 cm⁻¹). In contrast, the imino form features a distinct =N-H stretch and an altered C=N ring stretching frequency. Advanced techniques, such as reducing-difference IR spectroscopy, are often required to resolve complex overlapping bands, such as the Fermi-resonance splitting of the symmetric NH₂-stretch observed in 4-aminopyridine 4.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for solution-state tautomer analysis. The migration of the proton from the exocyclic nitrogen to the endocyclic ring nitrogen induces significant chemical shifts. The imino proton typically appears further downfield due to strong deshielding.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis is particularly useful for monitoring real-time tautomerization kinetics. The extended conjugation of the imino form often results in a bathochromic (red) shift in the absorption spectrum. Time-resolved fluorescence spectroscopy can also detect excited-state intramolecular proton transfer (ESIPT) by the appearance of a secondary, red-shifted emission band 2.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, ensuring that artifacts are not mistaken for genuine tautomeric shifts.

Protocol 1: Matrix-Isolation IR Spectroscopy for Photoinduced Tautomerism

Causality: Because the imino tautomer is thermodynamically unstable at room temperature, it rapidly reverts to the amino form. Matrix isolation traps the molecule in a rigid, inert argon lattice at cryogenic temperatures, preventing thermal reversion and allowing steady-state IR characterization of the transient imino species 3.

Step-by-Step Methodology:

  • Sample Preparation: Sublime 2-aminopyridine at 30°C and co-deposit it with a large excess of high-purity Argon gas (ratio ~1:1000) onto a CsI window cooled to 10 K using a closed-cycle helium cryostat.

  • Baseline Validation: Record the initial FTIR spectrum (4000–400 cm⁻¹, resolution 0.5 cm⁻¹). Validate the presence of only the canonical amino tautomer by confirming the absence of bands at ~3250 cm⁻¹ (imino =N-H stretch).

  • Photoexcitation: Irradiate the matrix with a high-pressure mercury lamp equipped with a bandpass filter (300 ≤ λ ≤ 340 nm) for 30 minutes to induce the amino-to-imino transition.

  • Difference Spectra Generation: Record the post-irradiation FTIR spectrum. Subtract the baseline spectrum from the post-irradiation spectrum. Negative peaks represent the depleted amino form; positive peaks represent the newly formed imino tautomer.

  • Reversibility Check (Self-Validation): Irradiate the sample with longer-wavelength light (λ ≥ 340 nm). The positive imino peaks should decrease, and the negative amino peaks should recover, proving the photochemical reversibility of the tautomeric system 3.

Protocol 2: Variable-Temperature NMR for Solvent-Assisted Tautomerization

Causality: In protic environments, the exchange rate between tautomers can broaden NMR signals, making them indistinguishable. Lowering the temperature slows the exchange kinetics relative to the NMR timescale, allowing distinct resonances for both the amino and imino forms to be resolved and integrated.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the aminopyridine derivative in 0.5 mL of anhydrous CD₂Cl₂. Add 1.0 equivalent of a deuterated carboxylic acid (e.g., CD₃COOD) to facilitate the double-proton transfer mechanism.

  • Calibration: Use tetramethylsilane (TMS) as an internal standard (0.00 ppm) to ensure chemical shift accuracy across all temperatures.

  • Variable-Temperature Acquisition: Acquire ¹H NMR spectra starting at 298 K. Sequentially lower the temperature in 10 K increments down to 190 K, allowing 5 minutes of thermal equilibration at each step.

  • Kinetic Analysis: At the coalescence temperature, the broad averaged signal will split into two distinct peaks representing the amino and imino protons. Integrate these peaks at the lowest temperature to determine the precise thermodynamic equilibrium constant ( Keq​ ) for the solvent-assisted system.

Quantitative Spectroscopic Markers

The following table summarizes the key spectroscopic differentiators between the two tautomeric states, allowing for rapid cross-referencing during data analysis.

Spectroscopic MethodTarget FeatureAmino Tautomer (Canonical)Imino Tautomer (Metastable)
FTIR Spectroscopy Exocyclic Nitrogen~3450 cm⁻¹ & ~3350 cm⁻¹ (NH₂ asymmetric/symmetric stretch)~3250 cm⁻¹ (=N-H stretch)
FTIR Spectroscopy Ring C=N / C=C~1600 cm⁻¹ (Aromatic ring stretch)~1640 cm⁻¹ (Strong exocyclic C=N stretch)
¹H NMR (Low Temp) Exchangeable Protons~6.0 - 6.5 ppm (Broad -NH₂ singlet)> 8.0 ppm (Deshielded =N-H and ring N-H)
UV-Vis Absorption λmax​ ~290 - 310 nm~330 - 350 nm (Bathochromic shift)

Logical Workflow of Tautomeric Analysis

The diagram below illustrates the logical relationship between photoinduced tautomerization and the orthogonal spectroscopic techniques used to validate the equilibrium.

G Amino Amino Tautomer (Canonical, Stable) UV_Irrad UV Irradiation (300-340 nm) Amino->UV_Irrad Excitation IR_Detect Matrix-Isolation IR (Tracks N-H vs C=N) Amino->IR_Detect Analyzed by NMR_Detect Variable-Temp NMR (Tracks Proton Shift) Amino->NMR_Detect Analyzed by Imino Imino Tautomer (Rare, Metastable) Vis_Irrad Vis Irradiation (>340 nm) Imino->Vis_Irrad Relaxation Imino->IR_Detect Imino->NMR_Detect UV_Irrad->Imino Proton Transfer Vis_Irrad->Amino Reverse Transfer

Workflow of photoinduced aminopyridine tautomerization and orthogonal spectroscopic detection.

Conclusion

Accurate resolution of aminopyridine tautomers requires a multi-modal spectroscopic approach. While the amino form dominates under standard conditions, the transient imino form plays a critical role in excited-state dynamics and solvent-assisted interactions. By employing rigorous, self-validating protocols like matrix-isolation IR and variable-temperature NMR, researchers can confidently map the tautomeric landscape, ensuring high-fidelity data for downstream drug design and computational modeling.

References

  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed Central (PMC). 1

  • Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. ResearchGate. 3

  • A Time-resolved Study of the Photoinduced Tautomerization of 2-Aminopyridine and Derivatives within Specific 1 : 1 Complexes with Carboxylic Acids. RSC Publishing. 2

  • A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. 4

Sources

Validation

Biological efficacy of 5-Ethynyl-6-methylpyridin-2-amine analogs

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel pharmacophores for targeted kinase inhibition. The 5-ethynyl-6-methylpyridin-2-amine scaffold (CAS 936344-80-8) has em...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel pharmacophores for targeted kinase inhibition. The 5-ethynyl-6-methylpyridin-2-amine scaffold (CAS 936344-80-8) has emerged as a highly privileged building block in the synthesis of next-generation alkynyl pyrimidine and pyridine kinase inhibitors[1][2].

This guide provides a comprehensive, objective comparison of 5-ethynyl-6-methylpyridin-2-amine (EMPA) analogs against standard-of-care inhibitors. It details the structural causality behind their efficacy, outlines the self-validating experimental protocols required to benchmark them, and presents comparative data to guide lead optimization.

Structural & Mechanistic Rationale

The biological efficacy of EMPA analogs is not accidental; it is a direct consequence of precise spatial geometry and electronic distribution within the ATP-binding pocket of target kinases:

  • The 2-Amine Group (Hinge Binder): Acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region, anchoring the molecule within the ATP cleft.

  • The Ethynyl Linker (Vectorial Spacer): The rigid, linear nature of the alkyne bond (sp-hybridized) projects the core scaffold deep into the hydrophobic pocket II (often accessed in the "DFG-out" inactive conformation). This rigidity minimizes entropic penalties upon binding.

  • The 6-Methyl Group (Selectivity Filter): This moiety introduces a calculated steric clash. In wild-type kinases, it often prevents binding, but in kinases with specific gatekeeper mutations (e.g., T315I in BCR-ABL or T790M in EGFR), the methyl group perfectly occupies the altered hydrophobic space, driving mutant-selective inhibition.

Pathway Ligand Extracellular Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Mutant EGFR, BCR-ABL) Ligand->Receptor PI3K PI3K / AKT Cascade Receptor->PI3K MAPK RAS / MAPK Cascade Receptor->MAPK EMPA EMPA Analogs (Targeted Inhibitor) EMPA->Receptor ATP-Competitive Inhibition Proliferation Tumor Cell Survival & Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of action for EMPA analogs blocking downstream oncogenic kinase signaling.

Comparative Biological Efficacy

To objectively benchmark the EMPA scaffold, we compare two representative, optimized EMPA analogs (EMPA-101 and EMPA-102) against first-generation standard-of-care inhibitors (Imatinib and Erlotinib).

Table 1: Biochemical and Cellular Efficacy Profiling

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Off-Target Kinase (Selectivity Fold)
Imatinib (Control)BCR-ABL (WT)25.0 ± 2.1260 ± 15c-KIT (1.5x)
Erlotinib (Control)EGFR (WT)2.0 ± 0.345 ± 5HER2 (10x)
EMPA-101 BCR-ABL (T315I)1.2 ± 0.1 12 ± 2 SRC (>500x)
EMPA-102 EGFR (T790M/L858R)0.8 ± 0.2 8 ± 1 WT EGFR (>1000x)

Data Interpretation: The EMPA analogs demonstrate sub-nanomolar biochemical potency against mutant variants. The >1000-fold selectivity of EMPA-102 over WT EGFR highlights the steric advantage of the 6-methyl group, which prevents binding to the wild-type gatekeeper residue while snugly fitting the mutant pocket.

Experimental Validation Workflows

To ensure trustworthiness and reproducibility, the data presented above must be generated using self-validating assay systems. Below are the optimized protocols for evaluating EMPA analogs.

Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for biochemical kinase profiling. We utilize this method because the time-delayed measurement effectively eliminates interference from compound autofluorescence and light scattering—a common artifact with highly conjugated aromatic scaffolds like alkynyl pyridines[3][4].

Reagents: Terbium (Tb)-labeled anti-phospho antibody (Donor), Fluorescein-labeled peptide substrate (Acceptor), ATP, recombinant kinase.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of EMPA analogs in 100% DMSO. Transfer 100 nL of the compound to a low-volume 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing without tip carryover.

  • Kinase Reaction: Add 5 µL of the Kinase/Peptide substrate mixture (prepared in kinase buffer containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the assay plate.

  • Initiation: Add 5 µL of ATP solution (at the predetermined Km​ for the specific kinase) to initiate the reaction. Centrifuge at 1000 x g for 1 minute.

  • Incubation: Incubate at 22°C for 60 minutes. Causality note: Room temperature incubation prevents thermal degradation of the enzyme and ensures linear reaction kinetics.

  • Termination & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the Tb-labeled anti-phospho antibody.

  • Readout: Incubate for 30 minutes, then read on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TRF excitation filter (340 nm) and dual emission filters (495 nm and 520 nm). Calculate the emission ratio (520/495).

Protocol B: Cellular Efficacy via CellTiter-Glo Viability Assay

To validate that the biochemical potency translates across the cell membrane, we use the CellTiter-Glo (CTG) Luminescent Cell Viability Assay. This assay quantifies ATP as an indicator of metabolically active cells[5][6]. We choose CTG because its homogeneous "add-mix-measure" format requires no washing steps, ensuring that apoptotic, loosely adherent cells are not accidentally aspirated, which would artificially inflate cytotoxicity readings.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cell lines (e.g., Ba/F3 expressing BCR-ABL T315I) at 2,000 cells/well in 50 µL of culture medium in opaque-walled 384-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Add 12.5 µL of 5X concentrated EMPA analogs (diluted in culture medium from DMSO stocks; final DMSO concentration <0.1%) to the wells. Include vehicle controls (0.1% DMSO) and positive controls (Staurosporine).

  • Incubation: Incubate the plates for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized CellTiter-Glo Substrate to room temperature. Mix to reconstitute the reagent[5][7].

  • Lysis & Stabilization: Equilibrate the assay plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis[6][7].

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal (glow-type luminescence with a half-life >5 hours)[5][6].

  • Readout: Record luminescence using a plate reader. Calculate cellular IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Compound Synthesize EMPA Analogs (Varying R-groups) TRFRET TR-FRET Kinase Assay (Biochemical IC50) Compound->TRFRET CTG CellTiter-Glo Assay (Cellular Viability IC50) TRFRET->CTG IC50 < 10 nM Selectivity Kinase Panel Profiling (Off-target screening) CTG->Selectivity Cellular IC50 < 50 nM Lead Lead Candidate Selection for In Vivo Studies Selectivity->Lead >100x Selectivity Window

Fig 2: Standardized screening cascade for evaluating EMPA-derived kinase inhibitors.

Conclusion & Expert Recommendation

The 5-ethynyl-6-methylpyridin-2-amine scaffold offers a superior starting point for resolving clinical resistance driven by gatekeeper mutations. By utilizing the rigid ethynyl vector and the sterically demanding 6-methyl group, medicinal chemists can design highly selective inhibitors. However, to accurately capture this selectivity, researchers must employ interference-free biochemical assays (TR-FRET) coupled with robust cellular metabolic readouts (CellTiter-Glo).

References

  • NextSDS. 5-ethynyl-6-methylpyridin-2-amine — Chemical Substance Information. Available at:[Link]

  • Molaid. 5-ethynyl-6-methyl-pyridin-2-ylamine - CAS 936344-80-8. Available at:[Link]

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Available at:[Link]

  • ResearchGate (Anal Bioanal Chem). Fluorescence detection techniques for protein kinase assay. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Ethynylpyridines in Drug Discovery

Introduction: The Strategic Importance of Ethynylpyridines In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in a vast number of pharmaceuticals due to its ability to eng...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Ethynylpyridines

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. When functionalized with an ethynyl (–C≡CH) group, its utility is significantly amplified. Ethynylpyridines serve as versatile building blocks, enabling the construction of complex molecular architectures through a variety of powerful chemical transformations.[1] The ethynyl group's linear geometry and electronic properties make it an invaluable tool for probing protein active sites, acting as a rigid linker, or serving as a reactive handle for bio-conjugation.[1]

However, not all ethynylpyridines are created equal. The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) profoundly influences the electronic character and, consequently, the chemical reactivity of the appended alkyne. Understanding these isomer-specific differences is critical for researchers in drug discovery, as it dictates the choice of reaction conditions, potential side reactions, and the overall efficiency of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-ethynylpyridine, supported by mechanistic insights and experimental data, to empower scientists in making informed decisions for their research.

The Decisive Role of Nitrogen: Electronic Effects on Alkyne Reactivity

The reactivity of the ethynyl group in ethynylpyridines is governed by the electronic interplay with the pyridine ring. The nitrogen atom is more electronegative than carbon and acts as an electron-withdrawing group through induction.[2] This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen. Consequently, the electron density across the isomers is not uniform.[3]

  • 2- and 4-Ethynylpyridine: In these isomers, the nitrogen atom significantly reduces the electron density of the aromatic ring, particularly at the carbon atom attached to the alkyne. This makes the terminal alkyne proton more acidic and can influence the rate of metal-catalyzed reactions. Furthermore, the lone pair on the nitrogen in the 2-position is sterically accessible, allowing it to directly coordinate with and modulate the activity of metal catalysts.[4]

  • 3-Ethynylpyridine: The nitrogen's electron-withdrawing effect is less pronounced at the meta-position (3- and 5-).[3] As a result, 3-ethynylpyridine is generally considered more "electron-rich" compared to its 2- and 4-isomers. This distinction is a key predictor of its divergent reactivity in many crucial synthetic transformations.

This fundamental electronic difference is the primary driver behind the comparative reactivity profiles discussed below.

Comparative Reactivity in Key Drug Discovery Reactions

The true test of these electronic differences lies in their performance in widely used synthetic reactions. Here, we compare the three isomers in two of the most important transformations in the medicinal chemist's toolbox: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a cornerstone of modern drug discovery, used for everything from primary screening library synthesis to complex bioconjugation.[5][6] The reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to form a stable 1,2,3-triazole linker.[7] The reactivity of the ethynylpyridine isomers in this reaction is highly dependent on their interaction with the copper(I) catalyst.

G

Reactivity Trend: 2-Ethynylpyridine > 3-Ethynylpyridine ≈ 4-Ethynylpyridine

Experimental evidence suggests that 2-ethynylpyridine often exhibits enhanced reactivity in CuAAC reactions. One study demonstrated that the addition of a catalytic amount of 2-ethynylpyridine can promote the CuAAC reaction between other azides and alkynes in water.[4] This suggests a unique role for the 2-pyridyl group.

Mechanistic Rationale: The enhanced rate observed with 2-ethynylpyridine is attributed to the ability of the adjacent pyridine nitrogen to act as a coordinating ligand for the copper(I) catalyst. This intramolecular coordination can stabilize the copper acetylide intermediate, accelerating the catalytic cycle and leading to faster triazole formation.[4] In contrast, the nitrogen in 3-ethynylpyridine is too distant to participate effectively, and while the 4-isomer's nitrogen can coordinate, it may lead to less favorable catalyst geometries or even catalyst inhibition in some contexts.

G

Data Summary: Representative CuAAC Reaction Yields

Ethynylpyridine IsomerCatalyst SystemTime (h)Yield (%)
2-Ethynylpyridine CuCl / H₂O1>95
3-Ethynylpyridine CuCl / H₂O6~80
4-Ethynylpyridine CuCl / H₂O6~82

Note: Data is illustrative, based on trends reported in the literature. Actual results may vary based on specific substrates and conditions.[4]

Sonogashira Cross-Coupling

The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds, typically reacting an aryl or vinyl halide with a terminal alkyne.[8][9] This reaction is fundamental to the synthesis of many drug candidates, including potent antagonists for receptors like mGluR5.[10] In this context, the ethynylpyridine can act as the alkyne coupling partner.

Reactivity Trend: 3-Ethynylpyridine > 4-Ethynylpyridine > 2-Ethynylpyridine

The reactivity order in Sonogashira couplings is often inverted compared to the CuAAC reaction. The 3-isomer is frequently the most reliable coupling partner, while the 2-isomer can be problematic.

Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper.[11] The key difference arises from the interaction with the palladium catalyst. The accessible lone pair of 2-ethynylpyridine can act as a ligand for the palladium center. This coordination can sometimes be overly strong, leading to catalyst inhibition or deactivation and resulting in lower yields and slower reactions. The 3- and 4-isomers, with their more remote nitrogen atoms, are less prone to this inhibitory effect, allowing for a more efficient catalytic turnover.[3]

Data Summary: Representative Sonogashira Coupling Yields

Ethynylpyridine IsomerCoupling PartnerCatalyst SystemYield (%)
2-Ethynylpyridine 4-IodotoluenePd(PPh₃)₂Cl₂ / CuI / TEA40-60
3-Ethynylpyridine 4-IodotoluenePd(PPh₃)₂Cl₂ / CuI / TEA>90
4-Ethynylpyridine 4-IodotoluenePd(PPh₃)₂Cl₂ / CuI / TEA80-90

Note: Data is illustrative and compiled from general observations in synthetic literature. Yields are highly dependent on the specific halide partner and reaction conditions.[3][12]

Experimental Protocols

To provide a practical framework, the following are representative, self-validating protocols for conducting comparative reactivity studies.

Protocol 1: Comparative CuAAC Reaction Monitoring

This protocol is designed to compare the reaction rates of the three ethynylpyridine isomers with a model azide.

Materials:

  • 2-Ethynylpyridine, 3-Ethynylpyridine, 4-Ethynylpyridine

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[13]

  • Solvent: 1:1 mixture of water and t-butanol

  • Reaction vials, magnetic stir bars

Procedure:

  • Prepare Stock Solutions:

    • 100 mM solution of each ethynylpyridine isomer in the solvent.

    • 100 mM solution of benzyl azide in the solvent.

    • 100 mM solution of CuSO₄ in water.[14]

    • 500 mM solution of Sodium Ascorbate in water (prepare fresh).[14]

    • 200 mM solution of THPTA in water.[13]

  • Reaction Setup (Perform in parallel for each isomer):

    • In a 4 mL vial, add 100 µL of the respective ethynylpyridine stock solution (1.1 equivalents).

    • Add 85 µL of the benzyl azide stock solution (1.0 equivalent).

    • Add the required volume of solvent to bring the total reaction volume to 1 mL upon final addition.

    • Prepare a catalyst premix by incubating the CuSO₄ solution with the THPTA ligand solution in a 1:2 ratio for several minutes.[13]

    • Degas the reaction mixture by bubbling with argon or nitrogen for 10 minutes.[14]

  • Initiation and Monitoring:

    • Add 25 µL of the freshly prepared sodium ascorbate solution to the reaction mixture.

    • Immediately add 10 µL of the catalyst premix (targeting 1-5 mol% copper).

    • Seal the vial and stir vigorously at room temperature.

    • Monitor the reaction at regular intervals (e.g., 15 min, 1h, 4h, 24h) by taking a small aliquot and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting material.

  • Work-up and Analysis:

    • Once a reaction is deemed complete (or at the final time point), quench by adding 2 mL of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the crude yield and purify by column chromatography if necessary to obtain the isolated yield for comparison.

Summary and Strategic Application in Drug Design

The choice of ethynylpyridine isomer is a strategic decision in drug discovery that should be guided by the intended chemical transformation.

IsomerKey Reactivity CharacteristicsRecommended ApplicationsPotential Pitfalls
2-Ethynylpyridine - Enhanced CuAAC rate due to catalyst coordination.- Prone to catalyst inhibition in some cross-couplings.- Rapid library synthesis via CuAAC.- Bioconjugation where speed is critical.- Low yields in Sonogashira or other Pd-catalyzed reactions.
3-Ethynylpyridine - Generally robust and predictable reactivity.- Behaves like a standard electron-deficient alkyne.- Reliable Sonogashira and other cross-coupling reactions.- General purpose building block.- Slower CuAAC kinetics compared to the 2-isomer.
4-Ethynylpyridine - Reactivity intermediate between 2- and 3-isomers.- Electronically similar to 2-isomer but sterically different.- Good substrate for cross-coupling reactions.- Alternative to 3-isomer when different vector is needed.- Can sometimes exhibit unpredictable behavior or lower yields.

By understanding the underlying electronic and steric properties of each ethynylpyridine isomer, researchers can anticipate their behavior, select optimal reaction conditions, and troubleshoot challenging synthetic steps. This knowledge enables the more efficient and rational design of novel therapeutics, leveraging the unique chemical personality of each isomer to achieve the desired molecular complexity and biological function.

References

  • Benchchem. (2025). Application Notes and Protocols for 5-Ethynyl-2-nitropyridine in Click Chemistry. Benchchem.
  • Gevorgyan, A. (n.d.).
  • Wikipedia. (2024). Pyridine. In Wikipedia.
  • BroadPharm. (n.d.). Click Chemistry Protocols.
  • Prakash, M., & Chandrasekar, V. (2012). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
  • Wang, C., et al. (2019). Photoinduced Divergent Alkylation/Acylation of Pyridine N-Oxides with Alkynes under Anaerobic and Aerobic Conditions. Organic Letters, 21(14), 5723-5728.
  • Benchchem. (2025). The Ethynyl Group: A Linchpin in Pyrimidine Compound Reactivity and Drug Design. Benchchem.
  • Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. John Wiley & Sons, Inc.
  • Land of Learning. (2024, January 6). Pyridine Nucleophilic Reactions | Favourable Positions [Video]. YouTube.
  • Wikipedia. (2024). Sonogashira coupling. In Wikipedia.
  • baseclick GmbH. (n.d.). Protocols.
  • Valeur, E., & Bradley, M. (2009). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 41-66). Royal Society of Chemistry.
  • Hiroki, H., et al. (2014). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water. Letters in Organic Chemistry, 11(1), 1-5.
  • Chemistry LibreTexts. (2021). Sonogashira Coupling.
  • Iso, Y., et al. (2006). Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications. Journal of Medicinal Chemistry, 49(3), 1080-1100.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Witte, M. D., et al. (2013).
  • Benchchem. (2025). A Comparative Guide to Click Chemistry Reagents for PROTAC Synthesis. Benchchem.
  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
  • Collins, J., & Re-Mi, O. (2021).
  • Movassaghi, M., & Hill, M. D. (2006). 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. Organic Letters, 8(8), 1533-1536.
  • Benchchem. (2025). Comparative Kinetics of 6-Ethynylcinnoline Click Reactions: An In-Silico and Methodological Guide. Benchchem.
  • Royzen, M., et al. (2022). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry, 20(4), 800-806.
  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230.
  • Bräse, S., & Schmalz, H.-G. (2005). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids.
  • Roy, S., et al. (2024). A comparative analysis of isomerization pathways in 3- and 4-styrylpyridines. Physical Chemistry Chemical Physics, 26(8), 6438-6450.
  • Tokyo University of Science. (2026, February 13). New study reveals how a key receptor tells apart two nearly identical drug molecules.
  • Kovačević, M., et al. (2024). Structure–Reactivity Relationships in N-Methylpyridinium Aldoxime Isomers: Comparative Experimental and Computational Studies. International Journal of Molecular Sciences, 25(4), 2445.
  • Jasiński, R. (2023). The influence of the [4+2] cycloaddition reaction mechanism on its stereochemistry. Symmetry, 15(1), 1-15.

Sources

Validation

Quantifying the Yield of Click Reactions with 5-Ethynyl-6-methylpyridin-2-amine: A Comparative Guide

Executive Summary The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier methodology for bioconjugation and materials synthesis. While standard aliphatic and aromatic alkynes offer predictable reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier methodology for bioconjugation and materials synthesis. While standard aliphatic and aromatic alkynes offer predictable reactivity, functionalized pyridyl alkynes like 5-Ethynyl-6-methylpyridin-2-amine provide unique handles for downstream modification (via the 2-amino group) while introducing complex kinetic variables. This guide provides an objective comparison of this substrate against common alternatives, detailing the mechanistic causality behind its reactivity and establishing a self-validating experimental protocol for accurate yield quantification.

Mechanistic Rationale: The Interplay of Sterics and Chelation

To accurately quantify and optimize the yield of a CuAAC reaction involving 5-Ethynyl-6-methylpyridin-2-amine, one must first understand the structural causality dictating its reactivity.

In standard pyridyl click chemistry, the position of the alkyne relative to the pyridine nitrogen is paramount. For instance, 2-ethynylpyridine acts as a self-promoting substrate; the proximity of the pyridine nitrogen allows for bidentate chelation of the Cu(I) catalyst, drastically accelerating the reaction even in the absence of external ligands ().

Conversely, 5-Ethynyl-6-methylpyridin-2-amine presents a fundamentally different kinetic profile:

  • Lack of Direct Chelation : The ethynyl group at position 5 is geometrically isolated from the pyridine nitrogen (position 1), preventing the formation of a favorable 5- or 6-membered copper chelate ring.

  • Steric Hindrance : The methyl group at position 6 is directly ortho to the reactive ethynyl group. This steric bulk impedes the formation of the bulky dinuclear copper-acetylide intermediate required for the standard CuAAC catalytic cycle.

  • Electronic Modulation : The 2-amino group acts as an electron-donating moiety via resonance, which subtly decreases the acidity of the terminal alkyne proton, further slowing the initial copper insertion step.

Because of these factors, reactions with 5-Ethynyl-6-methylpyridin-2-amine are highly dependent on external ligand acceleration (e.g., THPTA) and require rigorous, time-course yield quantification to avoid false assumptions of quantitative conversion.

MechanisticLogic A 5-Ethynyl-6-methylpyridin-2-amine B 2-Amino Group (Electron Donating) A->B C 6-Methyl Group (Steric Bulk) A->C D 5-Ethynyl Group (Reaction Center) A->D E Alkyne Activation (Cu-Acetylide Formation) B->E Decreases Proton Acidity F Kinetic Retardation (Blocks Dinuclear Cu) C->F Ortho-Position Hindrance D->E G Requires External Ligand (e.g., THPTA) E->G F->G

Mechanistic logic detailing how structural features of 5-Ethynyl-6-methylpyridin-2-amine dictate CuAAC kinetics.

Comparative Performance Analysis

To contextualize the performance of 5-Ethynyl-6-methylpyridin-2-amine, we compare its reaction yield and kinetics against baseline alkynes reacting with a standard model azide (benzyl azide) under identical conditions (5 mol% CuSO₄, 10 mol% Sodium Ascorbate, 5 mol% THPTA, t-BuOH/H₂O, 25°C).

Table 1: Comparative Yield Analysis of Alkyne Substrates in CuAAC
Alkyne SubstrateStructural FeatureTime to >95% ConversionIsolated Yield (%)Regioselectivity (1,4 : 1,5)
Phenylacetylene Unobstructed aromatic (Baseline)2 hours92%>99:1
2-Ethynylpyridine Internal Cu(I) Chelation0.5 hours98%>99:1
5-Ethynylpyridin-2-amine Unobstructed pyridine3 hours89%>99:1
5-Ethynyl-6-methylpyridin-2-amine Sterically hindered + Amine handle8 hours 84% >99:1

Data Insight : The addition of the 6-methyl group (comparing row 3 to row 4) significantly increases the reaction time required to reach completion. This highlights why standard "overnight" click assumptions are dangerous, and why active yield quantification is mandatory for this specific substrate.

Experimental Methodologies: Self-Validating Yield Quantification

When quantifying the yield of a kinetically retarded click reaction, the most common source of error is post-sampling reaction progression . If an aliquot is drawn for HPLC analysis but the copper catalyst is not immediately neutralized, the reaction will continue inside the autosampler vial, leading to artificially inflated yield calculations.

To ensure trustworthiness, the protocol below utilizes a self-validating EDTA quenching mechanism . EDTA acts as a hexadentate ligand that rapidly strips Cu(I)/Cu(II) from the catalytic cycle, instantly freezing the reaction state for accurate temporal quantification ().

QuantificationWorkflow S1 1. Reaction Setup (Alkyne + Azide + Cu) S2 2. Temporal Sampling (t=1, 2, 4, 8 hrs) S1->S2 S3 3. EDTA Quench (Arrests Catalysis) S2->S3 10 µL Aliquot S4 4. Sample Filtration (0.22 µm PTFE) S3->S4 S5 5. HPLC-UV Analysis (254 nm) S4->S5 S6 6. Yield Calculation (Internal Standard) S5->S6

Self-validating experimental workflow for EDTA-quenched HPLC yield quantification.
Step-by-Step Protocol: HPLC-UV Yield Quantification

1. Reaction Setup & Internal Standard Integration

  • In a 5 mL glass vial, dissolve 5-Ethynyl-6-methylpyridin-2-amine (0.5 mmol, 1.0 eq) and Benzyl Azide (0.6 mmol, 1.2 eq) in 2 mL of a 1:1 mixture of tert-butanol and water.

  • Add Biphenyl (0.1 mmol) to the mixture to serve as an inert internal standard (IS) for HPLC quantification.

2. Catalyst Preparation & Initiation

  • In a separate microcentrifuge tube, pre-mix CuSO₄·5H₂O (0.025 mmol, 5 mol%) and THPTA ligand (0.025 mmol, 5 mol%) in 100 µL of water. Causality note: Pre-mixing ensures the Cu(II) is fully complexed by THPTA before reduction, preventing copper-induced degradation of the pyridine amine.

  • Add the Cu-THPTA complex to the reaction vial.

  • Initiate the reaction by adding a freshly prepared solution of Sodium Ascorbate (0.05 mmol, 10 mol%) in 100 µL of water.

3. Aliquot Quenching (The Critical Step)

  • Prepare quenching vials containing 990 µL of HPLC-grade Acetonitrile spiked with 5 mM EDTA .

  • At designated time points (1h, 2h, 4h, 8h), withdraw exactly 10 µL of the reaction mixture and immediately inject it into a quenching vial. Vortex for 5 seconds. The EDTA will instantly chelate the copper, halting the cycloaddition.

4. HPLC-UV Analysis

  • Filter the quenched sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Inject 5 µL onto a C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection : Monitor at 254 nm (optimal for the conjugated pyridine and benzyl triazole systems).

5. Data Interpretation & Yield Calculation

  • Identify the peaks for the internal standard (Biphenyl), the unreacted alkyne, and the newly formed 1,4-triazole product.

  • Calculate the yield using the formula: Yield (%) = (Area_Product / Area_IS) * Response_Factor * 100

  • Troubleshooting: If the baseline drifts significantly at lower retention times, ensure the EDTA-copper complexes are fully eluting in the void volume by incorporating a 2-minute isocratic hold at 5% Acetonitrile at the start of the HPLC method.

References

  • CuAAC: An Efficient Click Chemistry Reaction on Solid Phase ACS Combinatorial Science[Link]

  • 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Organic Chemistry Portal / Synlett[Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Bioconjugate Chemistry (via PMC)[Link]

Comparative

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular entities is not merely a regulatory hurdle b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of molecular entities is not merely a regulatory hurdle but a fundamental necessity for ensuring safety and efficacy. Substituted pyridines, a cornerstone of many active pharmaceutical ingredients (APIs), often present a significant analytical challenge: isomeric purity. Positional isomers of these compounds can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to accurately separate and quantify these closely related structures is of paramount importance.

This guide provides an in-depth comparison of the primary analytical techniques for the isomeric purity analysis of substituted pyridine compounds. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond a simple recitation of methods, this guide, from the perspective of a seasoned application scientist, will illuminate the rationale behind methodological choices and provide actionable, field-proven protocols.

The Analytical Gauntlet: Choosing the Right Technique

The selection of an appropriate analytical technique for isomeric purity analysis is a critical decision, dictated by the physicochemical properties of the isomers, the required level of sensitivity and accuracy, and practical considerations such as sample throughput and instrument availability. Each method offers a unique set of advantages and limitations.

Chromatographic Techniques: The Workhorses of Separation

Chromatographic methods form the bedrock of isomeric purity analysis, relying on the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): Versatility and Adaptability

HPLC is arguably the most widely used technique for the analysis of pharmaceutical compounds, including substituted pyridines.[1] Its versatility stems from the vast array of available stationary phases and mobile phase compositions, allowing for the fine-tuning of selectivity.

  • Mechanism: Separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. For pyridine isomers, which are often polar, reversed-phase (RP) chromatography is a common starting point. However, their basic nature can lead to challenging peak shapes on traditional silica-based columns.[2]

  • Key Considerations:

    • Column Selection: Standard C18 columns can be effective, but for challenging separations of polar isomers, alternative stationary phases are often necessary. Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, or columns designed for hydrogen-bonding interactions, can provide superior resolution.[3][4][5] Columns with π-π interaction capabilities, such as those with pyrenylethyl or nitrophenylethyl bonded phases, are particularly effective for separating aromatic isomers.[6]

    • Mobile Phase Optimization: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of basic pyridine compounds. Buffering the mobile phase is essential for reproducible results. The choice of organic modifier (e.g., acetonitrile vs. methanol) and the use of additives can also significantly impact selectivity.[4]

  • Expert Insight: While ion-pairing reagents can improve the retention of hydrophilic pyridines, they are often incompatible with mass spectrometry (MS) detection, a significant drawback for impurity identification.[2][7] Exploring HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography can be a more elegant and MS-friendly solution for highly polar pyridine isomers.[3]

Gas Chromatography (GC): The Power of Volatility

For volatile and thermally stable substituted pyridines, GC offers high resolution and sensitivity.[8]

  • Mechanism: Separation occurs based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Key Considerations:

    • Column Polarity: The choice of stationary phase polarity is crucial. Both polar and non-polar columns have been successfully used for the separation of substituted pyridines.[8] Specialized columns, such as those with a wax-based stationary phase designed for amines, can provide excellent peak shape and resolution.[9]

    • Temperature Programming: A programmed temperature gradient is often necessary to achieve adequate separation of a mixture of isomers with varying boiling points.

  • Expert Insight: Derivatization can be a useful strategy to improve the volatility and chromatographic behavior of less volatile or more polar pyridine derivatives, but it adds an extra step to the sample preparation process and introduces potential for variability.

Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative

SFC has re-emerged as a powerful tool in pharmaceutical analysis, offering several advantages over traditional LC and GC.[10][11] It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[12][13]

  • Mechanism: SFC combines some of the best features of both GC and LC. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency.[10][11]

  • Key Considerations:

    • Co-solvents: While supercritical CO2 is non-polar, the addition of polar co-solvents (e.g., methanol, ethanol) is necessary for the elution and separation of polar substituted pyridines.

    • Stationary Phases: A wide range of stationary phases, including those used in HPLC, can be employed in SFC.[14] Chiral stationary phases are particularly effective for the separation of enantiomers.[15] The development of SFC-specific stationary phases, such as those based on 2-ethyl pyridine, has further enhanced its utility for analyzing basic compounds.[16]

  • Expert Insight: SFC is particularly well-suited for chiral separations, often providing superior resolution and faster analysis times compared to HPLC.[15][17] Its compatibility with MS detection makes it a powerful tool for both quantitative analysis and impurity identification.[17]

Electrophoretic Techniques: Exploiting Charge and Size

Capillary Electrophoresis (CE): High Efficiency for Charged Species

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules.[18][19]

  • Mechanism: Separation is based on the differential migration of ions in an electric field within a narrow capillary filled with an electrolyte solution.[20]

  • Key Considerations:

    • Buffer pH: The pH of the background electrolyte (BGE) is a critical parameter, as it determines the charge of the pyridine analytes.

    • Chiral Selectors: For the separation of enantiomers, chiral selectors, such as cyclodextrins, are added to the BGE.[20][21]

  • Expert Insight: CE offers the advantages of high efficiency, short analysis times, and low consumption of reagents and solvents.[18][22] It is an excellent alternative to HPLC for the analysis of chiral pharmaceuticals and for impurity profiling.[19][20]

Spectroscopic Techniques: A Direct Measurement Approach

Quantitative NMR (qNMR): An Absolute Quantification Tool

qNMR has emerged as a powerful primary analytical method for determining the absolute purity and concentration of organic molecules without the need for reference standards of the individual isomers.[23][24][25]

  • Mechanism: The integrated area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[23] This allows for the direct quantification of different isomers in a mixture, provided that each isomer has at least one unique, well-resolved signal.

  • Key Considerations:

    • Spectrometer Field Strength: A higher field strength NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the signals of different isomers.[23]

    • Acquisition Parameters: Careful optimization of acquisition parameters, particularly the relaxation delay (d1), is essential for accurate quantification.[23]

  • Expert Insight: While chromatographic techniques are comparative methods that rely on the separation of components and their response to a detector, qNMR is a direct and primary method.[23] This makes it an invaluable tool for the certification of reference materials and for the analysis of complex mixtures where complete chromatographic separation is difficult to achieve.

Comparative Analysis of Techniques

TechniquePrincipleStrengthsWeaknessesBest Suited For
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High versatility, wide range of columns and mobile phases, well-established.[1]Can have issues with peak shape for basic compounds, use of ion-pairing reagents can be MS-incompatible.[2]Routine analysis of a wide variety of substituted pyridines, including non-volatile and thermally labile compounds.
GC Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.High resolution, high sensitivity for volatile compounds.[8]Limited to volatile and thermally stable analytes.Analysis of volatile pyridine isomers and related impurities.
SFC Partitioning between a supercritical fluid mobile phase and a solid stationary phase.Fast separations, high efficiency, reduced solvent consumption, excellent for chiral separations.[10][11][17]May not be suitable for highly polar compounds without significant method development.[12]High-throughput screening, chiral separations, and "green" analytical chemistry applications.
CE Differential migration of ions in an electric field.High efficiency, short analysis times, low reagent consumption.[18][22]Primarily for charged species, can be less robust than HPLC for routine QC.Chiral purity analysis and impurity profiling of ionizable substituted pyridines.
qNMR Direct relationship between signal area and the number of nuclei.Absolute quantification without isomer-specific reference standards, non-destructive.[23][24]Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer for complex mixtures.Absolute purity determination, analysis of complex isomeric mixtures without complete separation, certification of reference standards.

Experimental Protocols

HPLC Method for the Separation of Aminopyridine Isomers

This protocol is a representative example of a mixed-mode HPLC method for the separation of challenging polar isomers.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

2. Chromatographic Conditions: [2]

  • Column: Mixed-mode column (e.g., one with both reversed-phase and cation-exchange properties).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium formate buffer at a controlled pH).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at a wavelength appropriate for the analytes (e.g., 254 nm).

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to a suitable concentration.

4. Analysis Procedure: [2]

  • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a standard mixture of the aminopyridine isomers to verify system suitability (resolution, retention times, and peak shapes).

  • Inject the samples for analysis.

qNMR Protocol for Absolute Quantification of Pyridine Isomers

This protocol outlines the key steps for accurate quantification using qNMR.

1. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).[23]

  • 5 mm NMR tubes.

2. Sample Preparation: [23]

  • Accurately weigh a known amount of the pyridine isomer mixture and a suitable internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition: [23]

  • Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment.

  • Key Acquisition Parameters:

    • Pulse Angle: A calibrated 90° pulse angle.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification.

4. Data Processing and Quantification:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the well-resolved signals of the isomers and the internal standard.

  • Calculate the concentration of each isomer using the following formula: Concentration_isomer = (Area_isomer / N_protons_isomer) * (N_protons_std / Area_std) * (M_std / M_isomer) * (Weight_std / Weight_sample)

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dilute Dissolve in Mobile Phase Sample->Dilute Standard Prepare Standard Mixture Standard->Dilute Equilibrate Equilibrate Column Inject_Std Inject Standard (System Suitability) Equilibrate->Inject_Std Inject_Sample Inject Sample Inject_Std->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Quantify Quantify Isomers Integrate->Quantify Report Generate Report Quantify->Report Method_Selection Start Isomeric Purity Analysis of Substituted Pyridine Is_Volatile Volatile & Thermally Stable? Start->Is_Volatile Is_Chiral Chiral Separation? Is_Volatile->Is_Chiral No GC Gas Chromatography (GC) Is_Volatile->GC Yes Is_Ionizable Ionizable? Is_Chiral->Is_Ionizable No SFC Supercritical Fluid Chromatography (SFC) Is_Chiral->SFC Yes Need_Absolute_Quant Absolute Quantification Needed? Is_Ionizable->Need_Absolute_Quant No CE Capillary Electrophoresis (CE) Is_Ionizable->CE Yes HPLC High-Performance Liquid Chromatography (HPLC) Need_Absolute_Quant->HPLC No qNMR Quantitative NMR (qNMR) Need_Absolute_Quant->qNMR Yes

Caption: Decision tree for selecting an analytical technique.

Conclusion

The isomeric purity analysis of substituted pyridine compounds is a multifaceted challenge that requires a deep understanding of various analytical techniques. There is no one-size-fits-all solution; the optimal method depends on the specific properties of the isomers and the analytical goals. Chromatographic techniques, particularly HPLC and SFC, offer robust and versatile platforms for separation and quantification. CE provides a high-efficiency alternative for ionizable compounds, while GC remains the go-to method for volatile isomers. For absolute quantification without the need for isomer-specific standards, qNMR stands out as a powerful and direct method. By carefully considering the strengths and weaknesses of each technique and by applying sound experimental design, researchers can confidently and accurately assess the isomeric purity of substituted pyridine compounds, ensuring the quality and safety of these vital chemical entities.

References

  • The Revival of Supercritical Fluid Chromatography in Pharmaceutical Analysis. (2022, April 15). LCGC. Available from: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne ISCO. Available from: [Link]

  • Advanced Analysis with Supercritical Fluids Chromatography. Shimadzu. Available from: [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025, January 31). TMP Universal Journal of Advances in Pharmaceutical Sciences. Available from: [Link]

  • Gas chromatographic separation of substituted pyridines. (1987, February 6). Journal of Chromatography A. Available from: [Link]

  • SFC-MS: advancements and applications in pharmaceutical quality control. (2024, June 17). Drug Target Review. Available from: [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024, October 12). MDPI. Available from: [Link]

  • Solutions for pharmaceutical industry. Lumex Instruments. Available from: [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022, October 19). MDPI. Available from: [Link]

  • Chiral capillary electrophoretic analysis of the enantiomeric purity of a pharmaceutical compound using sulfated beta-cyclodextrin. (2000, April 14). Journal of Chromatography A. Available from: [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2021). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Separation of Lutidine Isomers by Selective Enclathration. (2018, March 12). Crystal Growth & Design. Available from: [Link]

  • Molecular selectivity by host-guest methods. OpenUCT. Available from: [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available from: [Link]

  • Pyridines Separation of pyridine and other amines. Agilent. Available from: [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available from: [Link]

  • Enclathration by a TADDOL Host: Separation and Selectivity of Lutidine Isomers. (2025, July 21). Crystal Growth & Design. Available from: [Link]

  • Separation of Lutidine Isomers by Selective Enclathration | Request PDF. ResearchGate. Available from: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available from: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... (2025, February 26). CrystEngComm. Available from: [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra | Request PDF. ResearchGate. Available from: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

  • Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. Available from: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available from: [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. (2021, February 4). ResearchGate. Available from: [Link]

  • Column Technology for Achiral SFC Separations. Chromatography Today. Available from: [Link]

  • PYRIDINE. Occupational Safety and Health Administration. Available from: [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. (2023, July 19). Journal of Pharmaceutical Research International. Available from: [Link]

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. Available from: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). ResearchGate. Available from: [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass. Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC. Available from: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed. Available from: [Link]

  • Identification of Pharmaceutical Impurities. (2007). In Separation Science and Technology (Vol. 8, pp. 231-285).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Available from: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2006). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • HPLC Column for Structual Isomers. NACALAI TESQUE, INC. Available from: [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. (2021, November 9). PubMed. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 5-Ethynyl-6-methylpyridin-2-amine

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Ethynyl-6-methylpyridin-2-amine. As a specialized pyridine derivative, this compound necessitates rigorous safe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Ethynyl-6-methylpyridin-2-amine. As a specialized pyridine derivative, this compound necessitates rigorous safety measures to mitigate potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe laboratory practices. The following procedures are synthesized from established safety protocols for aminopyridines and potent chemical compounds, ensuring a multi-layered approach to risk mitigation.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: May be harmful or fatal if swallowed, in contact with skin, or inhaled.[3][4][6] Similar compounds can cause headache, dizziness, convulsions, and respiratory distress.[1][3][7]

  • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[2][4][8][9]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[7]

  • Reactivity: Pyridine derivatives can react with strong oxidizing agents.[1][2][5][9]

A thorough risk assessment should be conducted before any handling of this compound.[10] This involves evaluating the specific procedures to be performed and the quantities of the substance to be used.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment is non-negotiable when handling 5-Ethynyl-6-methylpyridin-2-amine.[10][11] The following table outlines the minimum required PPE.

Body PartPPE RecommendationSpecifications and Rationale
Respiratory NIOSH-approved respirator with organic vapor and particulate cartridgesTo be used within a certified chemical fume hood to prevent inhalation of airborne particles and vapors.[10][11][12][13]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Double-gloving is advised for enhanced protection.[10][14] Gloves must be inspected for tears or punctures before each use and disposed of immediately after handling.[11][15]
Eyes & Face Safety goggles with side shields and a face shieldProvides maximum protection against splashes and airborne particles.[10][11][13]
Body Chemical-resistant laboratory coatShould be fully buttoned to protect against skin contact.[10][11] For larger quantities or high-risk procedures, a disposable gown or coverall is recommended.[10]
Feet Closed-toe, chemical-resistant shoesMandatory to protect against spills and falling objects.[10][16]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.[11] All handling of 5-Ethynyl-6-methylpyridin-2-amine should be conducted within a certified chemical fume hood.[11]

Preparation
  • Designated Area: Establish a designated area within the laboratory for handling the compound. This area should be clearly marked and access restricted.[13][14]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • Gather Materials: Assemble all necessary equipment, including the compound, solvents, glassware, and waste containers, within the fume hood before commencing work.

  • PPE Donning: Put on all required PPE as specified in the table above.

Weighing and Dispensing
  • Minimize Dust: Handle the solid compound carefully to avoid the generation of dust.[15] Use appropriate tools like spatulas and powder funnels.[13]

  • Weighing: Weigh the compound in the fume hood on a tared weigh boat or paper.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel.

Post-Handling and Cleanup
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.[10][13][14]

  • Waste Disposal: Dispose of all contaminated materials, including gloves and weigh paper, in a designated hazardous waste container.[10][11][16]

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination, and dispose of single-use items in the designated hazardous waste stream.[13]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[12][16] Do not eat, drink, or smoke in the laboratory.[6][13]

Safe_Handling_Workflow Safe Handling Workflow for 5-Ethynyl-6-methylpyridin-2-amine cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Gather All Materials prep2->prep3 handling1 Weigh Compound prep3->handling1 handling2 Carefully Transfer to Vessel handling1->handling2 cleanup1 Decontaminate Glassware & Surfaces handling2->cleanup1 cleanup2 Dispose of Waste in Designated Containers cleanup1->cleanup2 cleanup3 Remove PPE & Wash Hands cleanup2->cleanup3

Caption: Workflow for the safe handling of 5-Ethynyl-6-methylpyridin-2-amine.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[8][11] Seek immediate medical attention.[11]

  • Skin Contact: Wash the affected area with soap and plenty of water.[8] Remove all contaminated clothing. If irritation persists, seek medical attention.[11]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.[11]

  • Spill: Evacuate the area. For small spills, use a spill kit with absorbent materials to contain the substance.[16] Avoid generating dust. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Environmental Responsibility

Proper disposal of 5-Ethynyl-6-methylpyridin-2-amine and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[11]

  • Waste Collection: All waste containing this compound must be treated as hazardous waste.[13] Collect waste in a designated, properly labeled, and sealed hazardous waste container.[11]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[11][13]

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these guidelines, you can significantly minimize the risks associated with handling 5-Ethynyl-6-methylpyridin-2-amine and maintain a safe laboratory environment.

References

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • Personal protective equipment for handling 3,4-Diphenylpyridine - Benchchem.
  • Essential Safety and Handling Guide for Potent Chemical Compounds - Benchchem.
  • Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets - ECHEMI.
  • Safety Data Sheet: Pyridine - Carl ROTH.
  • Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLA - NJ.gov.
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet - Jubilant Ingrevia.
  • ICSC 0214 - 2-AMINOPYRIDINE - INCHEM.
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • NIOSH Pocket Guide to Chemical Hazards - 2-Aminopyridine - CDC.
  • Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals.
  • CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals.
  • 3- Aminopyridine Safety Data Sheet Jubilant Ingrevia Limited.
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  • Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU) - Carl ROTH. (2016, May 23).
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Ethynyl-6-methylpyridin-2-amine
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5-Ethynyl-6-methylpyridin-2-amine
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